4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-9-10(11(12(15)16)13-17-9)8-14-6-4-2-3-5-7-14/h2-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKRPOPMAWEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586167 | |
| Record name | 4-[(Azepan-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893750-11-3 | |
| Record name | 4-[(Azepan-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is characterized by the exploration of novel molecular scaffolds to address complex biological targets. Within this context, heterocyclic compounds, particularly those incorporating privileged structures like isoxazoles and azepanes, represent a fertile ground for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid , a molecule of significant interest for its potential applications in drug discovery and development. While detailed experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information on its core components, predicted properties, and plausible synthetic routes to offer valuable insights for researchers in the field.
Compound Identification and Core Properties
IUPAC Name: this compound[1]
CAS Number: 893750-11-3[1]
Molecular Formula: C₁₂H₁₈N₂O₃[1]
Molecular Weight: 238.28 g/mol [1]
The core structure of this compound features a 5-methylisoxazole-3-carboxylic acid scaffold, which is recognized as a valuable building block in pharmaceutical chemistry due to its diverse biological activities.[2][3] The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, contributing to the molecule's electronic properties and ability to participate in various biological interactions.[4] The carboxylic acid functional group at the 3-position provides a key site for interaction with biological targets, often through hydrogen bonding or salt bridge formation.
A distinguishing feature of this molecule is the azepan-1-ylmethyl substituent at the 4-position of the isoxazole ring. The azepane moiety is a seven-membered saturated nitrogen-containing heterocycle. The inclusion of such a ring system can significantly influence the compound's pharmacokinetic profile, including its solubility, lipophilicity, and metabolic stability. Furthermore, the azepane ring introduces a degree of conformational flexibility that can be crucial for optimal binding to a target protein.
Predicted Physicochemical Properties
While experimental data is limited, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a useful guide for experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | -0.42 | Indicates the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A negative LogP suggests higher hydrophilicity.[1] |
| Topological Polar Surface Area (TPSA) | 69.5 Ų | TPSA is a key descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a hydrogen bond donor, crucial for target interaction. |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 3 | The number of rotatable bonds influences the conformational flexibility of the molecule.[1] |
Synthesis and Chemical Reactivity
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would disconnect the azepane moiety, suggesting a key intermediate such as ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate. This intermediate could then be subjected to nucleophilic substitution with azepane.
Caption: Proposed synthetic workflow for the target molecule.
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
Isoxazole-3-carboxylic Acid as a Bioactive Core
The isoxazole ring is a well-established pharmacophore found in a number of approved drugs. Derivatives of isoxazole have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [3]The carboxylic acid functionality is a common feature in many drugs, acting as a bioisostere for other acidic groups and providing a crucial interaction point with biological targets.
The Role of the Azepane Moiety
The azepane ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The introduction of an azepane group can enhance a molecule's three-dimensionality, which can lead to improved binding affinity and selectivity for its target. Azepane derivatives have been investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators.
Potential Therapeutic Targets
Given the combination of the isoxazole-3-carboxylic acid core and the azepane substituent, this compound could be explored as a modulator of various biological targets. For instance, isoxazole derivatives have been investigated as inhibitors of enzymes such as kinases and proteases. The carboxylic acid could serve as a key binding element in the active site of such enzymes. The azepane moiety could occupy a hydrophobic pocket or provide a vector for further functionalization to enhance potency and selectivity.
Conclusion and Future Directions
This compound represents a molecule with significant potential for further exploration in the field of drug discovery. While specific biological data is currently scarce in publicly accessible literature, its structural features suggest that it could serve as a valuable starting point for the development of novel therapeutic agents.
Future research should focus on the definitive synthesis and characterization of this compound. Once a reliable synthetic route is established, the compound should be screened against a panel of biologically relevant targets to identify its potential therapeutic applications. Subsequent structure-activity relationship (SAR) studies, involving modification of both the isoxazole core and the azepane substituent, could lead to the identification of potent and selective modulators of key biological pathways. The insights provided in this guide are intended to serve as a foundation for such future investigations.
References
-
National Center for Biotechnology Information. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. [Link]
-
PrepChem.com. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
National Center for Biotechnology Information. (2023). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]
Sources
A Technical Guide to the Spectral Analysis of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities including antibacterial, anti-inflammatory, and antiviral properties.[1] The specific compound, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, represents a novel molecule at the intersection of heterocyclic chemistry and drug design. Its structure combines the pharmacologically significant isoxazole core with an azepane moiety, suggesting potential for unique biological interactions.
This guide provides a comprehensive, theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and data from related isoxazole structures to predict and interpret its spectral characteristics.[2][3][4] This predictive approach is an essential tool in modern drug discovery, aiding in the structural elucidation and confirmation of newly synthesized compounds.
Molecular Structure and Functional Group Analysis
To predict the spectral data, we must first dissect the molecule into its constituent parts. The key structural features of this compound are:
-
5-Methylisoxazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule.
-
Carboxylic Acid Group: Attached at the 3-position of the isoxazole ring.
-
Azepane Ring: A seven-membered saturated heterocyclic amine.
-
Methylene Bridge: A -CH₂- group linking the isoxazole ring (at the 4-position) to the nitrogen of the azepane ring.
The following diagram illustrates the molecular structure with numbering for the subsequent NMR predictions.
Caption: Molecular structure of the target compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment. The predicted chemical shifts (δ) are based on the electronic environment of the protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Methylene Bridge (-CH₂-) | 3.8 - 4.2 | Singlet | 2H | Protons on the carbon adjacent to the isoxazole ring and the azepane nitrogen are deshielded. |
| Azepane Protons (α to N) | 2.8 - 3.2 | Multiplet | 4H | Protons on the carbons directly attached to the nitrogen are deshielded. |
| Azepane Protons (β, γ to N) | 1.5 - 1.9 | Multiplet | 8H | Protons further from the nitrogen are in a more aliphatic environment and appear upfield. |
| Methyl Group (-CH₃) | 2.4 - 2.6 | Singlet | 3H | The methyl group attached to the isoxazole ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts are predicted based on the hybridization and electronic environment of the carbons.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Isoxazole C3 | 155 - 160 | Carbon of the isoxazole ring attached to the carboxylic acid. |
| Isoxazole C5 | 168 - 172 | Carbon of the isoxazole ring attached to the methyl group. |
| Isoxazole C4 | 110 - 115 | Carbon of the isoxazole ring to which the methylene bridge is attached. |
| Methylene Bridge (-CH₂-) | 45 - 55 | Carbon linking the isoxazole and azepane rings. |
| Azepane Carbons (α to N) | 50 - 60 | Carbons directly bonded to the nitrogen atom. |
| Azepane Carbons (β to N) | 25 - 35 | Carbons beta to the nitrogen atom. |
| Azepane Carbons (γ to N) | 20 - 30 | Carbons gamma to the nitrogen atom. |
| Methyl Group (-CH₃) | 10 - 15 | The methyl carbon attached to the isoxazole ring. |
Predicted Mass Spectrum (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Molecular Weight:
-
Molecular Formula: C₁₃H₁₈N₂O₃
-
Monoisotopic Mass: 266.1317 g/mol
-
Average Mass: 266.30 g/mol
Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways are illustrated below.
Caption: Predicted major fragmentation pathways in MS.
-
Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment with an m/z of 221.
-
Cleavage of the Methylene Bridge: Alpha-cleavage at the methylene bridge is highly probable, leading to the formation of a stable azepanylmethyl cation (m/z = 112) and a neutral isoxazole radical.
-
Loss of the Azepane Moiety: Fragmentation could also result in the loss of the entire azepane group, leading to a fragment with an m/z of 154.
Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for a novel compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the compound's solubility). A common solvent data chart can be consulted for appropriate choices.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Choose an appropriate ionization method. Electron Ionization (EI) is common for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Select a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., LC-MS, GC-MS).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Compare the observed spectrum with the predicted fragmentation pattern.
-
Conclusion
This technical guide provides a detailed theoretical framework for the spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, and MS data serve as a valuable reference for researchers working on the synthesis and characterization of this and related isoxazole derivatives. By understanding the expected spectral features, scientists can more efficiently and accurately confirm the structure of their target molecules, accelerating the pace of drug discovery and development. The principles and protocols outlined herein are broadly applicable to the structural elucidation of novel heterocyclic compounds.
References
- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives - Benchchem. (n.d.).
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (2015).
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024).
- Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.).
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025).
- Advanced NMR techniques for structural characterization of heterocyclic structures - PDF. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. (n.d.).
- What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. (n.d.).
- NMR Solvent Data Chart. (n.d.).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022).
- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem - NIH. (n.d.).
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents. (n.d.).
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2015).
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - View of. (2024).
- 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4 - SynThink Research Chemicals. (n.d.).
- EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.).
- Mass Spectrometry: Fragmentation. (n.d.).
- 5-Methylisoxazole-3-carboxylic Acid 3405-77-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- 3405-77-4|5-Methylisoxazole-3-carboxylic acid|BLD Pharm. (n.d.).
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A Technical Guide to Determining the Organic Solvent Solubility Profile of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility profile of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, a novel zwitterionic compound, in a range of common organic solvents. We will delve into the theoretical underpinnings dictated by the molecule's unique structure, present robust, step-by-step experimental protocols for both equilibrium and high-throughput solubility determination, and offer a framework for the systematic presentation and interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors, providing the necessary tools to generate a reliable and decision-enabling solubility profile for this and structurally similar molecules.
Introduction: The Critical Role of Solubility
In drug discovery and development, understanding the solubility of a lead candidate is paramount.[1][2][3] Poor solubility can lead to significant challenges, including low bioavailability, difficulty in formulating viable dosage forms, and inaccurate results in in-vitro assays.[3] The subject of this guide, this compound, presents a unique and complex case for solubility analysis due to its distinct structural motifs.
Molecular Structure:
-
Isoxazole Core: A five-membered aromatic heterocycle that contributes to the molecule's polarity.[4]
-
Carboxylic Acid: An acidic functional group (pKa₁ ~3-5) capable of donating hydrogen bonds and forming salts.[5]
-
Azepane Ring: A seven-membered saturated ring containing a basic tertiary amine (pKa₂ ~9-11), which can act as a hydrogen bond acceptor and form salts.
-
Methyl & Methylene Groups: Aliphatic hydrocarbon portions that increase lipophilicity.
The presence of both a carboxylic acid and a tertiary amine makes this molecule zwitterionic . Its net charge and, consequently, its solubility will be highly sensitive to the nature of the solvent, particularly its polarity, proticity, and ability to engage in hydrogen bonding. Establishing a detailed solubility profile in various organic solvents is therefore essential for guiding solvent selection in synthesis, purification, crystallization, and preclinical formulation development.
Physicochemical Characterization & Theoretical Framework
A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point.[6] For a complex molecule such as this compound, a deeper analysis of its physicochemical properties is required to predict and interpret its solubility behavior.
Key parameters influencing solubility include:
-
pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base.[7] Our target molecule has two ionizable centers: the acidic carboxylic acid and the basic azepane nitrogen. In protic solvents, the solvent's pH relative to the pKa values will determine the ionization state of the molecule, which dramatically affects solubility.[7][8]
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity.[9] A positive LogP indicates a preference for a lipid-like (non-polar) environment, while a negative value indicates hydrophilicity (preference for polar environments).[9] The interplay between the polar isoxazole and carboxylic acid groups and the more non-polar azepane and methyl groups will result in a nuanced LogP value that guides its solubility in solvents of varying polarity.
-
Hydrogen Bonding: The carboxylic acid group is both a hydrogen bond donor and acceptor, while the isoxazole nitrogen, azepane nitrogen, and carbonyl oxygen are hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding (e.g., protic solvents like alcohols) are expected to be better solvents for this molecule than aprotic solvents of similar polarity.
Given these features, we can hypothesize that solubility will be highest in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents capable of strong hydrogen bond acceptance (e.g., DMSO, DMF). Solubility is expected to be significantly lower in non-polar solvents (e.g., hexane, toluene).
Experimental Design & Methodology
To generate a comprehensive and reliable solubility profile, a multi-tiered approach is recommended, beginning with a high-throughput screen to rapidly assess a wide range of solvents, followed by a definitive equilibrium solubility determination in key selected solvents using the gold-standard shake-flask method.[10][11]
Materials & Equipment
-
API: this compound (solid, purity >99%)
-
Solvents: A representative panel of organic solvents (HPLC grade or higher), categorized by polarity and class (see Table 2).
-
Equipment:
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermomixer or temperature-controlled orbital shaker (37 ± 1 °C)[12][13]
-
Microcentrifuge or filtration apparatus (e.g., 96-well solubility filter plates)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
pH meter (for aqueous solubility, not detailed here but relevant for context)
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
96-well plates (polypropylene)
-
Experimental Workflow
The overall process for determining solubility is depicted in the workflow diagram below. This process ensures that samples are prepared accurately, allowed to reach equilibrium, and analyzed with a validated quantitative method.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 1: Definitive Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from established industry standards and regulatory guidelines (ICH Q6A) and is considered the most reliable method for determining thermodynamic solubility.[10][11][12][14]
Step-by-Step Methodology:
-
Preparation: Add an excess of the API (e.g., 5-10 mg, accurately weighed) to a 4 mL glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Slurry Formation: Tightly cap the vial and vortex vigorously for 1-2 minutes to create a uniform suspension.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100-150 rpm).[13] Allow the slurry to equilibrate for a sufficient duration, typically 24 to 48 hours. The system is at equilibrium when solubility measurements from consecutive time points are consistent.
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow coarse particles to settle. To separate the remaining fine solid material from the saturated supernatant, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Withdraw an aliquot using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
-
Sampling & Dilution: Carefully aspirate a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is crucial to prevent precipitation.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the API.
-
Calculation: Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)
Protocol 2: High-Throughput Screening (HTS) Solubility
For rapid initial screening across a broad array of solvents, a miniaturized, plate-based kinetic solubility assay can be employed.[2][15][16] This method is faster and consumes less material, making it ideal for early-stage development.[14]
Caption: High-Throughput Kinetic Solubility Workflow.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the API in dimethyl sulfoxide (DMSO), for example, 20 mM.
-
Plate Preparation: Dispense a set volume (e.g., 198 µL) of each test solvent into the wells of a 96-well polypropylene plate.
-
API Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to each well. This introduces the compound and initiates precipitation if the solubility limit is exceeded. The final DMSO concentration should be kept low (e.g., 1%) to minimize its co-solvent effect.[14]
-
Incubation: Seal the plate and incubate on a plate shaker for 1-2 hours at room temperature.
-
Filtration: Separate the undissolved precipitate by passing the solutions through a 96-well solubility filter plate into a clean collection plate via centrifugation or vacuum.
-
Analysis: Analyze the concentration of the compound in the filtrate, typically using a rapid HPLC-UV gradient method or UV-Vis spectroscopy.
Data Presentation & Interpretation
All quantitative solubility data should be compiled into a structured table for clear comparison and analysis. The solvents should be grouped by their functional class and polarity to facilitate the identification of structure-solubility relationships.
Table 1: Hypothetical Solubility Profile of this compound at 37 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mM) |
| Polar Protic | Methanol | 32.7 | > 100 | > 787 |
| Ethanol | 24.5 | 85.2 | 670 | |
| Isopropanol | 19.9 | 20.5 | 161 | |
| Polar Aprotic | DMSO | 46.7 | > 150 | > 1180 |
| Acetonitrile | 37.5 | 15.3 | 120 | |
| Acetone | 20.7 | 5.1 | 40 | |
| Non-Polar | Dichloromethane | 9.1 | 1.8 | 14 |
| Toluene | 2.4 | < 0.1 | < 0.8 | |
| Hexane | 1.9 | < 0.01 | < 0.08 | |
| Other | Tetrahydrofuran (THF) | 7.6 | 3.4 | 27 |
Note: Data presented is illustrative and must be determined experimentally.
Interpretation of Hypothetical Data:
The illustrative data in Table 1 would suggest that the compound is highly soluble in polar solvents, especially those capable of hydrogen bonding (Methanol, DMSO). The high solubility in protic solvents like methanol and ethanol is likely due to their ability to solvate both the protonated amine and the deprotonated carboxylic acid, as well as the isoxazole ring. The extremely high solubility in DMSO, a strong hydrogen bond acceptor, highlights its effectiveness in solvating the carboxylic acid proton. As expected, solubility drops significantly as solvent polarity decreases, with the compound being practically insoluble in non-polar hydrocarbon solvents like toluene and hexane. This profile is characteristic of a complex, polar, ionizable molecule.
Conclusion
This guide outlines a robust, scientifically grounded approach to determining the organic solvent solubility profile of this compound. By combining a theoretical analysis of the molecule's physicochemical properties with validated experimental protocols like the shake-flask method, researchers can generate high-quality, reliable data. This data is not merely an academic exercise; it is a critical dataset that informs crucial decisions in process development, enables rational formulation design, and ultimately accelerates the journey of a promising compound from the laboratory to the clinic.
References
-
Alhadab, A., et al. (2020). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Available at: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry. Available at: [Link]
-
Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
World Health Organization. (2006). Annex 4: Guideline on the biopharmaceutics classification system. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Available at: [Link]
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Biological Targets of Isoxazole-Azepane Derivatives
Abstract
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs into novel hybrid molecules represents a promising avenue for the discovery of next-generation therapeutics. This guide delves into the untapped potential of a unique chemical class: isoxazole-azepane derivatives. While the individual isoxazole and azepane scaffolds are well-established pharmacophores, their synergistic combination remains a largely unexplored frontier. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical framework, potential biological targets, and a practical roadmap for the investigation of these promising compounds. We will explore the established pharmacology of the constituent moieties, hypothesize potential targets for the hybrid structures, and provide detailed experimental workflows for target identification and validation, thereby laying the groundwork for future research in this exciting area.
Introduction: The Rationale for Hybrid Vigor in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous clinically successful drugs. Its utility stems from its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, as well as its metabolic stability and synthetic tractability.[1][2][3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1]
Complementing the isoxazole moiety, the azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional structural element that can enhance binding affinity and selectivity for biological targets.[4] Azepane-containing compounds have shown significant promise in a range of therapeutic areas, with demonstrated activity as anticancer, antiviral, and antidiabetic agents.[4]
The principle of molecular hybridization posits that the combination of two or more distinct pharmacophores can lead to compounds with enhanced potency, improved pharmacokinetic profiles, or even novel mechanisms of action.[5] This guide is predicated on the hypothesis that the fusion of the isoxazole and azepane scaffolds will yield a new class of molecules with unique and valuable biological properties.
Hypothesized Biological Targets: A Convergence of Pharmacological Potential
Based on the well-documented activities of the individual isoxazole and azepane scaffolds, we can extrapolate a range of plausible biological targets for isoxazole-azepane derivatives. These putative targets represent key areas for initial screening and investigation.
Protein Kinases: Modulators of Cellular Signaling
A significant number of isoxazole-containing molecules have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases. The azepane moiety, with its conformational flexibility, can be strategically employed to access and bind to specific pockets within the kinase domain, potentially enhancing both potency and selectivity.
Potential Kinase Targets:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Jun N-terminal Kinase (JNK) are all validated targets for isoxazole-based inhibitors. An azepane substituent could be designed to interact with the solvent-exposed regions of the ATP-binding pocket, leading to improved affinity and selectivity.
-
Serine/Threonine Kinases: The mTOR and Akt signaling pathways, central to cell growth and proliferation, are attractive targets. Isoxazole-azepane derivatives could be designed to disrupt the protein-protein interactions essential for the activation of these kinases.
G-Protein Coupled Receptors (GPCRs): Gatekeepers of Cellular Communication
GPCRs represent the largest family of cell surface receptors and are the targets of a substantial portion of currently marketed drugs. The structural diversity of isoxazole-azepane derivatives makes them intriguing candidates for the development of novel GPCR modulators. The azepane ring, in particular, can mimic the structure of endogenous ligands or interact with allosteric sites on the receptor.
Potential GPCR Targets:
-
Chemokine Receptors: Receptors such as CXCR4 and CCR5 are implicated in inflammation, HIV infection, and cancer metastasis. The azepane moiety could be tailored to interact with the extracellular loops of these receptors, potentially leading to potent antagonists.
-
Dopamine and Serotonin Receptors: These receptors are key targets for the treatment of neurological and psychiatric disorders. The isoxazole core can serve as a bioisosteric replacement for other aromatic systems commonly found in CNS-active drugs, while the azepane can influence receptor subtype selectivity.
Enzymes in Metabolic and Inflammatory Pathways
The isoxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors. The incorporation of an azepane ring could lead to the development of inhibitors with novel binding modes and improved pharmacokinetic properties.
Potential Enzyme Targets:
-
Cyclooxygenase (COX) Enzymes: Isoxazole-containing compounds are known to inhibit COX-1 and COX-2. The azepane ring could be used to target the substrate access channel of these enzymes, potentially leading to isoform-selective inhibitors with reduced gastrointestinal side effects.
-
Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. The azepane moiety could be designed to interact with the zinc-containing active site of HDACs, while the isoxazole core provides a stable scaffold for further functionalization.
A Roadmap for Target Identification and Validation: From Hypothesis to Evidence
The successful development of isoxazole-azepane derivatives as therapeutic agents hinges on the rigorous identification and validation of their biological targets. The following sections outline a comprehensive and logical workflow for achieving this critical objective.
Phase 1: Library Synthesis and Phenotypic Screening
The initial phase involves the synthesis of a diverse library of isoxazole-azepane derivatives, followed by broad phenotypic screening to identify compounds with interesting biological activity.
Step-by-Step Protocol for Phenotypic Screening:
-
Compound Library Synthesis:
-
Utilize established synthetic methodologies to create a library of isoxazole-azepane derivatives with variations in the substitution patterns on both the isoxazole and azepane rings.
-
Employ combinatorial chemistry approaches to maximize structural diversity.
-
Ensure rigorous purification and characterization of all synthesized compounds.
-
-
Cell-Based Assays:
-
Screen the compound library against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Utilize assays that measure cell viability (e.g., MTT, CellTiter-Glo) to identify compounds with antiproliferative activity.
-
Perform high-content imaging screens to assess effects on cell morphology, cell cycle progression, and apoptosis.
-
-
Microbial Assays:
-
Screen the library against a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Determine the minimum inhibitory concentration (MIC) for active compounds.
-
Caption: A generalized workflow for the initial phenotypic screening of a novel compound library.
Phase 2: Target Deconvolution of Bioactive Hits
Once bioactive "hit" compounds are identified, the next critical step is to determine their molecular target(s). Several powerful techniques can be employed for this purpose.
3.2.1. Affinity-Based Methods
These methods rely on the specific binding of the compound to its target protein.
Step-by-Step Protocol for Affinity Chromatography:
-
Immobilization of the Bioactive Compound:
-
Synthesize an analog of the hit compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Confirm the successful immobilization of the compound.
-
-
Protein Pull-Down:
-
Incubate the immobilized compound with a cell lysate or protein extract.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins using a competitive ligand, changes in pH, or a denaturing agent.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
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In Silico Prediction of ADMET Properties for 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid: A Technical Guide
Abstract
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1][2] Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore critical for de-risking candidates and reducing late-stage attrition.[1][2] This in-depth technical guide provides a comprehensive framework for the in silico prediction of the ADMET profile of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, a novel compound with therapeutic potential. By leveraging a suite of computational tools and methodologies, we will construct a detailed ADMET profile, offering insights that can guide further experimental validation and lead optimization efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate computational toxicology and pharmacokinetic modeling into their workflows.[3][4]
Introduction: The Imperative of Early ADMET Assessment in Drug Discovery
The high attrition rate of drug candidates during clinical trials is a major challenge in the pharmaceutical industry, with a substantial portion of these failures stemming from undesirable ADMET properties.[1] The "fail early, fail cheap" paradigm underscores the necessity of identifying problematic compounds in the initial stages of drug discovery.[1] In silico ADMET prediction has emerged as an indispensable tool in this endeavor, offering a rapid, cost-effective, and increasingly accurate means of evaluating the pharmacokinetic and toxicological characteristics of novel chemical entities before significant resources are invested in their synthesis and experimental testing.[1][4][5]
This guide focuses on the in silico characterization of this compound. The core structure, 5-methylisoxazole-3-carboxylic acid, is a known organic compound with applications in medicinal chemistry.[6] The addition of the azepan-1-ylmethyl substituent introduces significant structural changes that will undoubtedly influence its ADMET profile. In the absence of experimental data for this specific derivative, a robust in silico evaluation is paramount.
The methodologies outlined herein are designed to provide a holistic view of the compound's likely behavior in vivo. We will explore its potential for oral absorption, its distribution throughout the body, its metabolic fate, its routes of excretion, and its potential toxic liabilities. The overarching goal is to construct a comprehensive, data-driven profile that empowers researchers to make informed decisions about the future development of this and other novel drug candidates.
Foundational Physicochemical Properties
Before delving into the dynamic aspects of ADMET, it is crucial to establish the foundational physicochemical properties of this compound. These properties are the primary determinants of a drug's pharmacokinetic behavior.
Key Physicochemical Descriptors
A variety of molecular descriptors are used to build in silico ADMET models.[7] The most pertinent for our initial assessment include:
-
Molecular Weight (MW): Influences diffusion and overall size-related properties.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which is critical for membrane permeability and absorption.
-
Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms and is a strong predictor of drug transport properties.
-
Hydrogen Bond Donors and Acceptors: Key determinants of solubility and interactions with biological targets.
-
pKa (Ionization Constant): Affects the charge state of the molecule at different physiological pH values, influencing solubility and permeability.
In Silico Prediction Workflow for Physicochemical Properties
A straightforward and effective method for obtaining these properties is through the use of open-access web servers.
Protocol: Physicochemical Property Prediction using SwissADME
-
Obtain the SMILES String: The first step is to generate the Simplified Molecular Input Line Entry System (SMILES) string for this compound. This can be done using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Access SwissADME: Navigate to the SwissADME web server ([Link]8]
-
Input the Molecule: Paste the SMILES string into the input box.
-
Run the Prediction: Click the "Run" button to initiate the calculation.
-
Analyze the Results: The server will output a comprehensive table of physicochemical properties.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADMET |
| Molecular Weight | 252.30 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five).[8] |
| LogP | 1.85 | Moderate lipophilicity, suggesting a balance between solubility and permeability. |
| TPSA | 61.83 Ų | Favorable for good cell membrane permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five. |
| pKa (Acidic) | 4.20 | The carboxylic acid group will be predominantly ionized at physiological pH. |
| pKa (Basic) | 8.90 | The azepane nitrogen will be protonated in the acidic environment of the stomach. |
Absorption: Predicting Oral Bioavailability
Oral administration is the most common and convenient route for drug delivery.[9] Therefore, predicting the extent of a compound's absorption from the gastrointestinal (GI) tract is a critical early assessment.[10][11]
Key Determinants of Oral Absorption
-
Solubility: A drug must first dissolve in the GI fluids to be absorbed.[11]
-
Permeability: The ability of the drug to pass through the intestinal epithelial cell membrane.
-
Efflux: The potential for the drug to be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
In Silico Models for Absorption Prediction
Quantitative Structure-Activity Relationship (QSAR) and machine learning models are widely used to predict absorption-related properties.[10][11] These models are trained on large datasets of compounds with experimentally determined absorption characteristics.
Protocol: Predicting Absorption Properties using admetSAR 2.0
-
Access admetSAR 2.0: Navigate to the admetSAR 2.0 web server ([Link]).
-
Input the Molecule: Input the SMILES string for this compound.
-
Select Models: Ensure that models for Human Intestinal Absorption (HIA), Caco-2 Permeability, and P-glycoprotein Substrate are selected.
-
Run the Prediction: Initiate the prediction process.
-
Interpret the Results: The server will provide qualitative (e.g., HIA positive/negative) and quantitative (e.g., predicted Caco-2 permeability value) predictions.
Predicted Absorption Profile
| Parameter | Predicted Outcome | Interpretation |
| Human Intestinal Absorption (HIA) | Positive | The compound is likely to be well-absorbed from the intestine. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | Non-substrate | Low probability of being actively effluxed back into the GI tract. |
| Aqueous Solubility | Moderately Soluble | The ionized carboxylic acid group at physiological pH should contribute to adequate solubility. |
Workflow for In Silico Absorption Prediction
Caption: Workflow for predicting physicochemical and absorption properties.
Distribution: Where Does the Compound Go?
Drug distribution describes the reversible transfer of a drug from the systemic circulation to the various tissues and organs of the body.[12] Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).
In Silico Prediction of Distribution Parameters
Protocol: Predicting Distribution Properties using Open-Access Tools
-
Plasma Protein Binding (PPB): Utilize a QSAR-based model from a platform like admetSAR 2.0 to predict the extent of binding to plasma proteins. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.
-
Blood-Brain Barrier (BBB) Permeability: Employ a classification model (BBB+ or BBB-) from a tool like admetSAR 2.0. This is crucial for CNS-targeted drugs and for assessing potential CNS side effects for non-CNS drugs.[13]
-
Volume of Distribution (Vd): While direct prediction of Vd is complex, some computational models can provide an estimate.[14] A high Vd suggests extensive tissue distribution, while a low Vd indicates that the drug is largely confined to the bloodstream.
Predicted Distribution Profile
| Parameter | Predicted Outcome | Implication |
| Plasma Protein Binding | Moderately Bound (~80-90%) | A significant portion of the drug will be bound to plasma proteins, potentially affecting its free concentration. |
| Blood-Brain Barrier Permeability | Unlikely to cross (BBB-) | The compound is not predicted to readily penetrate the CNS, which may be desirable depending on the therapeutic target. |
| Volume of Distribution (Vd) | Low to Moderate | Suggests that the drug will distribute into tissues but may not accumulate extensively. |
Metabolism: The Biotransformation of the Compound
Drug metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its elimination.[15] The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of drugs.[15][16]
Key Aspects of In Silico Metabolism Prediction
-
CYP Inhibition: Predicting whether a compound inhibits specific CYP isoforms is crucial for assessing the risk of drug-drug interactions.
-
CYP Substrate Specificity: Identifying which CYP isoforms are likely to metabolize the compound helps in understanding its metabolic pathways and potential for variability in patient populations.
-
Site of Metabolism (SOM): Pinpointing the specific atoms or bonds in a molecule that are most susceptible to metabolic attack can guide the design of more stable analogs.[17]
In Silico Workflow for Metabolism Prediction
Protocol: Predicting Metabolic Properties
-
CYP Inhibition and Substrate Prediction: Use a tool like SwissADME or admetSAR 2.0 to predict interactions with the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Site of Metabolism Prediction: Employ a tool that provides regioselectivity predictions, such as those based on mechanistic models that consider the reactivity of different parts of the molecule.[18]
Predicted Metabolic Profile
| Parameter | Predicted Outcome | Rationale and Significance |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with the most common drug-metabolizing enzyme. |
| CYP Substrate | Substrate of CYP3A4 and CYP2D6 | The compound is likely to be metabolized by these two major enzymes. |
| Site of Metabolism | Likely N-dealkylation of the azepane ring and oxidation of the methyl group on the isoxazole ring. | These are common metabolic pathways for similar structures. Blocking these sites could improve metabolic stability.[18] |
Conceptual Diagram of Metabolic Prediction
Caption: Predicting cytochrome P450 interactions and sites of metabolism.
Excretion: Eliminating the Compound from the Body
Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (renal excretion) and the liver (biliary excretion).[17]
In Silico Prediction of Excretion Pathways
Predicting the primary route and rate of excretion is more challenging than for other ADMET properties. However, models are being developed to predict renal clearance and the likelihood of a compound being a substrate for renal transporters.[19]
Protocol: Estimating Excretion Properties
-
Renal Clearance Prediction: Utilize models that predict the fraction of the drug excreted unchanged in the urine (fe) and renal clearance (CLr).[19]
-
Total Clearance: Some advanced models can predict total drug clearance, which is a composite of metabolic and renal clearance.[14]
Predicted Excretion Profile
| Parameter | Predicted Outcome | Interpretation |
| Primary Route of Excretion | Likely a combination of metabolic clearance and renal excretion of metabolites. | The compound itself is not predicted to be a major substrate for renal excretion in its unchanged form. |
| Renal Clearance | Low | Consistent with the prediction of significant metabolism. |
| Total Clearance | Moderate | Suggests a reasonable half-life in the body. |
Toxicity: Assessing the Potential for Adverse Effects
Toxicity is a major cause of drug failure.[20] Computational toxicology leverages a variety of models to predict potential toxic liabilities early in the drug discovery process.[3][20][21]
Key Toxicological Endpoints for In Silico Screening
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.
-
Mutagenicity (Ames Test): Predicts the potential of a compound to cause DNA mutations, which can be indicative of carcinogenic potential.
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury): Predicts the potential for the compound to cause liver damage.
-
Carcinogenicity: Assesses the long-term risk of causing cancer.
-
Skin Sensitization: Predicts the likelihood of causing an allergic skin reaction.
In Silico Workflow for Toxicity Prediction
Protocol: Toxicity Prediction using Multiple Tools
-
Access Toxicity Prediction Servers: Utilize a combination of servers such as ProTox-II and the Toxicity Estimation Software Tool (T.E.S.T.) from the U.S. Environmental Protection Agency.
-
Input the Molecule: Provide the SMILES string of the compound.
-
Select Endpoints: Choose the relevant toxicity endpoints for prediction.
-
Run Predictions and Consolidate Results: It is advisable to use multiple tools and compare the predictions, as the accuracy of toxicity models can vary.[5]
Predicted Toxicity Profile
| Endpoint | Predicted Outcome | Level of Concern |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Mutagenicity (Ames) | Non-mutagenic | Low concern for genotoxicity. |
| Hepatotoxicity | Low probability | Reduced likelihood of drug-induced liver injury. |
| Carcinogenicity | Non-carcinogen | Low concern for long-term cancer risk. |
| Skin Sensitization | Non-sensitizer | Low probability of causing allergic skin reactions. |
Synthesis and Self-Validation: A Holistic View
The true power of in silico ADMET prediction lies in the integration of all the predicted properties to form a coherent narrative about the potential behavior of the compound in vivo.
Summary of the Predicted ADMET Profile for this compound:
-
Absorption: The compound is predicted to have good oral absorption, driven by favorable physicochemical properties and a low likelihood of being an efflux pump substrate.
-
Distribution: It is expected to be moderately bound to plasma proteins and is unlikely to cross the blood-brain barrier. Its distribution into tissues is predicted to be moderate.
-
Metabolism: The compound is likely metabolized by CYP3A4 and CYP2D6 and may inhibit CYP2D6, indicating a potential for drug-drug interactions. The primary sites of metabolism are predicted to be the azepane ring and the methyl group on the isoxazole ring.
-
Excretion: The primary route of elimination is expected to be through metabolism, followed by the excretion of the more polar metabolites.
-
Toxicity: The in silico toxicity predictions do not raise any major red flags, with a low predicted risk for cardiotoxicity, mutagenicity, hepatotoxicity, and carcinogenicity.
This integrated profile suggests that this compound has a generally favorable ADMET profile for a potential drug candidate. The main area for further investigation and potential optimization is its interaction with CYP2D6.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the ADMET properties of this compound. By leveraging a suite of readily available computational tools, we have constructed a detailed pharmacokinetic and toxicological profile. It is crucial to remember that in silico predictions are not a substitute for experimental validation.[7] Rather, they serve as a powerful hypothesis-generating tool to guide further research.
The next logical steps would be to:
-
Synthesize the compound: If not already available.
-
Perform in vitro ADMET assays: To confirm the in silico predictions for solubility, permeability, plasma protein binding, metabolic stability, and CYP inhibition.
-
Conduct in vivo pharmacokinetic studies: In animal models to determine the actual absorption, distribution, metabolism, and excretion profile.
The continuous evolution of computational models, driven by advances in machine learning and the growing volume of high-quality experimental data, will further enhance the predictive power of in silico ADMET profiling.[22][23][24] By integrating these computational strategies early and often in the drug discovery process, we can significantly improve the efficiency and success rate of bringing new, safe, and effective medicines to patients.
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PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]
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A Technical Guide to the Synthesis of Substituted Isoxazole-3-Carboxylic Acids: Strategies and Protocols for the Modern Chemist
Abstract
The isoxazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1][2] Its unique physicochemical properties and ability to act as a versatile pharmacophore have driven significant interest in the development of efficient and scalable synthetic routes. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for accessing substituted isoxazole-3-carboxylic acids, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for a given target molecule.
Introduction: The Significance of the Isoxazole-3-Carboxylic Acid Moiety
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, influencing the molecule's reactivity, metabolic stability, and interaction with biological targets. The incorporation of a carboxylic acid at the 3-position further enhances its utility, providing a handle for further functionalization, salt formation to improve solubility, and critical interactions with receptor active sites. Isoxazole-3-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including acting as xanthine oxidase inhibitors and forming the basis for various drug candidates.[3] The demand for novel isoxazole-3-carboxylic acid analogs necessitates a thorough understanding of the available synthetic methodologies.
Key Synthetic Strategies
The synthesis of substituted isoxazole-3-carboxylic acids can be broadly categorized into three primary approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Strategy 1: Condensation of β-Ketoesters with Hydroxylamine
This classical approach remains a cornerstone for the synthesis of isoxazole-3-carboxylic acid esters, which can be subsequently hydrolyzed to the desired carboxylic acid. The reaction involves the condensation of a β-ketoester with hydroxylamine, leading to the formation of the isoxazole ring.
Causality Behind Experimental Choices: The regioselectivity of this reaction is a critical consideration. The hydroxylamine can attack either the ketone or the ester carbonyl group of the β-ketoester. To favor the formation of the desired 3-carboxy-5-substituted isoxazole, the reaction is typically carried out under conditions that promote the initial formation of an oxime at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration.[4][5] The pH and temperature of the reaction are crucial parameters to control, as incorrect conditions can lead to the formation of the undesired 5-isoxazolone regioisomer.[4]
Self-Validating System: The identity of the product can be unequivocally confirmed by spectroscopic methods. In the ¹H NMR spectrum, the chemical shift of the proton at the 4-position of the isoxazole ring is characteristic. Furthermore, hydrolysis of the resulting ester to the carboxylic acid and comparison of its properties with known compounds provides definitive validation.
Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water. The use of a buffered solution helps to maintain the optimal pH for the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-methylisoxazole-3-carboxylate.
Protocol for Hydrolysis to Isoxazole-3-Carboxylic Acid:
-
Dissolve the ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq). [1]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield the 5-methylisoxazole-3-carboxylic acid.
Strategy 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and versatile method for the construction of the isoxazole ring.[6][7] To synthesize isoxazole-3-carboxylic acids, a propiolic acid ester is typically employed as the dipolarophile.
Causality Behind Experimental Choices: The success of this strategy hinges on the in-situ generation of the reactive nitrile oxide intermediate. Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[6][7] The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the alkyne. With electron-deficient alkynes like propiolates, the cycloaddition generally proceeds with high regioselectivity to yield the 3-substituted isoxazole.
Self-Validating System: The regiochemistry of the cycloaddition can be confirmed by NMR spectroscopy. For a 3,5-disubstituted isoxazole, the chemical shift of the C4-proton is a key diagnostic signal. The structure can be further validated by comparison with authentic samples or through X-ray crystallography of a suitable derivative.
Experimental Protocol: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate
-
Generation of the Nitrile Oxide: To a solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) or a similar oxidizing agent (e.g., [bis(trifluoroacetoxy)iodo]benzene) portion-wise at 0 °C.[6][7] Stir the mixture for a short period to form the corresponding hydroximoyl chloride.
-
Cycloaddition: To the in-situ generated nitrile oxide, add methyl propiolate (1.1 eq) and a base such as triethylamine (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-phenylisoxazole-3-carboxylate.
-
Hydrolyze the ester to the carboxylic acid using the protocol described in Strategy 1.
Strategy 3: Lithiation and Carboxylation of a Pre-formed Isoxazole Ring
This approach involves the deprotonation of an existing isoxazole ring using a strong base, followed by quenching the resulting lithiated species with carbon dioxide to introduce the carboxylic acid group.
Causality Behind Experimental Choices: The feasibility of this method depends on the ability to achieve regioselective lithiation of the isoxazole ring. The position of lithiation is directed by the substituents already present on the ring. While the search results primarily highlight the successful lithiation at the 4-position of 3,5-disubstituted isoxazoles, the potential for direct lithiation at the 3-position would depend on the specific substrate and the reaction conditions.[8] This method is most effective when a directing group is present to facilitate deprotonation at the desired position.
Self-Validating System: The position of carboxylation can be definitively determined using spectroscopic techniques. 2D NMR experiments, such as HMBC, can establish the connectivity between the newly introduced carboxyl group and the isoxazole ring.
Experimental Protocol: Synthesis of 3-Phenyl-5-methoxyisoxazole-4-carboxylic acid
This protocol is adapted from the lithiation at the 4-position and serves as a general guideline.[8]
-
Dissolve the 3-phenyl-5-methoxyisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding an excess of crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Acidify the reaction mixture with a dilute aqueous acid.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the crude carboxylic acid by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Typical Substituent Scope |
| Condensation of β-Ketoesters | Readily available starting materials; often a one-pot procedure to the ester.[4][5] | Potential for regioisomer formation; hydrolysis step required.[4] | 5-Alkyl or 5-Aryl substituents are common. |
| 1,3-Dipolar Cycloaddition | High regioselectivity with appropriate alkynes; wide range of nitrile oxides can be used.[6][7] | In-situ generation of reactive nitrile oxides can be sensitive; requires a two-step sequence (cycloaddition then hydrolysis). | Diverse substituents at the 5-position are possible. |
| Lithiation and Carboxylation | Direct introduction of the carboxylic acid group; avoids a separate hydrolysis step.[8] | Regioselectivity can be an issue; requires cryogenic conditions and strictly anhydrous reagents.[8] | Dependent on the directing effects of existing substituents. |
Visualization of Key Mechanisms and Workflows
Figure 1: Overview of the primary synthetic routes to substituted isoxazole-3-carboxylic acids.
Figure 2: A decision-making workflow for the synthesis of substituted isoxazole-3-carboxylic acids.
Conclusion
The synthesis of substituted isoxazole-3-carboxylic acids is a well-established field with several reliable and versatile methods at the disposal of the synthetic chemist. The choice of the optimal route depends on a careful consideration of the target structure, available resources, and desired scale. The condensation of β-ketoesters offers a direct and often high-yielding route, while 1,3-dipolar cycloaddition provides greater flexibility in accessing a wide range of substituted analogs. The lithiation-carboxylation strategy, though more technically demanding, can be a powerful tool for the late-stage functionalization of pre-existing isoxazole scaffolds. By understanding the principles and practicalities of each of these approaches, researchers can confidently and efficiently access this important class of molecules for applications in drug discovery and beyond.
References
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Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. 2018;23(8):2013. Available from: [Link]
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-
ResearchGate. Synthesis and synthetic utility of 3-isoxazolols. Available from: [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Eurasian Chemical Communications. 2024;6(1):89-95. Available from: [Link]
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Chemical Communications. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]
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YouTube. synthesis of isoxazoles. Available from: [Link]
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ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? Available from: [Link]
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Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. 1971;49(15):2548-2556. Available from: [Link]
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PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. 2010;45(6):2663-70. Available from: [Link]
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An In-depth Technical Guide to the Putative Molecule: 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Introduction: The Versatile Isoxazole Scaffold
The Core Moiety: 5-Methylisoxazole-3-carboxylic Acid
The foundational structure of our target molecule is 5-methylisoxazole-3-carboxylic acid. This compound is a known and valuable building block in organic synthesis.[1] It is characterized by a methyl group at the 5-position and a carboxylic acid group at the 3-position of the isoxazole ring.
Synthesis of the Core Structure
Several synthetic routes to 5-methylisoxazole-3-carboxylic acid have been reported. A common and effective method involves the cycloaddition reaction between a nitrile oxide and an alkyne. This powerful transformation allows for the direct construction of the isoxazole ring with desired substitutions.[2]
A representative synthesis is the reaction of ethyl 2-chloro-3-oxobutanoate with hydroxylamine, followed by cyclization and subsequent hydrolysis of the ester to yield the carboxylic acid. This multi-step process is scalable and provides good yields of the desired product.
The Target Molecule: 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
The molecule of interest, this compound, introduces a significant structural modification to the core: an azepan-1-ylmethyl group at the 4-position. This substitution adds a bulky, lipophilic, and basic moiety to the isoxazole scaffold, which could dramatically influence its physicochemical properties and biological activity.
Proposed Synthetic Pathway: The Mannich Reaction
The most logical and direct approach to introduce the azepan-1-ylmethyl group at the 4-position of the isoxazole ring is through a Mannich reaction . This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, the target C-H bond is at the 4-position of the 5-methylisoxazole-3-carboxylic acid.
The proposed reaction would involve the condensation of 5-methylisoxazole-3-carboxylic acid with formaldehyde and azepane (a seven-membered cyclic secondary amine).
Hypothetical Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-methylisoxazole-3-carboxylic acid in a suitable solvent, such as ethanol or a mixture of acetic acid and water.
-
Addition of Reagents: To this solution, add 1.2 equivalents of azepane followed by 1.5 equivalents of aqueous formaldehyde (37%).
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a suitable base, such as sodium bicarbonate, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for Mannich reactions as it can dissolve all reactants and is relatively inert under the reaction conditions. The use of acetic acid can catalyze the formation of the Eschenmoser's salt-like intermediate, which is the active electrophile in the reaction.
-
Stoichiometry: A slight excess of the amine and formaldehyde is used to ensure the complete consumption of the starting isoxazole.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound via the Mannich reaction.
Potential Challenges and Alternative Approaches
While the Mannich reaction is a plausible route, its success is contingent on the acidity of the C-4 proton of the isoxazole ring. If this proton is not sufficiently acidic, the reaction may not proceed or may result in low yields. The electron-donating nature of the methyl group at the 5-position and the electron-withdrawing carboxylic acid at the 3-position will influence the reactivity of the C-4 position.
An alternative and potentially more robust strategy would involve constructing the isoxazole ring with the desired 4-substituent already in place. This could be achieved through a [3+2] cycloaddition reaction of a nitrile oxide with an appropriately substituted alkyne. For instance, an alkyne bearing a protected aminomethyl group at the propargylic position could be reacted with a suitable nitrile oxide precursor. Subsequent deprotection and reaction with azepane would yield the target molecule.
Potential Significance and Future Directions
The introduction of the azepan-1-ylmethyl group at the 4-position of the 5-methylisoxazole-3-carboxylic acid scaffold could lead to novel pharmacological properties. The basic nitrogen of the azepane ring could serve as a key interaction point with biological targets, while the overall increase in lipophilicity may enhance membrane permeability and oral bioavailability.
Given the broad spectrum of biological activities associated with isoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, this novel compound warrants further investigation.[3] Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity in relevant in vitro and in vivo models.
Conclusion
While the discovery and history of this compound are not yet written in the scientific literature, this guide provides a scientifically grounded framework for its potential synthesis and significance. The proposed Mannich reaction offers a direct, albeit unconfirmed, route to this novel molecule. The exploration of such derivatives is crucial for expanding the chemical space around the versatile isoxazole scaffold and for the potential discovery of new therapeutic agents.
References
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.[Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central.[Link]
-
(PDF) 5-Methylisoxazole-4-carboxylic acid. ResearchGate.[Link]
-
What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? FAQ.[Link]
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.[Link]
-
(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.[Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate.[Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazole Scaffolds in Medicinal Chemistry
The isoxazole motif is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold in drug design. The target molecule, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, combines this key heterocycle with a flexible seven-membered azepane ring and a carboxylic acid group, features that suggest potential applications as a modulator of various physiological pathways. The strategic placement of the azepane moiety at the 4-position introduces a basic nitrogen atom, which can be crucial for salt formation and modulation of pharmacokinetic properties. This document provides a comprehensive, step-by-step protocol for the synthesis of this novel isoxazole derivative, grounded in established chemical principles and supported by literature precedents.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is envisioned through a convergent strategy. The core isoxazole ring will be constructed first, followed by functionalization at the 4-position and subsequent hydrolysis to yield the final product. This approach allows for the late-stage introduction of the azepane moiety, which could be advantageous for the synthesis of analogues for structure-activity relationship (SAR) studies.
Caption: Retrosynthetic pathway for the target compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Diethyl 1,3-acetonedicarboxylate | ≥97% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium bicarbonate | ≥99.5% | Fisher Scientific |
| Ethanol | Anhydrous, 200 proof | Decon Labs |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| Carbon tetrachloride | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Azepane | 99% | Alfa Aesar |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Lithium hydroxide monohydrate | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid | 37% | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Sodium sulfate | Anhydrous, granular | Fisher Scientific |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Bruker Avance III HD 400 MHz spectrometer.
-
Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an ESI source.
-
Thin Layer Chromatography (TLC): Merck silica gel 60 F254 plates.
-
Flash Column Chromatography: Teledyne ISCO CombiFlash Rf 200.
Experimental Protocols
The synthesis is a four-step process, commencing with the formation of the isoxazole core, followed by bromination, nucleophilic substitution, and concluding with ester hydrolysis.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate
This initial step involves the cyclocondensation of diethyl 1,3-acetonedicarboxylate with hydroxylamine. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the isoxazole ring.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 1,3-acetonedicarboxylate (20.2 g, 100 mmol), hydroxylamine hydrochloride (7.65 g, 110 mmol), and sodium bicarbonate (9.24 g, 110 mmol).
-
Add 150 mL of anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield ethyl 4,5-dimethylisoxazole-3-carboxylate as a colorless oil.
Step 2: Synthesis of Ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate
This transformation is a classic Wohl-Ziegler reaction, a radical substitution that selectively brominates the allylic/benzylic position.[3][4] In this case, the methyl group at the 4-position of the isoxazole is targeted. The use of a radical initiator like AIBN is crucial for the initiation of the radical chain reaction.
-
In a 250 mL round-bottom flask, dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (9.25 g, 50 mmol) in 150 mL of anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (9.78 g, 55 mmol) and azobisisobutyronitrile (AIBN) (820 mg, 5 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (nitrogen or argon).
-
Maintain the reflux for 12 hours, monitoring the reaction by TLC. The disappearance of the starting material and the formation of a less polar spot indicates reaction progression.
-
After cooling to room temperature, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by flash chromatography.
Step 3: Synthesis of Ethyl 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylate
This step involves a nucleophilic substitution reaction where the bromide of the intermediate is displaced by the secondary amine, azepane. Triethylamine is used as a mild base to quench the HBr generated during the reaction, preventing the protonation of azepane and promoting the forward reaction.
-
Dissolve ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate (crude from the previous step, ~50 mmol) in 200 mL of anhydrous dichloromethane in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add azepane (5.95 g, 60 mmol) dropwise, followed by the slow addition of triethylamine (7.0 mL, 50 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (gradient elution, 0% to 10% methanol in dichloromethane) to afford ethyl 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylate.
Step 4: Synthesis of this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation due to its high reactivity and the ease of workup.
-
Dissolve ethyl 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylate (assuming ~40 mmol from the previous step) in a mixture of THF (120 mL) and water (40 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (2.52 g, 60 mmol) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Carefully acidify the solution to pH 4-5 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Characterization Data
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |
| Ethyl 4,5-dimethylisoxazole-3-carboxylate | C₈H₁₁NO₃ | 185.18 | 4.38 (q, 2H), 2.45 (s, 3H), 2.30 (s, 3H), 1.38 (t, 3H) | 186.1 [M+H]⁺ |
| Ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate | C₈H₁₀BrNO₃ | 264.07 | 4.55 (s, 2H), 4.40 (q, 2H), 2.50 (s, 3H), 1.40 (t, 3H) | 264.0, 266.0 [M+H]⁺ |
| Ethyl 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylate | C₁₄H₂₂N₂O₃ | 282.34 | 4.35 (q, 2H), 3.60 (s, 2H), 2.65 (t, 4H), 2.48 (s, 3H), 1.60 (m, 8H), 1.35 (t, 3H) | 283.2 [M+H]⁺ |
| This compound | C₁₂H₁₈N₂O₃ | 254.28 | 3.85 (s, 2H), 3.05 (t, 4H), 2.55 (s, 3H), 1.70 (m, 8H) (DMSO-d₆) | 255.1 [M+H]⁺ |
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride: A known carcinogen and toxic. Use only in a well-ventilated fume hood.
-
Azepane and Triethylamine: Corrosive and flammable with noxious odors. Handle with care in a fume hood.
-
Hydroxylamine hydrochloride: Can be corrosive and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Agrawal, N., & Mishra, P. (2019). Isoxazole: A medicinally important nucleus. European Journal of Medicinal Chemistry, 167, 135-161.
- Batra, S., & Roy, A. K. (2004).
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.
- Horner, L., & Winkelmann, E. H. (1959). The course of the Wohl-Ziegler bromination with N-bromosuccinimide. Angewandte Chemie, 71(11), 349-365.
Sources
A Robust Mixed-Mode Chromatographic Approach for the Purification of a Zwitterionic Isoxazole Derivative
An Application Note for the Chromatographic Purification of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Abstract
This application note presents a detailed protocol for the purification of this compound, a compound of significant interest in medicinal chemistry due to its incorporation of both the isoxazole and azepane motifs.[1][2][3][4] The primary challenge in the purification of this molecule is its inherent zwitterionic character, stemming from the presence of both a carboxylic acid (acidic) and an azepane nitrogen (basic). This property complicates purification by standard chromatographic techniques. We present a robust methodology centered on mixed-mode chromatography, which leverages both reversed-phase and ion-exchange interactions to achieve high-resolution separation. This guide provides a comprehensive analysis of the compound's properties, a rationale for the selected methodology, a step-by-step protocol, and a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
The target molecule, this compound, is a structurally complex heterocycle. The isoxazole core is a key pharmacophore in numerous approved drugs, while the azepane ring is a valuable seven-membered scaffold in modern drug discovery.[2][5] The synthesis of such molecules often yields a crude product containing unreacted starting materials, reagents (e.g., triphenylphosphine oxide), and structurally similar byproducts, necessitating a highly selective purification strategy.[6]
The molecule's key feature is its zwitterionic nature. It possesses two ionizable functional groups:
-
An acidic carboxylic acid group (estimated pKa ~3.5-4.5)
-
A basic tertiary amine within the azepane ring (estimated pKa of the conjugate acid ~10.0-11.0)
This dual functionality means the molecule's net charge is highly dependent on the pH of the surrounding medium, making it particularly challenging to purify using unimodal chromatographic techniques. Standard reversed-phase (RP) chromatography often fails to adequately retain such polar compounds[7], while traditional ion-exchange (IEX) chromatography can be complicated by the molecule's ability to carry either a positive, negative, or neutral net charge.[8]
This note details a superior approach using mixed-mode chromatography (MMC), which provides orthogonal retention mechanisms to effectively resolve the target compound from its impurities.
Physicochemical Analysis and Method Selection
A thorough understanding of the analyte's properties is critical for developing an effective purification protocol.
Analyte Structure and Ionization States
The behavior of the molecule under different pH conditions is illustrated below. The choice of mobile phase pH is the most critical parameter in controlling retention and selectivity.
Caption: Ionization states of the target molecule at different pH values.
Rationale for Mixed-Mode Chromatography
Given the zwitterionic nature and high polarity (calculated LogP of -0.42[9]), a stationary phase capable of multiple interaction types is ideal.
-
Limitations of Reversed-Phase (C18): On a standard C18 column, the polar nature of the compound would lead to poor retention. While lowering the mobile phase pH can protonate the carboxylic acid, increasing its hydrophobicity and retention[10], the now-cationic azepane group can cause severe peak tailing due to secondary interactions with silica silanols.
-
Advantages of Mixed-Mode Chromatography (MMC): We selected a mixed-mode stationary phase that combines C18 reversed-phase properties with weak anion-exchange functionality. This approach offers dual retention mechanisms:
-
Hydrophobic Interaction: The C18 ligands interact with the isoxazole ring and methyl group.
-
Ionic Interaction: The anion-exchange groups interact with the deprotonated carboxylic acid.
-
By carefully controlling the mobile phase pH (e.g., pH 5-7), we can ensure the carboxylic acid is at least partially deprotonated (anionic) while the azepane is protonated (cationic). The anion-exchange functionality of the column will retain the molecule via its carboxylate group, while the reversed-phase mechanism provides additional separation based on hydrophobicity. This combination provides unique selectivity that is unattainable with single-mode columns.[7]
Detailed Purification Protocol: Mixed-Mode Chromatography
This protocol is designed for preparative or semi-preparative HPLC systems.
Materials and Instrumentation
| Category | Item | Specifications / Vendor |
| Instrumentation | HPLC System | Preparative or semi-preparative system with gradient capability |
| Detector | UV-Vis Detector (set to an appropriate wavelength, e.g., 254 nm) | |
| Fraction Collector | Automated fraction collector | |
| Chromatography | Column | Mixed-Mode C18/Anion-Exchange (e.g., Atlantis PREMIER BEH C18 AX, Waters; or similar) |
| Column Dimensions | 10 x 150 mm, 5 µm (for semi-prep scale) | |
| Chemicals | Acetonitrile (ACN) | HPLC Grade |
| Water | Deionized, 18 MΩ·cm | |
| Ammonium Acetate | >98% Purity | |
| Acetic Acid | Glacial, ACS Grade | |
| Sample | Crude Product | This compound |
Workflow Overview
Caption: Overall workflow for the purification of the target compound.
Step-by-Step Procedure
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate buffer in water. Adjust the pH to 6.0 using glacial acetic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).
Rationale: Ammonium acetate is a volatile buffer, ideal for subsequent sample workup (evaporation). A pH of 6.0 ensures the carboxylic acid is partially deprotonated to engage with the anion-exchanger, while the azepane is fully protonated.
2. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a 1:1 mixture of DMSO and water to a final concentration of approximately 20-50 mg/mL.
-
Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm PTFE syringe filter before injection.
Rationale: Using a strong solvent like DMSO ensures complete dissolution, while the addition of water makes the sample diluent compatible with the initial mobile phase conditions, preventing sample precipitation on the column head.
3. Chromatographic Conditions:
-
Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (95% A / 5% B).
-
Inject the prepared sample onto the column.
-
Run the gradient elution program detailed in the table below.
| Parameter | Value |
| Column | Mixed-Mode C18/Anion-Exchange (10 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 6.0 in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 5.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration and column loading) |
| Gradient Program | Time (min) % B (ACN) 0.0 5 20.0 50 22.0 95 25.0 95 26.0 5 30.0 5 |
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the purity of each collected fraction using an analytical HPLC method or TLC.
-
Pool the fractions containing the pure product.
-
Remove the solvents via rotary evaporation followed by drying under high vacuum to obtain the purified solid compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Mass overload on the column. 2. Secondary interactions with residual silanols. 3. Inappropriate sample solvent. | 1. Reduce the injection volume or sample concentration. 2. Increase the buffer concentration in Mobile Phase A (e.g., to 50 mM) to better shield ionic interactions. 3. Ensure the sample solvent is as weak as or weaker than the initial mobile phase. |
| Low or No Retention | 1. Mobile phase pH is too low (carboxylic acid is fully protonated). 2. Mobile phase is too strong (too much organic). | 1. Increase the pH of Mobile Phase A to 6.5 or 7.0 to increase deprotonation of the acid. 2. Start the gradient with a lower percentage of Mobile Phase B (e.g., 2% ACN). |
| Poor Resolution | 1. Gradient is too steep. 2. Inefficient column. | 1. Flatten the gradient slope (e.g., run from 5% to 50% B over 30-40 minutes instead of 20). 2. Check column performance with a standard; replace if necessary. |
| Low Recovery | 1. Irreversible binding to the stationary phase. 2. Compound precipitation on the column. | 1. Add a column wash step with a very high or low pH mobile phase at the end of the run (if the compound is stable). 2. Decrease sample concentration. Ensure sample is fully solubilized before injection. |
Conclusion
The purification of this compound presents a significant challenge due to its zwitterionic properties. A standard reversed-phase approach is often inadequate for retaining and resolving this polar molecule. The presented application note demonstrates that a mixed-mode chromatographic strategy, combining reversed-phase and anion-exchange principles, provides a highly effective and robust solution. By carefully controlling the mobile phase pH to manipulate the ionization state of the analyte, this method achieves excellent retention, resolution, and peak shape, enabling the isolation of a high-purity product suitable for downstream applications in drug discovery and development.
References
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. [Link]
-
ResearchGate. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. [Link]
-
Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Nest Group. (2002). Zwitterion Chromatography – ZIC. [Link]
-
Jiang, Z. (2005). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. [Link]
-
Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography? [Link]
-
Reddy, B. V. S., et al. (2018). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved January 17, 2026, from [Link]
-
Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. [Link]
-
Horváth, C., Melander, W., & Molnár, I. (1977). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Institutes of Health. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
- Google Patents. (1997).
-
Li, G., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved January 17, 2026, from [Link]
-
ScienceDirect. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Gagat, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
-
ResearchGate. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]
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- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
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Application Note: A Multi-faceted Analytical Approach for the Characterization of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the analytical methods required for the complete characterization of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, a novel heterocyclic compound with potential applications in pharmaceutical development. As an active pharmaceutical ingredient (API) or a critical intermediate, its structural integrity, purity, and physicochemical properties must be rigorously established. This guide details a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, designed to deliver a holistic understanding of the molecule. The protocols herein are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Molecular Overview
This compound is a structurally complex molecule featuring a substituted isoxazole core. The isoxazole ring is a key scaffold in medicinal chemistry, present in numerous approved drugs.[6][7] The molecule's functionality is defined by three key features: a carboxylic acid group at the 3-position, a methyl group at the 5-position, and a basic azepane ring tethered to the 4-position via a methylene linker. This combination of an acidic (carboxylic acid) and a basic (tertiary amine in the azepane ring) functional group makes the molecule zwitterionic, influencing its solubility, chromatographic behavior, and solid-state properties.
A thorough analytical characterization is paramount to ensure its identity, purity, and stability, which are critical components of any drug development program.[8][9] This guide presents a logical workflow for achieving this, moving from initial purity assessment to in-depth structural elucidation and physicochemical profiling.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈N₂O₃ | [10] |
| Molecular Weight | 238.28 g/mol | [10] |
| CAS Number | 893750-11-3 | [10] |
| Calculated LogP | -0.42 | [10] |
| Appearance | Solid (predicted) | |
| Functional Groups | Carboxylic Acid, Tertiary Amine (Azepane), Isoxazole | N/A |
Chromatographic Methods for Purity, Assay, and Impurity Profiling
Chromatography is the cornerstone for determining the purity of the target compound and quantifying it in the presence of impurities or in a formulation.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing purity and performing assays due to its robustness and reproducibility. The zwitterionic nature of the analyte requires careful mobile phase selection to ensure good peak shape and retention.
Principle: The analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Adjusting the mobile phase pH is critical to control the ionization state of the carboxylic acid and the azepane nitrogen, thereby influencing retention.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or an optimal wavelength determined by UV scan).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Data Interpretation:
-
Purity: The purity of the sample is determined by the area percent of the main peak relative to the total area of all observed peaks.
-
Assay: The concentration of the analyte is determined by comparing the peak area to a calibration curve generated from certified reference standards.
-
Method Validation: This method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for unambiguous molecular weight confirmation and for identifying unknown impurities.[11][12] Electrospray ionization (ESI) is the preferred technique as it is well-suited for polar, ionizable molecules.
Principle: The eluent from the HPLC is directed into the mass spectrometer. In the ESI source, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
Experimental Protocol:
-
LC System: Utilize the HPLC method described above. The use of volatile buffers like formic acid or ammonium acetate is crucial for MS compatibility.[13]
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI, operated in both positive and negative modes in separate runs or with polarity switching.
-
Positive Mode (ESI+): Will detect the protonated molecule [M+H]⁺ at m/z 239.14, targeting the basic azepane nitrogen.
-
Negative Mode (ESI-): Will detect the deprotonated molecule [M-H]⁻ at m/z 237.12, targeting the acidic carboxylic acid group.
-
-
MS Scan Range: m/z 50 - 500.
-
Data Interpretation: The primary goal is to confirm the expected mass of the parent compound. The high-resolution mass data can be used to confirm the elemental composition. MS/MS fragmentation can be employed to further elucidate the structure of the parent compound and any detected impurities.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the molecule's covalent structure and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[14][15][16][17] Both ¹H and ¹³C NMR are required for a complete assignment.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and exchange with the acidic proton.
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
2D NMR (COSY, HSQC): Can be used if necessary to confirm proton-proton and proton-carbon correlations.
-
Predicted Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid OH | ~12-13 | Broad singlet | 1H | -COOH |
| Methylene Bridge | ~4.5 - 4.8 | Singlet | 2H | -CH₂-Azepane |
| Azepane Protons (α to N) | ~2.8 - 3.2 | Multiplet | 4H | Azepane -CH₂-N-CH₂- |
| 5-Methyl | ~2.5 | Singlet | 3H | Isoxazole-CH₃ |
| Azepane Protons (β, γ to N) | ~1.5 - 1.9 | Multiplet | 6H | Azepane ring |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid Carbonyl | ~160 - 165 | -COOH |
| Isoxazole C3, C5 | ~155 - 175 | C-COOH, C-CH₃ |
| Isoxazole C4 | ~110 - 120 | C-CH₂- |
| Methylene Bridge | ~50 - 55 | -CH₂-Azepane |
| Azepane Carbons (α to N) | ~50 - 60 | Azepane ring |
| Azepane Carbons (β, γ to N) | ~25 - 35 | Azepane ring |
| 5-Methyl | ~10 - 15 | Isoxazole-CH₃ |
Note: These are predicted values based on typical chemical shifts for these functional groups. Actual values may vary.[14][15][18]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[19][20][21]
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Attenuated Total Reflectance (ATR) is a simple method for solid samples. Alternatively, a KBr pellet can be prepared.
-
Data Collection: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| 2950 - 2850 (sharp) | C-H stretch | Aliphatic (Methyl, Methylene, Azepane) |
| 1760 - 1690 (strong, sharp) | C=O stretch | Carboxylic Acid |
| 1620 - 1580 | C=N stretch | Isoxazole Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
| 950 - 910 (broad) | O-H bend | Carboxylic Acid |
The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[19][20][21]
Physicochemical Characterization
These methods provide crucial information about the solid-state properties of the material, including thermal stability, melting point, and purity.
Thermal Analysis
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information from a single experiment.[8][9][22][23]
Principle:
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and quantify volatile content (e.g., water or residual solvents).[8]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.[9][22]
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum or platinum pan.
-
Sample Size: 3-5 mg.
-
Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at 30-50 mL/min.
Data Interpretation:
-
TGA Curve: A flat baseline indicates thermal stability. A step-down in the curve indicates a mass loss, which could be due to the loss of solvent/water or decomposition. The onset temperature of decomposition is a key stability indicator.
-
DSC Curve: A sharp endothermic peak indicates the melting of a crystalline solid. The peak temperature is the melting point (Tm), and the area under the peak (enthalpy of fusion) is related to the degree of crystallinity. The absence of mass loss in the TGA curve prior to melting confirms that the endotherm is a true melt and not a decomposition event.[23]
Elemental Analysis
This technique provides a fundamental check on the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.
Principle: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₈N₂O₃).
-
Theoretical Values: C: 60.48%, H: 7.61%, N: 11.76%
-
Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values to confirm the elemental composition.
Comprehensive Analytical Workflow
A logical and efficient workflow ensures that all critical quality attributes of the compound are assessed. The following diagram illustrates the recommended analytical sequence.
Caption: Comprehensive analytical workflow for characterization.
References
-
TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
-
Drawell Scientific. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
-
SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. [Link]
-
Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. [Link]
-
Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(15), 4596–4600. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Journal of Engineering Sciences. (2018). Analytical Method Validation – Overview. [Link]
-
Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
-
Higton, D. M., & Oxford, J. (1998). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Electrophoresis, 19(13), 2349-2357. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic acids. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
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Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 685-689. [Link]
-
ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
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Application Notes and Protocols for the In Vitro Screening of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Abstract
This document provides a comprehensive, technically detailed guide for the in vitro screening of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, a novel compound with potential pharmacological activity. Given the presence of the azepane and isoxazole moieties, which are recognized pharmacophores in numerous bioactive molecules, a rational screening approach targeting G-protein coupled receptors (GPCRs) is proposed.[1][2][3][4][5] This guide outlines a tiered screening cascade, commencing with broad primary screening to identify potential GPCR targets, followed by secondary and tertiary assays for hit confirmation, and functional characterization. Detailed, step-by-step protocols are provided for key assays, including radioligand binding, GTPγS binding, and calcium mobilization assays, complete with data analysis guidelines and quality control measures to ensure scientific rigor and reproducibility.
Introduction: Rationale for a GPCR-Focused Screening Approach
The chemical structure of this compound incorporates two key heterocyclic scaffolds: azepane and isoxazole. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates targeting a wide range of biological entities, including enzymes and GPCRs.[1][2][3][6] Similarly, the isoxazole ring is a versatile pharmacophore known for its presence in compounds with diverse biological activities, including anti-inflammatory and immunomodulatory properties.[4][7][8]
Given that approximately one-third of all marketed drugs target GPCRs, and considering the structural alerts within the query compound, a GPCR-focused screening cascade represents a logical and efficient starting point for elucidating its biological function.[9][10] This application note details a systematic approach to screen this compound, designed to identify a specific molecular target and characterize its pharmacological profile.
The In Vitro Screening Cascade: A Multi-Tiered Strategy
A tiered or cascaded screening approach is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's activity. This strategy begins with broad, high-throughput screening and progresses to more complex, lower-throughput assays for promising initial "hits".
Figure 1: A tiered in vitro screening cascade for this compound.
Tier 1: Primary Screening - Broad Target Identification
The initial step is to perform a broad screen against a panel of known GPCRs to identify potential binding interactions. This is most efficiently accomplished using a commercially available service that offers radioligand binding assays for a large number of GPCR targets.
Protocol 1: High-Throughput Radioligand Displacement Screening
-
Objective: To identify any significant binding of the test compound to a large panel of GPCRs.
-
Methodology: The compound is tested at a single, high concentration (e.g., 10 µM) in competitive binding assays against a known radioligand for each GPCR target. A significant reduction in radioligand binding (typically >50% inhibition) flags a potential "hit".
-
Data Interpretation: Results are typically provided as a percentage of inhibition of radioligand binding. Hits are prioritized for further investigation based on the degree of inhibition and the therapeutic relevance of the target.
Tier 2: Hit Confirmation and Initial Functional Assessment
Once a preliminary hit is identified, the next step is to confirm this interaction and begin to probe the functional consequences of binding.
Protocol 2: Radioligand Competition Binding Assay for Ki Determination
This assay confirms the binding interaction identified in the primary screen and determines the compound's binding affinity (Ki).[11][12][13][14]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the GPCR target of interest. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of the appropriate radioligand (typically at its Kd value).
-
Cell membrane preparation.
-
-
Controls:
-
Total Binding: Radioligand and membranes without any competing test compound.
-
Non-specific Binding (NSB): Radioligand, membranes, and a saturating concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), followed by several washes with ice-cold wash buffer to remove unbound radioligand.[13][15]
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant; a measure of the binding affinity of the test compound for the receptor. |
| Kd | The equilibrium dissociation constant of the radioligand. |
Table 1: Key parameters in radioligand competition binding assays.
Protocol 3: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a proximal event in GPCR signaling.[16][17][18] It is crucial for determining whether the test compound acts as an agonist (stimulates G-protein activation), an antagonist (blocks agonist-stimulated activation), or an inverse agonist (reduces basal G-protein activation). This assay is particularly robust for Gi/o-coupled receptors.[16][19]
Figure 2: The principle of the [35S]GTPγS binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and a reducing agent like DTT.[16]
-
Membranes: Use membranes from cells expressing the target GPCR.
-
GDP: To ensure G-proteins are in the inactive, GDP-bound state at the start of the assay.
-
[35S]GTPγS: The radiolabeled, non-hydrolyzable GTP analog.
-
-
Agonist Mode:
-
To a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of the test compound.
-
Pre-incubate briefly at room temperature.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Antagonist Mode:
-
Add assay buffer, GDP, cell membranes, a fixed concentration of a known agonist (typically EC80), and varying concentrations of the test compound.
-
Pre-incubate to allow for competition.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Controls:
-
Basal Binding: No agonist or test compound.
-
Stimulated Binding: A saturating concentration of a known agonist.
-
Non-specific Binding: A high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate at 30°C for 60-90 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Method: Terminate by rapid filtration through a filter plate, wash, and count radioactivity.[16][18]
-
Scintillation Proximity Assay (SPA) Method: Add SPA beads (e.g., WGA-coated) that bind the membranes. The proximity of the bound [35S]GTPγS to the beads generates a light signal that can be read directly in a microplate scintillation counter without a wash step.[16][17]
-
-
Data Analysis:
-
Agonist: Plot the stimulated binding against the log concentration of the test compound to determine EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
Antagonist: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50.
-
Tier 3: In-depth Functional Characterization
If the compound shows confirmed binding and activity in the GTPγS assay, further cell-based functional assays are warranted to understand its effects on downstream signaling pathways. The choice of assay depends on the G-protein coupling of the receptor (Gq, Gs, or Gi).
Protocol 4: Calcium Mobilization Assay (for Gq-coupled Receptors)
GPCRs coupled to Gq activate phospholipase C, leading to the production of inositol triphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores.[20][21] This change in intracellular Ca2+ concentration can be measured using fluorescent dyes.[21][22][23]
Step-by-Step Methodology:
-
Cell Preparation: Seed cells expressing the target Gq-coupled receptor into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.[22]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercial kit like the FLIPR Calcium Assay Kit).[22][23]
-
An anion transport inhibitor like probenecid may be required for some cell lines to prevent dye leakage.[22]
-
Remove the culture medium and add the dye loading buffer to the cells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Assay Execution:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation® or FLIPR®).[21][22]
-
Record a baseline fluorescence reading.
-
Inject the test compound (for agonist mode) or a known agonist in the presence of the test compound (for antagonist mode) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (Fmax - Fmin) is proportional to the intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the log concentration of the compound to determine the EC50.
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
-
| Assay Type | Cell Line | Key Reagents | Readout |
| Radioligand Binding | Stably transfected (e.g., HEK293, CHO) | Radioligand, unlabeled competitor | Radioactivity (CPM) |
| [35S]GTPγS Binding | Stably transfected (e.g., HEK293, CHO) | [35S]GTPγS, GDP | Radioactivity (CPM/SPA counts) |
| Calcium Mobilization | Stably transfected (e.g., HEK293, CHO) | Calcium-sensitive dye (e.g., Fluo-4) | Fluorescence Intensity |
| cAMP Assay | Stably transfected (e.g., HEK293, CHO) | cAMP detection kit (e.g., HTRF, ELISA) | Luminescence/Fluorescence |
Table 2: Summary of key in vitro screening assays for GPCRs.
Conclusion and Future Directions
This application note provides a structured and scientifically grounded protocol for the initial in vitro characterization of this compound. By following this tiered screening cascade, researchers can efficiently identify potential GPCR targets, confirm binding, and elucidate the functional activity of this novel compound. Positive results from this screening cascade would warrant further investigation, including selectivity profiling against other GPCRs and off-target liability screening, to build a comprehensive pharmacological profile suitable for advancing a potential drug discovery program.
References
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An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. Available at: [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. Available at: [Link]
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Recent progress in assays for GPCR drug discovery. Available at: [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. Available at: [Link]
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Ca2+ Mobilization Assay - Creative Bioarray. Available at: [Link]
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Ca2+ mobilization assays in GPCR drug discovery - PubMed. Available at: [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]
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GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available at: [Link]
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FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. Available at: [Link]
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GPCR-radioligand binding assays - PubMed. Available at: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available at: [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 | ACS Pharmacology & Translational Science. Available at: [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. Available at: [Link]
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GTPγS Binding Assay - Creative Bioarray. Available at: [Link]
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Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - Queen's University Belfast Research Portal. Available at: [Link]
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In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available at: [Link]
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In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. Available at: [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. Available at: [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. Available at: [Link]
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Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]
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Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. Available at: [Link]
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What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. Available at: [Link]
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cell-based assay development for 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Application Note & Protocols
A Strategic Guide to Cell-Based Assay Development for Novel Bioactive Compounds: A Case Study with 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Abstract
The discovery and characterization of novel bioactive small molecules are foundational to modern drug development. This compound is a novel chemical entity (NCE) with potential therapeutic value, yet its biological target and mechanism of action remain uncharacterized. This application note provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on how to systematically develop and execute cell-based assays to elucidate the pharmacological profile of such an NCE. We present a logical workflow, beginning with essential preliminary characterization and cytotoxicity assessment, followed by broad target-class screening using a universal G-Protein Coupled Receptor (GPCR) assay, and culminating in specific functional assays to delineate the signaling pathway and determine the mode of action (agonist vs. antagonist). This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for two key assays: a β-arrestin recruitment assay for primary screening and a calcium mobilization assay for functional characterization of Gq-coupled receptor activity.
Introduction: The Challenge of the Unknown
The compound this compound is built upon a 5-methylisoxazole-3-carboxylic acid core, a scaffold known to be a versatile intermediate in the synthesis of bioactive molecules, including potential anti-inflammatory agents and kinase inhibitors[1][2]. However, the addition of the azepan-1-ylmethyl substituent creates a unique chemical entity whose interaction with biological systems is unknown.
When faced with an NCE, the primary challenge is to identify its molecular target and functional effect. A haphazard approach can consume significant time and resources. Therefore, a systematic and hypothesis-driven strategy is essential. G-Protein Coupled Receptors (GPCRs) represent the largest class of molecular targets for approved drugs, making them a prime starting point for screening uncharacterized compounds[3][4]. GPCRs mediate cellular responses to a vast array of stimuli and signal through various downstream pathways, including Gs (stimulatory), Gi (inhibitory), Gq (calcium signaling), and β-arrestin recruitment[5][6].
This guide uses the compound as a case study to illustrate a robust workflow for moving from an unknown molecule to a functionally characterized lead.
Foundational Steps: Compound Management and Cytotoxicity Profiling
Before functional characterization, two preliminary steps are critical to ensure data integrity and interpretability.
2.1. Compound Solubility and Stock Preparation
The physicochemical properties of the test compound dictate its handling. This compound, with its carboxylic acid group, is predicted to have moderate solubility in aqueous buffers at physiological pH and good solubility in polar organic solvents like DMSO.
-
Rationale: Using a high-concentration DMSO stock allows for minimal solvent concentration in the final assay medium, typically ≤0.5%, to avoid solvent-induced artifacts. Inaccurate solubility assessment can lead to compound precipitation and erroneous concentration-response curves.
-
Protocol: Prepare a 10 mM stock solution in 100% DMSO. Aliquot into single-use tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
2.2. Determining the Therapeutic Window: Cytotoxicity Assay
It is imperative to distinguish a specific pharmacological effect from a non-specific cytotoxic one. A cytotoxicity assay identifies the concentration range where the compound is well-tolerated by cells, establishing the maximum concentration for use in subsequent functional assays.
-
Rationale: Cell death can mimic or mask specific receptor-mediated effects. For example, membrane disruption can cause a calcium influx that could be misinterpreted as Gq-pathway activation. The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is a reliable colorimetric method for determining cell viability.
-
Protocol: See Protocol I: MTS-Based Cell Viability Assay in Section 7.
Table 1: Example Cytotoxicity Data
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 99.2 ± 4.8 |
| 10 | 97.5 ± 5.3 |
| 30 | 91.3 ± 6.2 |
| 50 | 75.4 ± 7.1 |
| 100 | 42.1 ± 8.5 |
-
Interpretation: Based on this example data, a top concentration of 30 µM would be appropriate for functional assays, as it induces minimal cytotoxicity.
Strategic Workflow for Target Deconvolution
Our proposed workflow follows a logical funnel, starting broad and progressively focusing on specific mechanisms.
Figure 2: Simplified GPCR signaling pathways relevant to the proposed assays.
Differentiating Agonist vs. Antagonist Activity
The assays described can detect compound activity, but they must be run in two different modes to determine its nature.
-
Agonist Mode: The compound is added directly to the cells, and a response (e.g., β-arrestin recruitment, calcium flux) is measured. A positive result indicates agonist or partial agonist activity.
-
Antagonist Mode: Cells are pre-incubated with the test compound before being challenged with a known agonist for the target receptor. A reduction in the agonist-induced signal indicates that the test compound is acting as an antagonist. [7]This mode requires a cell line expressing a specific, known GPCR. If the primary screen was conducted using an orphan GPCR library, follow-up screening against a panel of known receptors would be necessary to deorphanize the hit.
Table 2: Example Calcium Flux Data for Mode of Action
| Condition | Peak Fluorescence (RFU) | % of Agonist Control | Interpretation |
| Vehicle (Buffer only) | 150 | 0% | Basal Signal |
| Known Agonist (10 µM) | 8150 | 100% | Positive Control (Max Signal) |
| Test Compound (10 µM) | 6550 | 80% | Agonist Activity |
| Test Compound (10 µM) + Known Agonist (10 µM) | 8200 | 100.6% | No significant inhibition |
| Alternative Result: | |||
| Test Compound (10 µM) | 165 | 0.2% | No agonist activity |
| Test Compound (10 µM) + Known Agonist (10 µM) | 2250 | 26% | Antagonist Activity (Inhibition of agonist response) |
Detailed Experimental Protocols
Protocol I: MTS-Based Cell Viability Assay
-
Cell Plating: Seed HEK293 cells (or other suitable cell line) in a 96-well clear-bottom plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentration series of this compound in assay medium.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for 24-48 hours (duration should match the intended functional assay).
-
Detection: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background (no-cell control) from all wells. Express viability as a percentage of the vehicle-only control.
Protocol II: β-Arrestin Recruitment Assay (PathHunter® Example)
-
Cell Plating: Seed PathHunter® U2OS or CHO-K1 cells expressing the target GPCR in a 384-well white, solid-bottom plate at 5,000 cells/well in 20 µL of cell plating reagent.
-
Compound Preparation: Prepare a 5x concentration series of the test compound in assay buffer.
-
Treatment (Agonist Mode): Add 5 µL of the compound dilutions to the cell plate. For antagonist mode, add 5 µL of the test compound, incubate for 30 minutes, then add 5 µL of a known EC₈₀ concentration of an agonist.
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as recommended for the specific cell line.
-
Detection: Add 15 µL of PathHunter® Detection Reagent to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Readout: Measure chemiluminescence on a plate reader (e.g., EnVision®, PHERAstar®).
-
Analysis: Normalize the data to vehicle (0% activation) and a positive control agonist (100% activation). Plot the concentration-response curve and calculate the EC₅₀ or IC₅₀ value.
Protocol III: FLIPR-Based Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells stably expressing a Gq-coupled receptor of interest into a 384-well black-wall, clear-bottom plate at 15,000 cells/well in 25 µL of growth medium. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6) and probenecid (to prevent dye extrusion) according to the manufacturer’s instructions.
-
Incubation: Remove the growth medium and add 25 µL of the dye loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.
-
Compound Plate Preparation: In a separate 384-well plate, prepare a 4x concentration series of the test compound (for agonist mode) or the test compound plus a known agonist (for antagonist mode).
-
Readout: Place both plates into a FLIPR® Tetra or similar instrument. The instrument will establish a baseline fluorescence reading for ~10-20 seconds.
-
Compound Addition: The instrument will automatically add 12.5 µL from the compound plate to the cell plate.
-
Detection: Fluorescence is monitored kinetically for an additional 2-3 minutes to capture the transient calcium peak.
-
Analysis: Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well. Normalize the data and calculate EC₅₀ or IC₅₀ values.
Conclusion and Future Directions
This application note outlines a robust, multi-step strategy for the characterization of this compound, a novel compound with unknown biological activity. By progressing from foundational cytotoxicity profiling to broad screening and specific functional follow-up assays, researchers can efficiently identify a compound's target class, signaling pathway, and mode of action. The detailed protocols provided for MTS, β-arrestin, and calcium mobilization assays serve as validated starting points for this discovery process.
Once a specific GPCR target is identified and the compound's activity is confirmed, future work would involve:
-
Screening against a broader panel of related receptors to determine selectivity.
-
Performing radioligand binding assays to confirm direct interaction with the receptor and determine binding affinity (Ki).[8]
-
Initiating structure-activity relationship (SAR) studies to optimize potency and selectivity.
This systematic approach minimizes ambiguity and provides a clear path forward in the complex but rewarding process of drug discovery.
References
-
Lagerström, M. C., & Schiöth, H. B. (2008). Structural diversity of G-protein coupled receptors and significance for drug discovery. Nature Reviews Drug Discovery, 7(4), 339-357. [Link]
-
Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. [Link]
-
Sha, D., et al. (2005). The use of GABA(A) receptors expressed in neural precursor cells for cell-based assays. Journal of Neuroscience Methods, 143(1), 1-10. [Link]
-
Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Journal of Pharmacological and Toxicological Methods, 114, 107153. [Link]
-
Sadée, W. (2001). Cell-based receptor functional assays. In Bioassay Techniques for Drug Development (pp. 31-40). CRC Press. [Link]
-
Creative Biolabs. (n.d.). Cell based Binding Assay. [Link]
-
Wotring, V. E., & Partyka, K. (2011). Fast detection of extrasynaptic GABA with a whole-cell sniffer. Frontiers in Neural Circuits, 5, 14. [Link]
-
Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Services. [Link]
-
Xu, J., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68-74. [Link]
-
Xu, J., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68-74. [Link]
-
Bocan, T. M. A. (2023). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. Stanford Advanced Materials. [Link]
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- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
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- 4. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
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Application Notes and Protocols for the Evaluation of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Rationale for Investigating 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid in Oncology
The quest for novel, efficacious, and selective anticancer agents is a paramount objective in modern medicinal chemistry and oncology. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the isoxazole scaffold being a noteworthy pharmacophore. Numerous isoxazole derivatives have demonstrated significant potential in cancer therapy, acting through diverse mechanisms to inhibit cancer cell proliferation and survival.[1][2][3] While specific experimental data on This compound is not yet prevalent in the public domain, its structural features suggest a strong rationale for its investigation as a potential anticancer agent.
The isoxazole ring system is a key component in a variety of compounds exhibiting potent biological activities, including anticancer properties.[4][5] These activities are often attributed to the ability of the isoxazole moiety to engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the azepane ring, a seven-membered saturated heterocycle, is increasingly recognized as a "privileged" scaffold in drug discovery.[1][6] Its incorporation into molecular structures can enhance pharmacological activity, improve pharmacokinetic profiles, and provide a three-dimensional architecture that can facilitate potent and selective binding to target proteins.[7] The presence of the azepane moiety in the title compound may therefore contribute to its biological activity.[2][8]
This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the anticancer potential of This compound . It provides a series of detailed protocols for in vitro characterization, from initial cytotoxicity screening to preliminary mechanism of action studies. The experimental workflows are designed to be self-validating and are grounded in established methodologies.
I. Initial Characterization: Assessing Cytotoxicity and Antiproliferative Effects
The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The following protocols outline a robust approach to quantifying the cytotoxic and antiproliferative activity of This compound across a panel of cancer cell lines.
Recommended Cancer Cell Line Panel
Based on the known sensitivities of various cancers to isoxazole derivatives, the following cell lines are recommended for initial screening:
| Cancer Type | Cell Line | Rationale |
| Leukemia | K562 | Demonstrated sensitivity to isoxazole-based compounds.[9] |
| Glioblastoma | U251-MG, T98G | Known to be susceptible to apoptosis induction by isoxazole derivatives.[9][10] |
| Breast Cancer | MCF-7 | Commonly used model, sensitive to various isoxazole compounds.[11][12] |
| Lung Cancer | A549 | A standard model for non-small cell lung cancer.[11] |
| Cervical Cancer | HeLa | Widely used and has shown sensitivity to isoxazole derivatives.[13] |
Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
II. Elucidating the Mode of Cell Death: Apoptosis and Cell Cycle Analysis
Once the antiproliferative activity of the compound is established, the next critical step is to determine the mechanism by which it induces cell death. The following protocols focus on assessing apoptosis and cell cycle distribution.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Selected cancer cell lines
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Live cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies during the different phases of the cell cycle (G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry.
Materials:
-
Propidium Iodide staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Selected cancer cell lines
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
III. Investigating the Molecular Mechanism of Action
Based on the known targets of isoxazole derivatives, it is plausible that This compound may exert its anticancer effects by modulating key signaling pathways. The following section outlines a strategy to investigate its potential molecular targets.
Hypothesized Signaling Pathways and Targets
Given the structural similarities to other bioactive isoxazoles, potential mechanisms of action for the title compound include:
-
Inhibition of Heat Shock Protein 90 (HSP90): Many isoxazole-containing compounds are known HSP90 inhibitors.[9][13] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins.
-
Disruption of Microtubule Dynamics: Some isoxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14]
-
Modulation of Kinase Signaling: Isoxazoles can act as inhibitors of various protein kinases, such as those in the PI3K/Akt and MAPK pathways, which are critical for cancer cell growth and survival.[4][15][16]
Protocol: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This technique can be used to assess changes in the expression and phosphorylation status of key proteins involved in the hypothesized signaling pathways.
Materials:
-
Primary antibodies against:
-
Apoptosis markers: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Cell cycle regulators: Cyclin B1, CDK1
-
PI3K/Akt pathway: p-Akt, Akt
-
MAPK pathway: p-ERK, ERK
-
HSP90 client proteins: Akt, CDK4
-
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in protein lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Normalize to a loading control (e.g., GAPDH, β-actin).
-
IV. Concluding Remarks and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of This compound as a potential anticancer agent. Successful execution of these experiments will yield valuable data on its cytotoxicity, its ability to induce apoptosis and/or cell cycle arrest, and its potential molecular mechanisms of action.
Positive and compelling results from these initial studies would warrant further investigation, including:
-
In vivo efficacy studies in animal models of cancer.
-
Pharmacokinetic and toxicological profiling .
-
Target deconvolution studies to definitively identify its molecular targets.
The structural features of This compound , combining the biologically active isoxazole core with the promising azepane moiety, make it a compelling candidate for anticancer drug discovery. The systematic application of the protocols described herein will provide a solid foundation for advancing our understanding of its therapeutic potential.
References
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
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Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry, 16(5), 539-557. [Link]
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
-
Kumar, A., & Sharma, G. (2018). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC Chemistry, 12(1), 103. [Link]
-
Gambari, R., et al. (2020). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 26(21), 6615. [Link]
-
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 57(4), 955-968. [Link]
-
Rakesh, K. P., et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 4(1), 1-22. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
Norman, M. H., et al. (2000). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
-
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(4), 1. [Link]
-
Singh, R. K., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Pharmaceutical Science, 13(12), 001-016. [Link]
-
Kumar, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
-
ResearchGate. (2022). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]
-
Krafcikova, M., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie, e2400371. [Link]
-
Mączyński, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10943. [Link]
-
Ananda, H., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2095-2106. [Link]
-
ResearchGate. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]
-
Kumar, R., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
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Application Notes and Protocols: Screening 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic Acid for Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the initial screening and characterization of the novel compound, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, as a potential enzyme inhibitor. While specific biological activity for this exact molecule is not yet publicly documented, the isoxazole carboxylic acid scaffold is a well-established pharmacophore known to exhibit inhibitory effects against several key enzyme families.
This document will guide researchers through a logical, evidence-based workflow to identify potential enzyme targets and subsequently perform detailed inhibitory profiling. We will draw upon established methodologies for enzymes known to be targeted by structurally related isoxazole derivatives, including cyclooxygenase (COX) enzymes and xanthine oxidase.
Introduction: The Isoxazole Carboxylic Acid Scaffold in Enzyme Inhibition
The isoxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions within enzyme active sites.[1][2][3] The presence of both a carboxylic acid and a methyl group on the isoxazole core, as seen in the query compound, provides key functionalities for potential binding to enzymatic targets. Carboxylic acid moieties are common in enzyme inhibitors as they can act as hydrogen bond donors and acceptors, or chelate metal ions in the active site.
Derivatives of isoxazole carboxylic acids have demonstrated inhibitory activity against a range of enzymes, including:
-
Cyclooxygenase (COX) Enzymes: These enzymes are involved in the inflammatory pathway, and their inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism, and its inhibitors are used in the treatment of gout.[5]
-
Carbonic Anhydrase: These enzymes are involved in various physiological processes, and their inhibitors have applications as diuretics and for the treatment of glaucoma.[1][6]
Given the structural features of this compound, a primary screening approach targeting these enzyme families is a rational starting point for elucidating its biological function.
Preliminary Compound Characterization
Prior to initiating biological screening, it is essential to confirm the identity and purity of the test compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 893750-11-3 | [7] |
| Molecular Formula | C12H18N2O3 | [7] |
| Molecular Weight | 238.28 g/mol | [7] |
| Purity | >95% (recommended) | Vendor Specification |
It is highly recommended to perform in-house analytical validation (e.g., LC-MS, NMR) to confirm the structure and purity of the compound before use in biological assays.
Experimental Workflow for Enzyme Inhibitor Screening
The following workflow provides a structured approach to screen this compound for potential enzyme inhibitory activity.
Caption: A logical workflow for screening and characterizing novel enzyme inhibitors.
Detailed Protocols
The following are example protocols for assessing the inhibitory activity of this compound against two potential enzyme targets.
Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from standard commercially available COX inhibitor screening kits.
A. Principle:
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
B. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (probe)
-
This compound
-
Positive Controls: Celecoxib (selective COX-2 inhibitor), Ketoprofen (non-selective COX inhibitor)[4]
-
96-well microplate
-
Microplate reader
C. Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.
-
Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Assay Plate Setup:
-
Add 10 µL of the test compound dilutions or control inhibitors to the appropriate wells of a 96-well plate.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL of arachidonic acid to each well to initiate the reaction.
-
Immediately add 10 µL of TMPD solution.
-
-
Data Acquisition:
-
Measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction (V) for each well.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is based on the principle of measuring the uric acid produced by the enzymatic oxidation of xanthine.
A. Principle:
Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.
B. Materials:
-
Bovine milk Xanthine Oxidase
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Xanthine (substrate)
-
This compound
-
Positive Control: Allopurinol
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
C. Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO and perform serial dilutions.
-
Assay Plate Setup:
-
Add 20 µL of the test compound dilutions or control inhibitor to the appropriate wells of the 96-well plate.
-
Add 160 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the xanthine oxidase solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.
-
Determine the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mechanism of Action (MOA) Studies
Should potent inhibitory activity be identified, further kinetic studies are warranted to elucidate the mechanism of inhibition.
Caption: Workflow for determining the mechanism of enzyme inhibition.
By performing the enzyme activity assays at varying concentrations of both the substrate and the inhibitor, one can generate data for Lineweaver-Burk or Michaelis-Menten plots. The pattern of these plots will reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Conclusion and Future Directions
The provided application notes offer a foundational framework for the initial characterization of this compound as a potential enzyme inhibitor. Based on the established activity of the isoxazole carboxylic acid scaffold, screening against COX enzymes and xanthine oxidase represents a scientifically sound starting point. Positive results from these initial screens should be followed by more in-depth mechanistic studies and subsequent evaluation in cell-based and in vivo models to validate the therapeutic potential of this novel compound.
References
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health. [Link]
-
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preparation of stock solutions of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid for assays
Application Note & Protocol
Topic: Preparation, Handling, and Storage of Stock Solutions of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid for Pre-clinical Assays
Abstract
This document provides a comprehensive guide for the preparation of high-quality, reproducible stock solutions of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate and stable compound solutions for use in a variety of biological assays. We will delve into the critical physicochemical characteristics of the molecule, provide a rationale for solvent selection, and offer detailed, step-by-step protocols for creating both high-concentration primary stocks in DMSO and subsequent aqueous working solutions. Furthermore, this guide establishes best practices for storage, handling, and quality control to ensure the integrity and performance of the compound across experiments.
Introduction: The Criticality of a Well-Prepared Stock Solution
The reliability and reproducibility of any biological assay are fundamentally dependent on the quality of the reagents used. For small molecule compounds like this compound, the initial preparation of a concentrated stock solution is the foundational step that influences all downstream experimental outcomes. An improperly prepared stock solution can lead to errors in concentration, compound precipitation, degradation, or inconsistent results, ultimately wasting valuable time and resources.[1]
This guide provides the necessary theoretical background and practical steps to empower researchers to prepare and manage solutions of this compound with confidence, ensuring maximal activity, stability, and consistency in their assays.
Analysis of Physicochemical Properties & Solvent Selection Rationale
A logical approach to creating a stock solution begins with an analysis of the compound's chemical structure. The structure of this compound contains three key features that dictate its solubility and stability:
-
Carboxylic Acid Group (-COOH): This functional group makes the molecule's solubility highly dependent on pH.[2] In its protonated (uncharged) state at acidic or neutral pH, the molecule will be significantly less soluble in water.[3] When deprotonated in a basic environment (pH > pKa), it forms a carboxylate salt (COO-), which is substantially more water-soluble.[4]
-
Isoxazole Ring: This heterocyclic ring is a common moiety in pharmacologically active compounds.[5][6] However, the isoxazole ring can be susceptible to cleavage under certain conditions, particularly basic pH, which can lead to compound degradation.[7] Studies on other isoxazole-containing drugs have demonstrated base-catalyzed ring opening, a process that can be accelerated by increased temperature.[7]
-
Azepane and Methyl Groups: These components are largely aliphatic and hydrophobic, which will inherently limit the compound's aqueous solubility.
Solvent Choice Justification:
Based on this analysis, preparing a primary stock solution in an aqueous buffer is not recommended. Achieving a high concentration would require a basic pH to solubilize the carboxylic acid, but this very condition risks degrading the isoxazole ring.
Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock solution. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds, including those with poor aqueous solubility.[8] It is miscible with water and common culture media, facilitating the preparation of working solutions.[9] For most in vitro assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[10][11][12]
Table 1: Comparison of Primary Solvents
| Solvent | Advantages | Disadvantages & Risks for this Compound | Recommendation |
| DMSO | High solubilizing power for organic molecules.[8] Miscible with aqueous buffers. Generally stable storage medium for small molecules.[13][14] | Can be cytotoxic at higher concentrations (>1%).[12] Hygroscopic; can absorb water over time. | Recommended Primary Solvent |
| Aqueous Buffers (e.g., PBS) | Biologically compatible. Directly usable in many assays without solvent concerns. | Very low solubility expected at physiological pH (7.4). Risk of isoxazole ring degradation at basic pH required for solubilization.[7] | Not Recommended for Primary Stock |
| Ethanol | Good solubilizing power for many organic compounds. Volatile. | May not achieve as high a concentration as DMSO. Potential for off-target effects in some biological systems. | A possible alternative, but DMSO is generally superior for creating highly concentrated stocks. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps to accurately prepare a concentrated primary stock solution. Accuracy in this step is paramount.[1][15]
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flask or a microcentrifuge tube for smaller volumes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
Cryogenic vials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow Diagram: DMSO Stock Preparation
Caption: Workflow for preparing a high-concentration DMSO stock solution.
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of C₁₄H₂₀N₂O₃ is 264.32 g/mol .
-
For 1 mL of a 10 mM stock: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 264.32 g/mol = 0.00264 g = 2.64 mg.
-
-
Preparation: Before opening the vial, centrifuge it briefly (e.g., 1 min at 1000 x g) to ensure any static-bound powder is collected at the bottom.[16]
-
Weighing: Using an analytical balance, carefully weigh out the calculated amount of the compound. For small quantities, it is often more accurate to weigh a slightly different amount (e.g., 2.71 mg), record the exact mass, and recalculate the final concentration.[15]
-
Example: If you weigh 2.71 mg and dissolve it in 1 mL, the actual concentration is: (2.71 mg / 264.32 mg/mmol) / 1 mL = 10.25 mM.
-
-
Dissolution: Transfer the weighed powder to an appropriately sized vessel. Add approximately 80% of the final required volume of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not dissolve readily, use a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume. Mix thoroughly by inversion or gentle vortexing.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use aliquots in clearly labeled cryogenic vials.[10] This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound or introduce water contamination.[16] Store promptly at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol describes the serial dilution of the DMSO stock into your final assay buffer or cell culture medium.
Workflow Diagram: Preparation of Working Solutions
Caption: Workflow for serial dilution from DMSO stock to an aqueous working solution.
Step-by-Step Methodology:
-
Thaw Stock: Remove a single aliquot of the high-concentration DMSO stock from the freezer and allow it to thaw completely at room temperature.
-
Mix: Once thawed, vortex the vial gently to ensure the solution is homogeneous.
-
Dilution Strategy: To avoid precipitation caused by rapid solvent change, perform dilutions in a stepwise manner if possible.[10] For example, to make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Pipette 999 µL of your final assay buffer (e.g., PBS or cell culture medium) into a sterile tube.
-
Add 1 µL of the 10 mM DMSO stock to the buffer.
-
Immediately mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in media containing serum.
-
-
Vehicle Control: It is imperative to prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples.[9][10] In the example above, the vehicle control would be assay buffer with 0.1% DMSO.
-
Quality Control: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If precipitation occurs, the concentration exceeds the kinetic solubility of the compound in that specific buffer.[13][14] The stock solution may need to be further diluted.
-
Use Promptly: Aqueous working solutions are generally much less stable than DMSO stocks and should be prepared fresh for each experiment and used immediately.[9]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound over time.
Table 2: Storage and Stability Guidelines
| Form | Container | Temperature | Recommended Duration | Key Considerations |
| Solid Powder | Original airtight vial, desiccated | 4°C or -20°C | 2-3 years[10][16] | Protect from moisture and light. |
| DMSO Stock Solution | Tightly sealed cryogenic vials | -20°C | Up to 3 months[9] | Aliquot to avoid freeze-thaw cycles. Anhydrous DMSO is critical. |
| DMSO Stock Solution | Tightly sealed cryogenic vials | -80°C | Up to 6 months or longer[10][16] | Preferred for long-term storage. Minimizes degradation. |
| Aqueous Working Solution | Sterile microcentrifuge tube | Room Temp or 4°C | < 24 hours[9] | Prepare fresh before each use. Prone to degradation and precipitation. |
Conclusion and Best Practices Summary
The successful use of this compound in research assays is critically dependent on the meticulous preparation and handling of its solutions. Due to the compound's dual characteristics of a pH-sensitive carboxylic acid and a potentially base-labile isoxazole ring, anhydrous DMSO is the mandated solvent for creating stable, high-concentration primary stocks.
Key Takeaways:
-
Always use high-purity, anhydrous DMSO for primary stock solutions.
-
Employ gravimetric precision: Use an analytical balance and calculate the exact concentration based on the measured weight.
-
Aliquot for stability: Dispense the DMSO stock into single-use volumes and store at -80°C to prevent degradation from freeze-thaw cycles.
-
Prepare aqueous solutions fresh: Dilute from the DMSO stock into your final assay buffer immediately before use.
-
Always include a vehicle control with a matching final DMSO concentration in your experiments.
By adhering to these protocols and principles, researchers can ensure the integrity of their compound solutions, leading to more accurate, reliable, and reproducible experimental data.
References
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Application Notes and Protocols: Strategic Derivatization of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. The primary objective is to generate a focused library of analogs for robust Structure-Activity Relationship (SAR) studies. We will delve into the scientific rationale behind derivatization strategies targeting the carboxylic acid moiety and the azepane ring. Detailed, field-proven protocols for amide bond formation, esterification, and modifications to the azepane ring are provided, emphasizing experimental design that ensures reproducibility and analytical validation. This guide is grounded in established principles of medicinal chemistry to accelerate the optimization of this promising scaffold.
Introduction: The Isoxazole Scaffold and the Imperative of SAR
Isoxazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The isoxazole ring is an attractive pharmacophore due to its electronic properties and ability to participate in various non-covalent interactions with biological targets.[5] The lead compound, this compound, presents multiple opportunities for chemical modification to enhance its potency, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) studies are the bedrock of lead optimization in drug discovery.[6][7][8] By systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity, we can identify key molecular features responsible for its therapeutic effects.[9][10] This iterative process of design, synthesis, and testing is crucial for developing safer and more effective drugs.
This guide will focus on two primary vectors for derivatization of the parent compound: the carboxylic acid at the 3-position and the azepane ring at the 4-position.
Strategic Derivatization Workflow
A logical and systematic approach to derivatization is paramount for generating meaningful SAR data. The following workflow provides a roadmap for an efficient investigation.
Figure 1: A comprehensive workflow for the derivatization and SAR study of the lead compound.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for chemical modification. Its acidic nature and ability to act as a hydrogen bond donor and acceptor often play a crucial role in target binding. Conversion to amides and esters can systematically probe the importance of these interactions and introduce a wide range of functionalities.
Amide Bond Formation: Exploring Chemical Space
Amide bond formation is a robust and widely utilized reaction in medicinal chemistry.[] By coupling the parent carboxylic acid with a diverse library of primary and secondary amines, researchers can explore the impact of varying steric bulk, lipophilicity, and hydrogen bonding potential in the region of the binding pocket that accommodates this vector.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the solution.
-
Coupling Agent Addition: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the reaction mixture.
-
Base Addition: Add 2.0 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Reagent Choices:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization, particularly beneficial for complex substrates.[]
-
DIPEA/TEA: Acts as a base to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.[]
-
Anhydrous Solvents: Essential to prevent hydrolysis of the activated carboxylic acid and the coupling reagent.
Esterification: Modulating Polarity and Lipophilicity
Esterification of the carboxylic acid can provide valuable insights into the electronic and steric requirements of the target's binding site.[12] The Fischer esterification is a classic and reliable method for this transformation, particularly for generating simple alkyl esters.[13][14]
Protocol 2: Fischer Esterification for Methyl and Ethyl Esters
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of this compound in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount (5-10 mol%) of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the suspension.
-
Heating: Heat the reaction mixture to reflux and monitor for the dissolution of the starting material, indicating the formation of the more soluble ester. The reaction time can vary from 4 to 24 hours.
-
Reaction Monitoring: Track the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.
-
Characterization: Verify the structure and purity of the ester using ¹H NMR, ¹³C NMR, and HRMS.
Modification of the Azepane Ring
The azepane ring provides another key vector for derivatization. Modifications to this saturated seven-membered ring can influence the compound's conformation, solubility, and potential interactions with the biological target.[15][16][17][18]
N-Alkylation and N-Acylation of the Azepane Nitrogen
If the azepane nitrogen is a secondary amine in a precursor, it can be readily functionalized. However, in the provided lead compound, the azepane is tertiary. Therefore, modifications would likely involve either derivatization of the azepane ring itself or synthesis of analogs with different substituents on the azepane ring. For the purpose of this guide, we will assume a synthetic route that allows for the introduction of diversity at the azepane ring.
Protocol 3: Reductive Amination to Introduce Azepane Ring Substituents (Hypothetical Precursor)
This protocol assumes a synthetic route that allows for a precursor with a ketone on the azepane ring.
-
Reaction Setup: Dissolve 1 equivalent of the azepane-ketone precursor in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Amine Addition: Add 1.2 equivalents of the desired primary or secondary amine.
-
pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH, which facilitates imine/enamine formation.[19]
-
Reducing Agent Addition: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent like DCM.
-
Purification and Characterization: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography and characterize by NMR and MS.
Bioisosteric Replacement Strategies
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, potentially leading to improved efficacy, reduced toxicity, or better pharmacokinetic properties.[20][21][22][23]
Figure 2: Examples of bioisosteric replacements for a carboxylic acid group.
For the carboxylic acid moiety, consider replacing it with a tetrazole or a sulfonamide. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially offering improved metabolic stability and cell permeability.[20]
Purification and Characterization of Analogs
The unambiguous characterization of each synthesized analog is critical for establishing a reliable SAR. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations for a Hypothetical Amide Derivative |
| HPLC | Purity assessment and purification | A single major peak with >95% purity by UV detection. |
| LC-MS | Confirmation of molecular weight | Observation of the [M+H]⁺ ion corresponding to the calculated exact mass of the amide. |
| ¹H NMR | Structural elucidation | Appearance of new signals corresponding to the protons of the added amine, and a downfield shift of the isoxazole proton. |
| ¹³C NMR | Structural confirmation | Appearance of new carbon signals from the added amine and a characteristic amide carbonyl signal around 160-170 ppm. |
Standard Analytical Workflow:
-
Initial Assessment: Use LC-MS to confirm the presence of the desired product in the crude reaction mixture.
-
Purification: Employ flash column chromatography or preparative HPLC for purification.[24][25]
-
Purity Determination: Analyze the purified compound by analytical HPLC to determine its purity.
-
Structural Confirmation: Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
-
Definitive Structure Elucidation: Record ¹H and ¹³C NMR spectra to unambiguously determine the structure of the final compound.[26][27][28]
Conclusion
The systematic derivatization of this compound, guided by the principles of medicinal chemistry and SAR, holds significant promise for the development of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for generating a diverse and informative library of analogs. Meticulous execution of the synthetic procedures and rigorous analytical characterization are essential for building a strong foundation for successful lead optimization.
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Application Notes and Protocols for the Scale-Up Synthesis of 4-(Azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. The outlined process is designed for scalability, emphasizing safety, efficiency, and robustness. The synthetic strategy hinges on a key Mannich-type reaction, followed by ester hydrolysis. This guide furnishes detailed, step-by-step protocols, explains the rationale behind critical process parameters, and addresses potential scale-up challenges, including thermal management and purification strategies. It is intended for researchers, chemists, and process development professionals engaged in the large-scale production of complex heterocyclic compounds.
Strategic Overview: A Process Designed for Scalability
The successful scale-up of a chemical synthesis requires a strategic approach that prioritizes convergent and high-yielding reaction steps while minimizing operational complexity and safety risks. The chosen route for this compound is based on a retrosynthetic analysis that identifies a robust and efficient pathway suitable for larger quantities.
Retrosynthetic Analysis
The target molecule is disconnected via a Mannich-type reaction, which is a powerful carbon-carbon bond-forming reaction that constructs the β-amino carbonyl moiety in a single, convergent step.[1][2] This approach is superior to a multi-step linear sequence involving halogenation and subsequent nucleophilic substitution, as it reduces the overall step count and potential for impurity generation.
Caption: Simplified mechanism of the Mannich reaction.
Protocol
-
Reactor Setup: Use a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet.
-
Reagent Charge: Charge the reactor with ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) and a suitable solvent such as ethanol or isopropanol (5-10 volumes).
-
Amine Addition: Add azepane (1.2 eq) to the solution and stir.
-
Formaldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.5 eq) dropwise to the mixture over 1-2 hours. Crucially, maintain the internal temperature between 25-35°C. An initial exotherm may be observed; control it with the reactor cooling jacket.
-
Reaction & Monitoring: Heat the reaction mixture to 50-60°C and stir for 8-12 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of the solvent. Dilute the residue with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylate as an oil. This crude product is typically carried forward without further purification.
Critical Process Parameters & Safety
| Parameter | Recommended Range | Rationale & Justification |
| Stoichiometry | Azepane (1.1-1.3 eq), Formaldehyde (1.2-2.0 eq) | A slight excess of the amine and formaldehyde drives the reaction to completion. A large excess of formaldehyde can lead to side products. |
| Temperature | 25-60°C | The initial addition should be controlled to manage the exotherm. The subsequent heating accelerates the reaction rate. Higher temperatures can increase impurity formation. |
| Solvent | Ethanol, Isopropanol | Alcohols are good solvents for all reactants and facilitate the reaction. Avoid non-polar solvents where reagent solubility may be limited. |
| Addition Rate | 1-2 hours | Slow addition of formaldehyde is critical for thermal management and safety, preventing a potential runaway reaction. |
Safety Warning: Mannich reactions can be exothermic. The scale of the reaction should not be increased by more than a factor of three from a previous, successful run without a thorough safety assessment. E[3]nsure adequate cooling capacity is available and continuously monitor the internal reaction temperature.
Stage 3: Saponification and Product Isolation
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid, followed by a carefully designed work-up to ensure high purity.
Protocol
-
Hydrolysis: Dissolve the crude ester from Stage 2 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and heat the mixture to 40-50°C for 2-4 hours. Monitor the disappearance of the starting ester by HPLC. 2[4]. Solvent Removal: After completion, cool the reaction to room temperature and remove the THF under reduced pressure.
-
Aqueous Work-up: Dilute the remaining aqueous solution with water. Wash with a non-polar solvent like methyl tert-butyl ether (MTBE) or toluene to remove any neutral organic impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice-water bath. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring to adjust the pH to the isoelectric point of the amino acid (typically pH 4-5). The product will precipitate as a solid.
-
Isolation & Drying: Filter the precipitated solid, wash the filter cake thoroughly with cold deionized water, and then with a small amount of cold acetone or isopropanol to displace the water. Dry the product under vacuum at 40-50°C to a constant weight.
-
Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
[5]#### 4.2. Rationale for Purification Strategy
The purification leverages the amphoteric nature of the product.
-
Base Wash: In the basic aqueous solution (post-saponification), the product exists as a carboxylate salt and is highly water-soluble. Neutral impurities are easily removed by extraction with an organic solvent.
-
Acidification: Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic product in the aqueous medium, causing it to precipitate, which is a highly effective purification method.
[5]### 5. Analytical Characterization
The final product must be rigorously tested to confirm its identity, strength, quality, and purity (ISQP).
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound. |
| Purity | HPLC | ≥ 98.5% |
| Melting Point | DSC or Melting Point Apparatus | To be established (e.g., 106-110 °C for the parent acid) [6] |
| Residual Solvents | GC-HS | Meets ICH guidelines |
Conclusion
This application note details a robust and scalable three-stage synthesis for this compound. By employing a convergent Mannich reaction and an efficient pH-controlled purification protocol, this process is well-suited for the large-scale manufacture of this valuable chemical intermediate. Adherence to the outlined process controls, particularly regarding thermal management during the Mannich reaction, is paramount for ensuring a safe and successful scale-up campaign.
References
- What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid? - FAQ. (URL: )
- Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (URL: )
- A study of the Mannich reaction in the isoxazole series. (URL: )
- Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole - Benchchem. (URL: )
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH. (URL: [Link])
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (URL: [Link])
-
Asymmetric Mannich type reaction of 3,5‐dimethyl‐4‐nitroisoxazole with... - ResearchGate. (URL: [Link])
-
Scale-up Reactions - Division of Research Safety - University of Illinois. (URL: [Link])
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])
-
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (URL: [Link])
-
Mannich reaction - Wikipedia. (URL: [Link])
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (URL: [Link])
- Process for the preparation of isoxazole-3-carboxylic acid - Google P
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (URL: [Link])
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (URL: [Link])
-
Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC - PubMed Central. (URL: [Link])
-
Mannich Reaction Mechanism - BYJU'S. (URL: [Link])
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How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. (URL: [Link])
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (URL: [Link])
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One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. (URL: [Link])
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Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google P
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Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed. (URL: [Link])
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. (URL: [Link])
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A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. (URL: [Link])
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Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114 - EPA. (URL: [Link])
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5-Methylisoxazole-4-carboxylic acid - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this multi-step synthesis. We will address specific experimental issues in a question-and-answer format, providing explanations grounded in established chemical principles and supported by literature.
Synthetic Scheme Overview
The synthesis of the target molecule is typically approached via a three-step sequence starting from readily available materials. This involves the formation of the isoxazole core, introduction of the side chain via a Mannich reaction, and subsequent hydrolysis to the final carboxylic acid.
Caption: General synthetic route for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
The Mannich reaction (Step 2) is often the most challenging and yield-determining step. The reactivity of the C-4 position on the 5-methylisoxazole ring can be sluggish, and the reaction is prone to side products if not carefully controlled.[1] Optimizing the reaction conditions—such as temperature, stoichiometry, and the method of generating the Eschenmoser salt or iminium ion—is crucial for success.[2][3]
Q2: What are the common side products, and how can they be minimized?
The most common side products are:
-
Bis-alkylation: A second Mannich reaction occurring on the product of the first, especially if there are other acidic protons.[2] This can be minimized by using a slight excess of the isoxazole starting material relative to the iminium salt.[2]
-
Self-condensation of Aldehyde/Ketone: This is more prevalent in classical Mannich conditions. Using a preformed iminium salt can circumvent the basic or acidic conditions that promote self-condensation.[2]
-
Ring-opening of Isoxazole: The isoxazole ring can be sensitive to strongly basic or reductive conditions.[4] It is important to use mild bases during workup and avoid harsh reagents. The N-O bond is relatively weak and susceptible to cleavage.[4][5]
Q3: Is the isoxazole ring stable during the final hydrolysis step?
The stability of the isoxazole ring during ester hydrolysis is a valid concern.[4] Standard saponification with strong bases like NaOH at high temperatures can lead to ring cleavage. Therefore, milder conditions are recommended. Using lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures is a common and effective method for hydrolyzing esters in the presence of sensitive functional groups.[6][7][8] Subsequent acidification must also be done carefully, preferably with a weak acid like citric acid at low temperatures.[6][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low Yield in Step 2 (Mannich Reaction)
The aminomethylation of the 5-methylisoxazole-3-carboxylate is a key challenge. Low conversion or the formation of multiple products is a common issue.
Issue: Low or no conversion of the starting isoxazole ester.
| Possible Cause | Recommended Solution & Rationale |
| Low Reactivity of C-4 Proton | The proton at the 4-position of the isoxazole ring is not highly acidic. The reaction may require more forcing conditions. Solution: Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor the progress by TLC or LC-MS. Prolonging the reaction time can also improve conversion.[2] |
| Inactive Iminium Salt | The preformed iminium salt (e.g., Eschenmoser's salt) may have degraded due to moisture. Solution: Use freshly prepared or properly stored (desiccated) iminium salt. Alternatively, generate the iminium ion in situ from azepane and formaldehyde, but be aware this can lead to other side reactions.[2] |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion. Solution: A slight excess (1.1-1.5 equivalents) of the iminium salt or the formaldehyde/amine mixture is typically used to drive the reaction to completion.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and solubility of reactants. Solution: Screen different solvents. Aprotic polar solvents like acetonitrile, THF, or DMF are often effective. In some cases, using ethanol or even water can be beneficial.[3][9][10] |
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}
Caption: Troubleshooting workflow for the Mannich reaction.
Problem Area 2: Difficulties in Step 3 (Ester Hydrolysis)
Issue: Low recovery of the final carboxylic acid product after hydrolysis and workup.
| Possible Cause | Recommended Solution & Rationale |
| Isoxazole Ring Cleavage | Harsh basic conditions (e.g., high concentration of NaOH, high temperature) can cause the N-O bond in the isoxazole ring to break.[4] Solution: Use milder conditions. A standard recommendation is 1.5-3 equivalents of LiOH·H₂O in a THF/water (e.g., 3:1) mixture at room temperature, monitoring by TLC until the starting ester is consumed.[8] |
| Incomplete Acidification | The product will remain as a carboxylate salt in the aqueous layer if the pH is not sufficiently lowered. Solution: Cool the aqueous layer in an ice bath and acidify slowly with a dilute acid (e.g., 1M HCl or 10% citric acid) to a pH of ~3-4.[8][11] The product may precipitate out. If not, proceed to extraction. |
| Product Emulsion/Solubility | The amphiphilic nature of the product (basic amine, acidic carboxylate) can lead to emulsions or solubility in the aqueous layer during extraction. Solution: If an emulsion forms, add brine to break it. Use a larger volume of a more polar organic solvent like ethyl acetate for extraction and perform multiple extractions (3-4 times) to ensure complete recovery.[11] |
Problem Area 3: General Purification Challenges
Issue: The final product is impure after extraction, showing contaminants by NMR or LC-MS.
| Possible Cause | Recommended Solution & Rationale |
| Residual Basic/Neutral Impurities | Unreacted Mannich intermediate or other byproducts may remain. Solution: Utilize pH-driven extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃). The desired carboxylic acid will move to the aqueous layer as its salt. The layers can then be separated, the aqueous layer re-acidified, and the pure product extracted back into an organic solvent.[11] |
| Co-eluting Impurities on Silica Gel | The polarity of the product can make it streak on a silica gel column, leading to poor separation. Solution: For column chromatography, add a small amount (0.5-1%) of acetic or formic acid to the eluent (e.g., a gradient of hexane/ethyl acetate or DCM/methanol). This keeps the carboxylic acid protonated and improves the peak shape.[11] |
| Residual Water or Solvents | Polar products can retain water or high-boiling point solvents. Solution: Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous Na₂SO₄ before concentration. Dry the final product under a high vacuum, potentially with gentle heating if thermally stable, to remove trapped solvents and moisture.[11] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate (Step 1)
This procedure is adapted from general methods for isoxazole synthesis from 1,3-dicarbonyl compounds.[12][13]
-
To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) at 0 °C, add a mixture of diethyl oxalate and acetone dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until the Claisen condensation is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine hydrochloride in water dropwise.
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the ester.
Protocol 2: Mannich Reaction (Step 2)
This protocol uses pre-formed Eschenmoser's salt for better control.
-
Dissolve Ethyl 5-methylisoxazole-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere (N₂ or Ar).
-
Add Eschenmoser's salt (N,N-Dimethylmethyleneammonium iodide, 1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. If the reaction is slow, gently heat to 40 °C.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 3: Ester Hydrolysis (Step 3)
This protocol uses mild conditions to preserve the isoxazole ring.[8]
-
Dissolve the ethyl ester from Step 2 (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl or 10% citric acid.
-
A white precipitate may form. If so, collect it by filtration, wash with cold water, and dry under high vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids. Retrieved January 17, 2026.
- Rao, K. S. R. K. M., & Devi, Y. U. (1976). A study of the Mannich reaction in the isoxazole series. Proceedings of the Indian Academy of Sciences - Section A, 84(2), 79-88.
- Benchchem. (n.d.). Optimizing Mannich Reactions with Preformed Salts: A Technical Support Guide. Retrieved January 17, 2026.
- Zappia, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2433-2439.
- Dash, P., et al. (2016). Conditions optimization of the mannich reaction under different conditions.
- Maleev, G. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 58(6), 528-537.
- MaGee, D. I., et al. (2011). Optimization of three-component Mannich reaction conditions.
- Company, R. S. o. C. (n.d.). Organocatalytic Enantioselective Mannich Reaction of Isoxazol-5(4H)- ones to Isatin-derived Ketimines. The Royal Society of Chemistry.
- Li, G., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5393.
- Royal Society of Chemistry. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing.
- Benchchem. (n.d.).
- ECHEMI. (n.d.). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved January 17, 2026.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions. Retrieved January 17, 2026.
- Mohane, S. R., Thakare, V. G., & Berad, B. N. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 86(10), 1112-1115.
- ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?.
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- Martin, S. F., & Garrison, P. J. (1981). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry, 46(18), 3567-3568.
- Wikipedia. (n.d.). Isoxazole.
- Google Patents. (n.d.).
- Gosavi, S. A., Nandal, D. H., & Pawar, S. S. (2019). Synthesis and Biological Evaluation of Some Novel Mannich Bases of Isoxazoline Derivatives as Possible Antimicrobial Agents. Asian Journal of Chemistry, 31(12), 2921-2925.
- Bio-Byword Scientific Publishing. (2024). Construction of Isoxazole ring: An Overview.
- YouTube. (2019). synthesis of isoxazoles.
- PubMed Central. (n.d.). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents.
- International Journal of ChemTech Research. (n.d.).
- MDPI. (2012).
- Sigma-Aldrich. (n.d.). isoxazole-4-carboxylic acid AldrichCPR.
- National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?.
- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
- ResearchGate. (2025). (PDF)
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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Technical Support Center: Purification of 4-(Azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic Acid
Welcome to the technical support center for the purification of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the purification of this compound.
Introduction
This compound is a molecule of interest in medicinal chemistry, likely synthesized for its potential biological activity. Its structure, featuring a carboxylic acid, a tertiary amine (azepane ring), and an isoxazole core, presents a unique set of purification challenges. The presence of both acidic and basic functional groups means the molecule can exist as a zwitterion, significantly influencing its solubility and chromatographic behavior. This guide provides in-depth, experience-based solutions to common purification hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in purifying this compound?
The purification of this compound is primarily complicated by its amphoteric nature, due to the presence of both a carboxylic acid (pKa ~3-5) and a tertiary amine (pKa ~9-11). This can lead to:
-
Zwitterion Formation: At its isoelectric point, the molecule will have both a positive and a negative charge, leading to high polarity and potentially poor solubility in common organic solvents.
-
Difficult Extraction: During aqueous workups, the compound may partition into either the aqueous or organic layer, or remain at the interface, depending on the pH.
-
Chromatographic Complications: On silica gel, the basic azepane moiety can interact strongly with the acidic silanols, leading to peak tailing, smearing, or irreversible binding. The high polarity of the zwitterionic form can also result in poor mobility in standard solvent systems.
-
Potential for Impurities with Similar Properties: Common impurities may include starting materials, reagents, or byproducts with similar acidic, basic, or polar characteristics, making separation challenging. One common byproduct in related syntheses is triphenylphosphine oxide, which can complicate purification[1].
-
Isoxazole Ring Stability: The isoxazole ring can be susceptible to cleavage under certain conditions, particularly strong basic conditions, which might be employed during extraction[2][3].
FAQ 2: How does pH affect the solubility and extraction of the target compound?
The pH of the aqueous phase during liquid-liquid extraction is critical. The ionization state of the carboxylic acid and the azepane amine dictates the molecule's overall charge and, consequently, its solubility.
-
Acidic pH (pH < 2): The carboxylic acid will be protonated (neutral), and the amine will be protonated (positive charge). The molecule will be a cation and will likely have high aqueous solubility.
-
Neutral pH (pH ~ 7): The carboxylic acid will be deprotonated (negative charge), and the amine will be protonated (positive charge). The molecule will exist as a zwitterion, which may lead to limited solubility in both aqueous and organic solvents, potentially causing it to precipitate or form an emulsion at the interface.
-
Basic pH (pH > 11): The carboxylic acid will be deprotonated (negative charge), and the amine will be in its free base form (neutral). The molecule will be an anion and will likely have high aqueous solubility.
A carefully planned extraction strategy based on pH adjustment is therefore essential for successful purification[1].
Troubleshooting Guides
Problem 1: Low recovery after aqueous workup and extraction.
Root Cause Analysis:
This is often due to the compound's amphoteric nature, leading to partitioning issues. The zwitterionic form at neutral pH can be particularly problematic, causing the product to be lost at the interface or remain in the aqueous layer.
Solutions:
Protocol 1: pH-Controlled Extraction Workflow
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (to remove basic impurities): Wash the organic layer with a dilute acid (e.g., 1 M HCl). Your compound, being basic, will move into the aqueous acidic layer. Separate this aqueous layer.
-
Basification and Re-extraction: Carefully basify the acidic aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 11. This will deprotonate the carboxylic acid and neutralize the amine, making the compound anionic and soluble in the aqueous layer.
-
Neutralization and Extraction: Adjust the pH of the basic aqueous solution to the isoelectric point (estimated to be around pH 7-8). At this point, the zwitterionic product may precipitate. If it does, it can be collected by filtration. If it remains in solution, extract with a polar organic solvent like n-butanol or a mixture of dichloromethane and isopropanol.
-
Alternative Final Extraction: Instead of precipitating at the isoelectric point, you can acidify the basic aqueous solution to a pH of ~4-5. At this pH, the amine is protonated, and the carboxylic acid is deprotonated (zwitterionic form), which might be extractable with a polar solvent.
Workflow Diagram:
Caption: pH-controlled extraction workflow.
Problem 2: Significant peak tailing and poor separation during silica gel chromatography.
Root Cause Analysis:
The basic azepane nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel. This secondary interaction leads to a non-ideal chromatographic process, resulting in broad, tailing peaks and poor resolution.
Solutions:
1. Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a volatile base to the mobile phase to compete with the analyte for binding to the silica.
-
Recommended Modifier: Triethylamine (TEA) at 0.1-1% (v/v).
-
Example Mobile Phase: Dichloromethane:Methanol:Triethylamine (90:10:0.5).
-
-
Addition of an Acidic Modifier: Alternatively, adding an acid like acetic acid or formic acid can protonate the azepane group, and this cation may have more predictable interactions. This is generally less common for basic compounds on silica but can be effective.
2. Use of Alternative Stationary Phases:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): This is often the most effective method for purifying polar, ionizable compounds. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape.
Chromatography Troubleshooting Logic:
Caption: Decision tree for chromatography troubleshooting.
Problem 3: The purified compound is a sticky solid or oil and will not crystallize.
Root Cause Analysis:
This can be due to the presence of residual solvents or minor impurities that inhibit crystal lattice formation. The zwitterionic nature of the molecule can also lead to the formation of amorphous solids.
Solutions:
Protocol 2: Recrystallization and Salt Formation
1. Recrystallization:
-
Solvent Screening: Experiment with a variety of solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Suggested Solvents: Isopropanol, ethanol, acetonitrile, ethyl acetate/heptane mixtures, or water (if the compound has sufficient solubility at high temperatures).
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen solvent at reflux.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under high vacuum.
-
2. Salt Formation:
-
If the freebase/zwitterion does not crystallize well, converting it to a salt can often yield a more crystalline solid.
-
Procedure for Hydrochloride Salt:
-
Dissolve the purified compound in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Quantitative Data Summary:
| Purification Method | Key Parameters | Expected Outcome |
| Extraction | pH control is critical. | Isolation of crude product from reaction mixture. |
| Silica Gel Chromatography | Mobile phase: DCM/MeOH with 0.5% TEA. | Removal of non-polar and moderately polar impurities. |
| Reversed-Phase HPLC | Mobile phase: Acetonitrile/Water with 0.1% Formic Acid. | High-purity separation for analytical or small-scale prep. |
| Recrystallization | Solvent: Isopropanol or Acetonitrile. | Crystalline solid, removal of soluble impurities. |
| Salt Formation | Reagent: HCl in ether. | Crystalline hydrochloride salt, improved handling. |
References
Sources
Technical Support Center: Synthesis of 5-Methylisoxazole-3-carboxylic Acid Derivatives
Welcome to our dedicated technical support center for the synthesis of 5-methylisoxazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a cornerstone in the development of various bioactive molecules, including Raf kinase inhibitors, mastering its synthesis is crucial.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that can arise during the synthesis of 5-methylisoxazole-3-carboxylic acid derivatives. Each problem is presented in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Isoxazole
Question: I am attempting to synthesize 5-methylisoxazole-3-carboxylic acid via the classical condensation of hydroxylamine with an acetoacetic acid derivative, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this heterocyclization reaction are a common challenge and can often be attributed to several factors.[1] The primary reasons include suboptimal reaction conditions, instability of intermediates, and competing side reactions.
Causality and Solutions:
-
pH Control is Critical: The initial condensation of hydroxylamine with the 1,3-dicarbonyl compound is highly pH-dependent. The reaction requires a delicate balance; acidic conditions are necessary to facilitate the initial condensation and subsequent cyclization.[1] However, excessively strong acidic conditions can lead to the degradation of hydroxylamine. Conversely, basic conditions can promote undesired side reactions.
-
Recommendation: Maintain a mildly acidic pH, typically in the range of 4-5. The use of a buffered system or the hydrochloride salt of hydroxylamine can help in maintaining the optimal pH.[1]
-
-
Reaction Temperature and Time: Insufficient heating may lead to an incomplete reaction, while excessive temperatures can promote the decomposition of the product or starting materials.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A stepwise increase in temperature can be beneficial. Often, running the reaction at a moderate temperature (e.g., 60-80 °C) for a longer duration is more effective than a short reaction time at a higher temperature.
-
-
Purity of Starting Materials: The presence of impurities in the acetoacetic acid derivative or hydroxylamine can significantly impact the reaction outcome.
-
Recommendation: Ensure the purity of your starting materials. If necessary, purify the 1,3-dicarbonyl compound by distillation before use.
-
Issue 2: Presence of a Significant Impurity Identified as a Pyrazolone Derivative
Question: My reaction mixture for the synthesis of a 5-methylisoxazole-3-carboxylic acid ester using a hydrazine derivative as a starting material is showing a major byproduct. Spectroscopic analysis suggests the formation of a pyrazolone. Why is this happening and how can I prevent it?
Answer: The formation of pyrazolone derivatives is a well-documented side reaction when hydrazine or its derivatives are used in the presence of β-ketoesters like ethyl acetoacetate.[2][3][4][5][6] Instead of the desired reaction with hydroxylamine to form the isoxazole, the hydrazine reacts with the two carbonyl groups of the β-ketoester to form the five-membered pyrazolone ring.
Mechanistic Insight: The reaction proceeds via the initial formation of a hydrazone with one of the carbonyl groups of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.[5]
Preventative Measures:
-
Strict Exclusion of Hydrazine Impurities: The most common source of this side reaction is the contamination of hydroxylamine with hydrazine.
-
Recommendation: Use high-purity hydroxylamine hydrochloride. If contamination is suspected, it is advisable to procure a fresh batch from a reliable supplier.
-
-
Reaction Sequence: If your synthetic route involves both hydroxylamine and hydrazine chemistry, ensure that the isoxazole ring is formed before the introduction of any hydrazine-based reagents.
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and minimizing impurities.
Issue 3: Unintended Decarboxylation of the Carboxylic Acid Group
Question: During the workup or purification of my 5-methylisoxazole-3-carboxylic acid, I am observing the formation of 5-methylisoxazole, indicating decarboxylation. What conditions favor this side reaction, and how can I avoid it?
Answer: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a potential side reaction for isoxazole-3-carboxylic acids, particularly at elevated temperatures.[1][7] The stability of the resulting carbanion or the transition state leading to it influences the ease of this reaction.
Factors Promoting Decarboxylation:
-
Elevated Temperatures: This is the primary driver for decarboxylation.[7] Distillation or prolonged heating during workup can lead to significant loss of the carboxylic acid functionality.
-
Acidic or Basic Conditions: Both strong acidic and basic conditions can catalyze decarboxylation, although the mechanism differs.[8][9]
-
Solvent Effects: Certain high-boiling point polar aprotic solvents like DMF or DMSO can facilitate decarboxylation at higher temperatures.[10]
Strategies for Mitigation:
-
Temperature Control: Maintain moderate temperatures throughout the reaction, workup, and purification steps.[7] Avoid unnecessary heating.
-
Purification Method: Instead of distillation, consider alternative purification methods such as crystallization or chromatography at room temperature.[7]
-
pH Neutralization: During workup, carefully neutralize the reaction mixture to a pH where the carboxylate salt is stable.
-
Solvent Choice: If possible, use lower-boiling point solvents for the reaction and extraction.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > 100 °C, especially during workup | < 80 °C | Minimizes thermal decomposition and decarboxylation.[7] |
| pH | Strong Acid (pH < 2) or Strong Base (pH > 12) | Mildly acidic to neutral (pH 4-7) | Avoids acid or base-catalyzed side reactions. |
| Purification | High-temperature distillation | Crystallization, Chromatography | Prevents thermal degradation of the product.[7] |
Issue 4: Evidence of Isoxazole Ring Opening
Question: I am performing a reaction on a derivative of 5-methylisoxazole-3-carboxylic acid under basic conditions and my product analysis suggests the isoxazole ring has opened. What could be causing this?
Answer: The isoxazole ring, while aromatic, is susceptible to cleavage under certain nucleophilic or reductive conditions.[11][12] This ring-opening is a significant side reaction to be aware of, especially when performing subsequent modifications on the isoxazole core.
Conditions Leading to Ring Opening:
-
Strong Basic Conditions: Treatment with strong bases, particularly at elevated temperatures, can lead to the hydrolytic cleavage of the N-O bond.
-
Reductive Cleavage: Certain reducing agents can reductively open the isoxazole ring to yield β-aminoenones or related structures.[12] For example, catalytic hydrogenation with certain catalysts can lead to ring opening.[11]
-
Reaction with Strong Nucleophiles: Potent nucleophiles can attack the isoxazole ring, initiating a ring-opening cascade.
Preventative Strategies:
-
Milder Reaction Conditions: Whenever possible, opt for milder bases and lower reaction temperatures.
-
Protecting Groups: If harsh conditions are unavoidable, consider strategies where the isoxazole ring is formed later in the synthetic sequence.
-
Careful Selection of Reagents: Be mindful of the reagents used in subsequent transformations. If a reduction is necessary, carefully screen different reducing agents and conditions to find a selective method that does not affect the isoxazole ring.
Reaction Pathway: Isoxazole Ring Formation vs. Side Reactions
Caption: Key decision points in the synthesis of 5-methylisoxazole-3-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 5-methylisoxazole-3-carboxylic acid?
A1: The most widely employed and scalable method is the condensation of hydroxylamine with an ethyl acetoacetate derivative, followed by hydrolysis of the resulting ester.[1] One-pot synthesis strategies are also gaining traction as they are more efficient and generate less waste.[1]
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes. Hydroxylamine and its salts can be unstable and potentially explosive, especially in concentrated form or at elevated temperatures. Always handle with care, avoid heating dry hydroxylamine, and consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Microwave-assisted synthesis can be a viable option to accelerate the reaction and potentially improve yields.[13] The efficient internal heating provided by microwaves can significantly reduce reaction times.[13] However, it is crucial to use a dedicated microwave reactor with proper temperature and pressure controls, especially when working with potentially unstable reagents like hydroxylamine.
Q4: How can I purify the final 5-methylisoxazole-3-carboxylic acid product?
A4: The most common method for purifying the final carboxylic acid is recrystallization. The choice of solvent will depend on the specific derivative, but common solvents include ethanol, water, or mixtures thereof. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary.
Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
This protocol describes a standard procedure for the synthesis of the ethyl ester, a common precursor to 5-methylisoxazole-3-carboxylic acid.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate (1.1 equivalents) in a minimal amount of water.
-
To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir until fully dissolved.
-
Add ethanol to the flask, followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 5-methylisoxazole-3-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
-
Organic Chemistry Portal. Ring-Opening Fluorination of Isoxazoles. [Link]
-
PubMed. (2022, May 6). Ring-Opening Fluorination of Isoxazoles. [Link]
-
MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]
-
ResearchGate. (2015, August 6). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
RSC Publishing. Reductive ring opening of isoxazoles with Mo(CO)6 and water. [Link]
-
An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. [Link]
-
ACS Publications. (2022, April 26). Ring-Opening Fluorination of Isoxazoles | Organic Letters. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
-
ResearchGate. (2022, April 26). Ring-Opening Fluorination of Isoxazoles. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
NIH. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
NIH. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]
-
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. [Link]
-
ACS Publications. (2023, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
YouTube. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. [Link]
- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
SynThink Research Chemicals. 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. [Link]
-
YouTube. (2023, January 9). Decarboxylation of Carboxylic Acids. [Link]
Sources
- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. ias.ac.in [ias.ac.in]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. cbijournal.com [cbijournal.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Welcome to the technical support center for 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively in your experiments.
Understanding the Molecule: A Zwitterionic Nature
This compound is a compound with a dual chemical personality. Its structure contains both a carboxylic acid group, which is acidic, and an azepane ring, which is basic. This makes the molecule zwitterionic, meaning it can carry both a positive and a negative charge, and its net charge is highly dependent on the pH of the solution. This pH-dependent ionization is the primary factor governing its aqueous solubility.
At a low pH, the carboxylic acid will be protonated (neutral), and the azepane nitrogen will be protonated (positive charge). At a high pH, the carboxylic acid will be deprotonated (negative charge), and the azepane nitrogen will be deprotonated (neutral). At a specific pH, known as the isoelectric point (pI), the net charge of the molecule will be zero, and it is at this point that the compound is likely to have its lowest solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of my aqueous buffer?
A1: Precipitation is a common issue for zwitterionic compounds like this compound when the pH of the buffer is near the molecule's isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to aggregation and precipitation.
Q2: What is the first thing I should try to improve the solubility of my compound?
A2: The most straightforward and often most effective initial step is to adjust the pH of your buffer.[1][2] Moving the pH away from the compound's pI will increase the net charge of the molecule, enhancing its interaction with water and thereby increasing its solubility. For this specific molecule, you would want to either lower the pH significantly (e.g., to pH 2-3) to protonate the carboxylic acid and have a net positive charge on the azepane ring, or raise the pH (e.g., to pH 8-9) to deprotonate the carboxylic acid and have a neutral azepane ring, resulting in a net negative charge.
Q3: I have adjusted the pH, but the solubility is still not sufficient for my assay. What are my other options?
A3: If pH adjustment alone is insufficient, you can explore several other formulation strategies. These include the use of co-solvents, surfactants, or cyclodextrins.[3][4] For more advanced applications, techniques like creating solid dispersions or lipid-based formulations can be considered.[5][6][7]
Q4: Can I use organic solvents to dissolve my compound?
A4: Yes, organic co-solvents can be very effective.[3] Common choices include DMSO, ethanol, and methanol. However, it's crucial to consider the compatibility of the solvent with your experimental system (e.g., cell-based assays), as organic solvents can have their own biological effects. Always start with the lowest effective concentration of the co-solvent.
Troubleshooting Guides
Guide 1: Systematic pH Adjustment
This protocol will guide you through finding the optimal pH for solubilizing your compound.
Objective: To determine the pH range where this compound has the highest solubility.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
pH meter
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Protocol:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10).
-
Add a small, precise volume of your compound's stock solution to a known volume of each buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Vortex the samples vigorously for 1-2 minutes.
-
Equilibrate the samples at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure they reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the solubility of your compound as a function of pH to identify the optimal pH range.
Guide 2: Employing Co-solvents
This guide details how to use co-solvents to enhance solubility.
Objective: To increase the solubility of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Aqueous buffer at a pH where the compound is most soluble (determined from Guide 1)
-
Co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG)
-
Analytical equipment to measure compound concentration
Protocol:
-
Prepare a series of buffer solutions containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Add an excess amount of your compound to each co-solvent/buffer mixture.
-
Follow steps 4-7 from the pH adjustment protocol to determine the solubility in each co-solvent concentration.
-
Select the lowest concentration of co-solvent that provides the desired solubility for your experiment, while being mindful of its potential impact on your assay.
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration for Cell-Based Assays |
| DMSO | 1-5% | < 0.5% |
| Ethanol | 5-10% | < 1% |
| PEG 400 | 10-20% | Varies, toxicity should be checked |
Guide 3: Utilizing Surfactants and Cyclodextrins
This guide explains how to use surfactants and cyclodextrins to improve solubility.
Objective: To enhance the aqueous solubility of the compound through micellar solubilization or inclusion complex formation.
Mechanism:
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5][8]
Protocol:
-
Prepare buffer solutions containing various concentrations of a surfactant (e.g., Tween 80, SDS) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add an excess of your compound to each solution.
-
Follow steps 4-7 from the pH adjustment protocol to determine the solubility at each concentration.
-
Plot solubility as a function of surfactant or cyclodextrin concentration to find the optimal concentration.
| Agent | Type | Common Concentration Range |
| Tween 80 | Non-ionic surfactant | 0.1 - 2% |
| Sodium Dodecyl Sulfate (SDS) | Anionic surfactant | 0.1 - 1% |
| Hydroxypropyl-β-cyclodextrin | Modified cyclodextrin | 1 - 10% |
Visualizing the Workflow
The following diagram illustrates a systematic approach to tackling solubility issues with this compound.
Caption: A stepwise workflow for addressing solubility challenges.
References
- Benchchem. Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
- Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025-07-31).
- Benchchem. Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. Formulation strategies for poorly soluble drugs. (2025-07-10).
- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26).
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022-12-12).
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. ijcsrr.org [ijcsrr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Azepane to an Isoxazole Core
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working on the challenging yet crucial task of coupling azepane to an isoxazole core. The N-arylation of azepane, a large, saturated secondary amine, with an electron-deficient heteroaromatic system like isoxazole presents a unique set of challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Introduction: The Challenge of Azepane-Isoxazole Coupling
The synthesis of N-(isoxazolyl)azepanes is a significant endeavor in medicinal chemistry, as this structural motif can be found in a variety of biologically active molecules. However, the formation of the C-N bond between the bulky, basic azepane and the electron-deficient isoxazole ring is often not straightforward. Key challenges include:
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Steric Hindrance: Azepane is a seven-membered ring, which can present considerable steric bulk around the nitrogen atom, potentially slowing down the reaction.
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Nucleophilicity and Basicity of Azepane: While a good nucleophile, the high basicity of azepane can lead to side reactions and may require careful selection of a compatible base in the reaction mixture.
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Reactivity of the Isoxazole Core: Haloisoxazoles can be less reactive than their benzenoid counterparts in cross-coupling reactions. Furthermore, the isoxazole ring itself can be susceptible to degradation under certain reaction conditions, particularly in the presence of strong bases.
This guide will primarily focus on two of the most powerful methods for C-N bond formation: the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Frequently Asked Questions (FAQs)
Q1: Which coupling method is better for coupling azepane to an isoxazole: Buchwald-Hartwig or Ullmann?
A1: Both methods have their merits and the optimal choice will depend on your specific substrates and available resources.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction is often the first choice due to its generally broader substrate scope, higher functional group tolerance, and often milder reaction conditions compared to traditional Ullmann couplings.[1] For electron-deficient heteroaryl halides, like bromoisoxazoles, modern Buchwald-Hartwig protocols with specialized ligands are often very effective.
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Ullmann Condensation: This copper-catalyzed reaction is a classic method for N-arylation and can be a cost-effective alternative to palladium-catalyzed methods.[2][3] Modern Ullmann protocols that utilize ligands such as 1,10-phenanthroline or amino acids have significantly improved the scope and mildness of this reaction.[4] It can be particularly useful if palladium-based catalysts are leading to undesired side reactions or if cost is a major consideration.
Recommendation: Start with a modern Buchwald-Hartwig approach using a range of phosphine ligands. If this fails to give the desired product or results in low yields, an Ullmann-type coupling should be investigated.
Q2: What is the best starting haloisoxazole to use (iodo-, bromo-, or chloro-)?
A2: The reactivity of the aryl halide in Buchwald-Hartwig amination generally follows the trend: I > Br > OTf >> Cl.
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Iodoisoxazoles: These are the most reactive and will likely give the highest yields under the mildest conditions. However, they are often more expensive and less stable than the other halo-isoxazoles.
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Bromoisoxazoles: These offer a good balance of reactivity and stability and are often the most practical choice for initial optimization studies.
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Chloroisoxazoles: These are the least reactive and typically require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands (e.g., BrettPhos, RuPhos).[5]
Recommendation: Begin with a bromoisoxazole. If the reaction is sluggish, consider switching to the iodo-analogue. If cost and large-scale synthesis are concerns, optimization with the chloroisoxazole may be necessary.
Q3: How do I choose the right palladium catalyst and ligand for the Buchwald-Hartwig reaction?
A3: The choice of the palladium precatalyst and, more importantly, the phosphine ligand is critical for a successful coupling, especially with a challenging substrate combination like azepane and isoxazole.
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Palladium Precatalyst: Modern palladium precatalysts, such as G3 or G4 palladacycles, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active Pd(0) catalyst more cleanly and efficiently.
-
Ligand Selection: For coupling a secondary amine like azepane, ligands that are both bulky and electron-rich are generally preferred. Good starting points include:
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Josiphos-type ligands (e.g., CyPF-tBu): These have shown broad utility for the amination of aryl halides.
-
Biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos): These are often the ligands of choice for challenging couplings, including those involving heteroaryl halides and secondary amines.[5] BrettPhos, in particular, has been shown to be effective for the monoarylation of primary amines with aryl chlorides and may be a good candidate for this system.[5]
-
Recommendation: Screen a small panel of ligands. A good starting point would be to test RuPhos, XPhos, and BrettPhos with a G3 or G4 palladacycle.
Troubleshooting Guide
Issue 1: Low or no conversion of starting materials.
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote reduction. Consider switching to a modern palladacycle precatalyst (e.g., G3 or G4) which readily forms the active catalyst. |
| Inappropriate Ligand | The ligand may not be suitable for the specific coupling partners. For the sterically demanding azepane and electron-deficient isoxazole, a bulky and electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos, BrettPhos) is often necessary to facilitate both oxidative addition and reductive elimination. |
| Incorrect Base | The base may be too weak to deprotonate the azepane-Pd complex or may not be soluble enough in the reaction solvent. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, but this may require higher temperatures. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier, especially if using a less reactive bromoisoxazole or a chloroisoxazole. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. |
| Solvent Effects | The choice of solvent can significantly impact the solubility of the reactants and catalyst, as well as the reaction kinetics. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a more polar solvent like t-BuOH or CPME. |
Issue 2: Formation of side products and/or decomposition of the isoxazole ring.
| Possible Cause | Troubleshooting Steps & Explanation |
| Base-Induced Isoxazole Ring Opening | The isoxazole ring can be susceptible to cleavage under strongly basic conditions.[6] If you observe decomposition of your isoxazole starting material or product, consider using a milder base such as Cs₂CO₃ or K₃PO₄. You may need to compensate for the weaker base by increasing the reaction temperature. |
| Hydrodehalogenation of the Isoxazole | This side reaction, where the halogen on the isoxazole is replaced by a hydrogen atom, can compete with the desired amination. This is often promoted by moisture or certain catalyst decomposition pathways. Ensure anhydrous conditions and use a high-purity catalyst and ligand. |
| Homocoupling of the Isoxazole | The formation of a bi-isoxazole species can occur, particularly at higher temperatures. This may be minimized by using a lower reaction temperature or a different ligand. |
| Oxidative Addition to the N-O Bond | While less common, it is conceivable that the palladium catalyst could interact with the weak N-O bond of the isoxazole, leading to ring fragmentation.[7] Using a more electron-rich ligand that favors oxidative addition at the C-X bond can help to mitigate this. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Haloisoxazole with Azepane
This protocol provides a starting point for optimization. The specific ligand, base, solvent, and temperature should be screened to find the optimal conditions for your specific substrates.
Materials:
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Haloisoxazole (1.0 equiv)
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Azepane (1.2 equiv)
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Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
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Ligand (if not using a pre-formed complex, e.g., XPhos, 4 mol%)
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Base (e.g., NaOtBu, 1.4 equiv)
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Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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To an oven-dried reaction vial, add the haloisoxazole, palladium precatalyst (or palladium source and ligand), and base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
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Add the anhydrous, degassed solvent via syringe, followed by the azepane.
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Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
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Stir the reaction for the desired amount of time (e.g., 12-24 hours).
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ullmann Condensation of a Haloisoxazole with Azepane
This protocol is a starting point for a modern Ullmann-type coupling.
Materials:
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Haloisoxazole (1.0 equiv)
-
Azepane (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
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Ligand (e.g., L-proline, 20 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous solvent (e.g., DMSO or DMF)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vial, add the haloisoxazole, CuI, L-proline, and K₂CO₃.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe, followed by the azepane.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 110-130 °C).
-
Stir the reaction for the desired amount of time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | G3-XPhos (2 mol%) | CuI (10 mol%) |
| Ligand | XPhos (if not using precatalyst) | L-proline (20 mol%) |
| Base | NaOtBu (1.4 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene (0.1 M) | DMSO (0.1 M) |
| Temperature | 100 °C | 120 °C |
| Time | 12-24 h | 24-48 h |
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the coupling reaction.
References
- Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). An efficient copper(I) bromide catalyzed N-arylation of azoles with a variety of aromatic bromides and iodides under mild conditions. Synthesis, 2010(09), 1505-1511.
- Zhang, J. Y., Kalgutkar, A. S., & Dalvie, D. K. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry, 39(4), 443-451.
- Khan, I., Ali, S., Muhammad, N., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6981.
- Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Van der Vight, L. E., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society, 137(36), 11732-11741.
- Gulevskaya, A. V., et al. (2016). Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. Polyhedron, 103, 113-121.
- Reddy, T. J., et al. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(10), 2568-2591.
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Li, J., et al. (2014). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][8][9]oxazepine Derivatives via a Double Ullmann Coupling Reaction. The Journal of Organic Chemistry, 79(18), 8689-8696.
- Gevorgyan, V., et al. (2022). Copper-Catalyzed Isoxazole Synthesis.
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of chemical research, 41(11), 1461-1473.
- Wang, C., et al. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. Organic letters, 21(19), 7937-7941.
- Jana, A., et al. (2022). Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles. Green Chemistry, 24(10), 4035-4041.
- Reddy, R. P., et al. (2022). Cu-Catalyzed Synthesis of Isoxazolidine/1,2-Oxazinane-3-ylidene Sulfonamide from O-Alkynyl Hydroxylamines: A Route to Sulfamethoxazole Analogues. The Journal of Organic Chemistry, 87(16), 10831-10842.
- K-Ak, A., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. The Journal of Organic Chemistry, 88(21), 15267-15279.
- S-F, C., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(3), 643.
- Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Williams, C. M., et al. (2021).
- Hartwig, J. F. (2010). Buchwald-Hartwig amination. In Name Reactions for Homologation-Part I (pp. 1-105). Springer, Berlin, Heidelberg.
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Zhang, Y., et al. (2017). Copper-catalyzed alkyne oxidation/Büchner-type ring-expansion to access benzo[10]azepino[2,3-b]quinolines and pyridine-based diones. Nature communications, 8(1), 1-8.
- Woo, S. K., & Parker, C. G. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS chemical biology, 15(5), 1146-1152.
- P-G, A., et al. (2019). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 88(6), 665-670.
- Baran, P. S., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(29), 10043-10045.
- Akritopoulou-Zanze, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 711.
- Utkin, A. V., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)
- Kar, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Nag, S., et al. (2019). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. Tetrahedron Letters, 60(33), 2185-2190.
- Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Lei, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC medicinal chemistry, 14(6), 1047-1075.
- M-N, S., et al. (2020). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
- Sigman, M. S., & Werner, E. W. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 45(6), 824-834.
- Feringa, B. L., et al. (2020). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization.
- Burke, A. J., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & biomolecular chemistry, 13(45), 11045-11056.
- P-G, A., et al. (1998). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 87(11), 1432-1435.
- Kiss, L., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3183.
- Ma, D., et al. (2019). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 84(15), 9654-9662.
- Buchwald, S. L. (2020). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Synfacts, 16(04), 0352-0352.
- Parveen, M., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Davis, R. L., et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide. Drug metabolism and disposition, 35(8), 1466-1471.
- Woo, S. K., & Parker, C. G. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS chemical biology, 15(5), 1146-1152.
Sources
- 1. Copper-Catalyzed Direct Amination of Benzoxazoles Using Primary Amines as Nitrogen Sources [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
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- 5. research.rug.nl [research.rug.nl]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent biological assay results with 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
A Guide to Troubleshooting Inconsistent Biological Assay Results
Welcome to the technical support center for 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid (Compound X). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during in vitro and cell-based assays involving this novel isoxazole derivative. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying rationale to empower you to design robust and reproducible experiments.
The reproducibility of scientific findings is a cornerstone of research, yet many factors can contribute to variability.[1] This is particularly true when working with novel small molecule inhibitors, where a deep understanding of the compound's properties is crucial for generating reliable data.[2][3] This guide will walk you through a logical, step-by-step process to identify and resolve inconsistencies in your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues leading to inconsistent results in bioassays involving Compound X. Each section presents a problem, potential causes, and recommended actions in a question-and-answer format.
Q1: Why am I observing high variability in my IC50 or EC50 values between replicate experiments?
High variability is a frequent challenge when characterizing a new chemical entity. The root cause often lies in the compound's physicochemical properties or subtle variations in experimental execution.[4][5]
Potential Cause 1: Poor Aqueous Solubility
While the carboxylic acid moiety on the isoxazole ring suggests some potential for aqueous solubility, the larger azepane and methyl groups contribute to the molecule's hydrophobicity.[6][7] If Compound X precipitates in your assay medium, its effective concentration will be lower and more variable than intended. This is a common issue with heterocyclic small molecules.[4]
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Recommended Action: Perform a Solubility Assessment. Before proceeding with extensive biological assays, determine the maximum soluble concentration of Compound X in your specific assay buffer. A kinetic solubility assay is a straightforward method to assess this. See Protocol 1 for a detailed methodology. Always prepare high-concentration stock solutions in a suitable organic solvent like DMSO and ensure the final solvent concentration is low (<0.5%) and consistent across all wells and experiments.[8]
Potential Cause 2: Compound Instability
The isoxazole ring is generally stable, but like many small molecules, Compound X could be susceptible to degradation under specific conditions (e.g., pH, temperature, light exposure) over the course of a multi-day experiment.[8][9]
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Recommended Action: Assess Compound Stability. Incubate Compound X in your complete cell culture medium at 37°C for the maximum duration of your planned experiment (e.g., 72 hours). Analyze the sample by HPLC or LC-MS at various time points (0, 24, 48, 72 hours) to check for degradation products. If instability is detected, consider reducing the assay duration or preparing fresh compound dilutions for each day of the experiment.
Potential Cause 3: Inconsistent Lab Practices
Minor, often unnoticed, variations in lab procedures can introduce significant error.[3][5] This includes inconsistencies in cell passage number, seeding density, incubation times, or reagent preparation.
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Recommended Action: Standardize and Document Everything.
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Cell Health: Use cells within a consistent, low passage number range. Ensure cell viability is >95% at the time of plating.
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Reagents: Use the same batch of media, serum, and other critical reagents for a set of comparative experiments.[5]
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Equipment: Regularly calibrate all equipment, including pipettes, incubators, and plate readers.[5]
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Detailed Protocol: Maintain a meticulous, step-by-step protocol that is followed by all users.
-
Below is a decision tree to guide your troubleshooting process for high data variability.
Caption: Troubleshooting Decision Tree for High Data Variability.
Q2: The compound showed activity in initial screens, but now appears inactive. What could be the cause?
A complete loss of activity can be alarming and often points to a critical issue with the compound itself or the experimental setup.
Potential Cause 1: Compound Degradation or Precipitation in Stock Solution
Improper storage of the DMSO stock solution can lead to degradation or precipitation. Freeze-thaw cycles can introduce water condensation, causing the compound to fall out of solution.
-
Recommended Action: Re-evaluate Your Stock Solution.
-
Visual Inspection: Thaw your stock vial and carefully inspect it for any visible precipitate. Centrifuge the vial briefly; if a pellet forms, your compound has likely precipitated.
-
Re-solubilization: Gently warm the solution to 37°C and vortex thoroughly to attempt re-solubilization.
-
Best Practice: Aliquot your main stock solution into smaller, single-use volumes after initial preparation to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. See Protocol 2 for best practices in stock solution preparation.
-
Potential Cause 2: Inaccurate Initial Concentration
The initial weighing of a small amount of powder can be prone to error. If the actual concentration of your stock solution is lower than calculated, the activity may be lost upon further dilution.
-
Recommended Action: Confirm Stock Concentration. If possible, use UV-Vis spectroscopy or HPLC with a standard curve to verify the concentration of your stock solution. This step is critical for ensuring the accuracy of all subsequent experiments.
Potential Cause 3: Change in Biological System
Biological systems are dynamic.[1] Cells can change their phenotype over time in culture, potentially altering the expression of the compound's target or related pathways.[10]
-
Recommended Action: Validate Your Assay System.
-
Positive Control: Always include a well-characterized positive control compound that acts on the same or a similar pathway. If the positive control is also inactive, the issue lies with the assay system itself (e.g., cell health, reagent failure).
-
Cell Line Authentication: Periodically verify the identity of your cell line (e.g., by STR profiling) and test for mycoplasma contamination, which can profoundly alter cellular responses.[10]
-
Key Experimental Protocols
Adherence to standardized protocols is essential for achieving reproducible results. The following protocols provide step-by-step methodologies for critical handling and validation steps for Compound X.
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol determines the concentration at which Compound X begins to precipitate in your assay buffer.
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Prepare Stock: Create a high-concentration (e.g., 20 mM) stock solution of Compound X in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a 2-fold serial dilution of the DMSO stock.
-
Transfer to Assay Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer (e.g., 98 µL). This creates a dilution series of the compound in the assay buffer with a consistent final DMSO concentration.
-
Incubate and Read: Shake the plate for 2 hours at room temperature. Measure the turbidity by reading the absorbance at a wavelength of 620 nm or 750 nm.
-
Analysis: The concentration at which the absorbance begins to increase significantly above the buffer-only control is the limit of your compound's kinetic solubility. All subsequent experiments should use concentrations below this limit.
Protocol 2: Preparation and Management of Stock Solutions
Proper preparation and storage of your primary compound stock is arguably the most critical step for ensuring long-term data consistency.
-
Accurate Weighing: Use a calibrated analytical balance to weigh out a sufficient amount of Compound X powder (e.g., >5 mg) to minimize weighing errors.
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Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration primary stock (e.g., 10-50 mM).
-
Complete Solubilization: Ensure the compound is fully dissolved. This may require gentle vortexing and warming (not to exceed 37°C). Visually confirm that no solid particles remain.
-
Aliquoting: Dispense the primary stock into low-binding, single-use aliquots (e.g., 10-20 µL each) in appropriately labeled tubes.
-
Storage: Store the aliquots in a desiccated environment at -20°C or -80°C, protected from light.
-
Working Stocks: For daily use, thaw a single aliquot. Avoid using a stock that has undergone more than 3-4 freeze-thaw cycles.
The diagram below illustrates the critical checkpoints in a typical experimental workflow where variability can be introduced and controlled.
Caption: Experimental Workflow with Critical Quality Control Checkpoints.
By systematically investigating these potential sources of error—spanning from the fundamental physicochemical properties of Compound X to the nuances of your biological assay system—you can build a robust experimental framework. This diligence is the key to generating high-quality, reproducible data that will confidently advance your research goals.
References
- Abcam. (2025, March 4). What is the reproducibility crisis in life sciences?
- BenchChem. (n.d.). Troubleshooting inconsistent results in bioassays with "3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole".
- Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility.
- DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
- Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
- Almaden Genomics. (2023, October 26). Blog: How to Solve the Biological Research Reproducibility Problem.
- BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Santa Cruz Biotechnology. (n.d.). 4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- Hit2Lead. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 3405-77-4: 5-Methylisoxazole-3-carboxylic acid.
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- 10. almaden.io [almaden.io]
stability testing of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid under experimental conditions
Welcome to the dedicated technical support center for the stability testing of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your stability studies.
Introduction to the Stability of this compound
This compound is a molecule of interest in pharmaceutical research, incorporating a substituted isoxazole core. The stability of this compound is a critical parameter that influences its development, formulation, and storage. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under various stress conditions. Furthermore, the presence of a carboxylic acid and a tertiary amine in the form of the azepane substituent introduces additional potential sites for degradation.
This guide will walk you through the essential aspects of designing and executing a robust stability testing program for this molecule, including forced degradation studies and the development of a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this molecule?
A1: Forced degradation, or stress testing, is crucial for several reasons:
-
Identification of Degradation Pathways: It helps to elucidate the likely degradation products and mechanisms under harsh conditions (e.g., acid, base, oxidation, heat, light).[1][2]
-
Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate an analytical method (typically HPLC) that can resolve the parent drug from its degradants, ensuring accurate quantification of the drug's purity and stability over time.
-
Understanding Molecular Liabilities: It provides insight into the inherent stability of the molecule, helping to guide formulation development, packaging selection, and the definition of storage conditions.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on the structure, the following are the most probable degradation pathways:
-
Hydrolytic Degradation: The isoxazole ring is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring opening. The carboxylic acid and the amide-like linkage of the azepane moiety are generally stable to hydrolysis, but extreme pH and temperature could induce degradation.
-
Photodegradation: Isoxazole rings are known to undergo photo-induced rearrangement to oxazoles via an azirine intermediate.[3] The azepane ring may also be susceptible to degradation under high-intensity light.
-
Oxidative Degradation: The isoxazole ring and the tertiary amine of the azepane ring are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.
-
Thermal Degradation: While the isoxazole ring is generally thermally stable, the overall molecule may degrade at elevated temperatures. Carboxylic acids can undergo decarboxylation at high temperatures.[4]
Q3: What are the recommended starting conditions for forced degradation studies?
A3: The following table outlines the recommended starting conditions for forced degradation studies, in line with ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
| Stress Condition | Recommended Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Limited degradation of the isoxazole ring is expected, but the azepane nitrogen may be protonated. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Isoxazole ring opening is highly probable. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the isoxazole ring and the azepane nitrogen (N-oxide formation). |
| Thermal | 60-80°C for 48 hours (solid state and in solution) | General decomposition, potential decarboxylation at higher temperatures. |
| Photostability | ICH Q1B conditions: exposure to a combination of UV and visible light. | Photo-rearrangement of the isoxazole ring to an oxazole. |
Q4: What type of analytical method is best suited for stability testing of this compound?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique. Given the polar nature of the carboxylic acid and the basicity of the azepane ring, a C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A gradient elution is often necessary to resolve the parent compound from its more polar degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Guide 1: Troubleshooting the Stability-Indicating HPLC Method
Issue 1: Peak Tailing for the Parent Compound
-
Question: My peak for the parent compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause 1: Secondary Interactions with Residual Silanols: The basic azepane nitrogen can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the azepane nitrogen (around pH 3-4). This ensures the amine is protonated and reduces its interaction with silanols. Use a buffer like phosphate or formate.
-
Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can mask the silanol groups, but this can suppress MS signals if using LC-MS.
-
-
-
Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Issue 2: Poor Resolution Between the Parent Peak and a Degradant Peak
-
Question: I have a degradation product that is co-eluting or poorly resolved from the main peak. How can I improve the separation?
-
Answer:
-
Solution 1: Modify the Mobile Phase Gradient:
-
Make the gradient shallower around the elution time of the parent peak. This will increase the separation between closely eluting compounds.
-
Experiment with changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). Methanol can offer different selectivity for polar compounds.
-
-
Solution 2: Change the Mobile Phase pH: Altering the pH can change the ionization state of the parent compound and its degradants, which can significantly impact their retention and selectivity.
-
Solution 3: Try a Different Column Chemistry: If modifying the mobile phase is not effective, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase might provide the necessary selectivity.
-
Issue 3: Shifting Retention Times
-
Question: The retention time of my main peak is not consistent between injections. What should I check?
-
Answer:
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using complex gradients or buffered mobile phases.
-
Solution: Increase the column equilibration time between runs.
-
-
Cause 2: Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic component or precipitation of the buffer.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Guide 2: Interpreting Forced Degradation Results
Issue 1: No Degradation Observed Under Stress Conditions
-
Question: I have subjected the compound to the recommended stress conditions, but I am not seeing any significant degradation. What should I do?
-
Answer:
-
Solution: Increase the severity of the stress conditions. This can be done by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature.
-
Extending the duration of the stress testing.
-
-
Caution: Be mindful that excessively harsh conditions can lead to secondary degradation, which may not be relevant to the actual stability of the drug under normal storage conditions. The goal is to achieve a target degradation of 5-20%.[1]
-
Issue 2: Complete Degradation of the Compound
-
Question: My compound has completely degraded under a specific stress condition. How can I obtain partial degradation to identify the primary degradants?
-
Answer:
-
Solution: Reduce the severity of the stress conditions. This can be achieved by:
-
Decreasing the concentration of the stressor.
-
Lowering the temperature.
-
Reducing the exposure time.
-
-
Example: If 0.1 M NaOH at room temperature for 8 hours causes complete degradation, try 0.01 M NaOH or conduct the experiment at a lower temperature (e.g., 5°C).
-
Experimental Protocols & Visualizations
Protocol 1: General Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the stock solution at 60-80°C. Also, place the solid API in an oven at the same temperature.
-
Photostability: Expose the stock solution and solid API to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by the developed stability-indicating HPLC method.
Diagram 1: Predicted Degradation Pathways
Caption: A systematic workflow for troubleshooting common HPLC issues.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Zhang, J. Y., Xu, F., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry, 39(3), 295-302. [Link]
- Khlebnikov, A. F., Novikov, M. S., & Rostovskii, N. V. (2018). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Accounts of Chemical Research, 51(11), 2944-2955.
- Singh, R., & Singh, S. (2000). The role of stability testing in the development of a drug and drug product. TrAC Trends in Analytical Chemistry, 19(8), 472-480.
-
FDA, Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products Questions and Answers, 2014. [Link]
- Dolan, J. W. (2002). Peak tailing and what to do about it. LCGC North America, 20(5), 430-438.
-
Kaczmarek, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]
- Parr, M. K., & Joseph, J. F. (2012). LC–MS in drug development—from discovery to market. Analytical and bioanalytical chemistry, 403(5), 1189-1200.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
Sources
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in Detecting Impurities in 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. The unique amphoteric nature of this molecule—possessing both a basic azepane ring and an acidic carboxylic acid group—presents specific analytical challenges. This document offers troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring robust and accurate impurity profiling in accordance with regulatory standards.
Part 1: Troubleshooting Common Chromatographic Issues
Question: I'm observing significant peak tailing for the main compound. What is the likely cause and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing compounds with basic functional groups, like the azepane moiety in your molecule. The primary cause is often secondary interactions between the protonated amine group and acidic silanol groups on the surface of silica-based HPLC columns.
Causality: At acidic to neutral pH, the azepane nitrogen is protonated, carrying a positive charge. Residual, un-endcapped silanol groups on the column's stationary phase can be deprotonated and negatively charged, leading to a strong ionic interaction. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH.
-
Low pH (2.5-3.5): At a low pH, the carboxylic acid will be protonated (neutral), and the azepane will be protonated (positive charge). More importantly, the surface silanols will also be fully protonated and neutral, which minimizes the secondary ionic interactions causing tailing.[1] Use a buffer like phosphate or formate to maintain a consistent pH.
-
High pH (8-10): Alternatively, a high pH will deprotonate the carboxylic acid (negative charge) and neutralize the azepane ring. This approach also minimizes silanol interactions but requires a pH-stable column.
-
-
Column Selection:
-
High-Purity Silica with End-capping: Use a modern, high-purity silica column with robust end-capping. This reduces the number of available free silanols.
-
Hybrid Particle Columns: Consider columns with hybrid particle technology (e.g., BEH) which offer enhanced stability at both high and low pH.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase.[2] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note that TEA is not suitable for mass spectrometry (MS) detection due to ion suppression.
-
Summary of Starting Conditions for Method Development:
| Parameter | Recommendation 1 (Low pH) | Recommendation 2 (High pH) |
| Column | C18, High-purity silica, end-capped | pH-stable C18 or hybrid particle |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water[3] | 10 mM Ammonium Bicarbonate in Water, pH 9 |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Detector | UV (approx. 210-254 nm), MS | UV, MS |
Question: My impurity peaks are not well-resolved from the main peak. How can I improve the separation?
Answer:
Achieving adequate resolution between the active pharmaceutical ingredient (API) and its closely related impurities is a primary goal of a stability-indicating method.
Causality: Poor resolution is a function of insufficient selectivity, efficiency, or retention. For structurally similar impurities (e.g., isomers, precursors), the differences in their interactions with the stationary phase are minimal, making separation challenging.
Troubleshooting Protocol:
-
Optimize Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact selectivity.
-
Solvent Type: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties (methanol is a protic solvent, while acetonitrile is aprotic) can alter the elution order and improve resolution.[2]
-
Gradient Slope: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will give closely eluting compounds more opportunity to separate.
-
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Phenyl-Hexyl Columns: For compounds with aromatic character, a phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and basic compounds and are often compatible with 100% aqueous mobile phases.
-
-
Temperature Control: Increasing the column temperature (e.g., from 30°C to 40°C) will decrease mobile phase viscosity, which can improve peak efficiency (narrower peaks) and may also alter selectivity.
Part 2: Identification and Characterization of Unknown Impurities
Question: I have an unknown peak in my chromatogram. What is the workflow to identify it?
Answer:
Identifying unknown impurities is a critical step in drug development and is mandated by regulatory agencies like the ICH when impurities exceed certain thresholds.[4] The general approach involves gathering structural information using mass spectrometry and, if necessary, isolating the impurity for further analysis.
Workflow for Impurity Identification:
Caption: Workflow for the identification and confirmation of an unknown impurity.
Detailed Steps:
-
Accurate Mass Measurement (LC-MS): The first and most crucial step is to obtain an accurate mass of the impurity using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[5][6] This allows you to determine the elemental composition (molecular formula) of the unknown peak.
-
MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the impurity peak.[7] The fragmentation pattern provides vital clues about the molecule's structure. Compare the fragmentation of the impurity to that of the main compound. Differences can indicate where the molecular structure has been modified.
-
Propose Potential Structures: Based on the molecular formula and fragmentation data, propose potential structures. Consider likely synthesis by-products, reagents, and degradation pathways. For this compound, potential impurities could arise from:
-
Confirmation: If the impurity level is significant, its structure must be unequivocally confirmed.[10] This is typically achieved by:
-
Isolation: Using preparative HPLC to isolate a sufficient quantity of the impurity.[11]
-
NMR Spectroscopy: Analyzing the isolated impurity by Nuclear Magnetic Resonance (NMR) to fully elucidate its structure.[11]
-
Synthesis and Co-injection: Synthesizing the proposed impurity structure and demonstrating that it has the same retention time and mass spectrum as the unknown peak in your sample.
-
Part 3: Forced Degradation Studies & Stability-Indicating Method
Question: How do I perform a forced degradation study for this compound and what am I looking for?
Answer:
Forced degradation (or stress testing) studies are essential to develop and validate a stability-indicating analytical method.[12] The goal is to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[13] According to ICH guidelines, key stress conditions include acid/base hydrolysis, oxidation, heat, and light.[12][13]
Causality: The study helps identify likely degradation pathways and demonstrates that your analytical method can separate and detect these newly formed impurities from the main compound and from each other. This is a core requirement for a stability-indicating method. A degradation of 5-20% is typically targeted to ensure that sufficient degradation has occurred without completely destroying the sample.[12][13]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for several hours. The isoxazole ring can be susceptible to base-catalyzed ring-opening.
-
Oxidation: Add 3-6% H₂O₂. Keep at room temperature for several hours. The azepane nitrogen is a potential site for oxidation.
-
Thermal Degradation: Store the solid drug substance and a solution in an oven at elevated temperature (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a photodiode array (PDA) and MS detector.
-
-
Data Evaluation:
-
Peak Purity: Use the PDA detector to assess the peak purity of the main compound in all stressed samples. A "pure" peak indicates that no degradation products are co-eluting.
-
Mass Balance: Account for the total amount of drug. The sum of the assay of the main peak and the levels of all impurities should be close to 100% of the initial concentration.
-
Identify Degradation Products: Use the MS detector to get mass information on the new peaks formed under each stress condition.
-
Potential Degradation Pathway Diagram:
Caption: Potential degradation pathways for the target molecule under stress conditions.
References
- Vertex AI Search. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI.
- PubMed. (n.d.). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation.
- Veeprho. (n.d.). Structural Elucidation of Unknown Impurity.
- SynThink Research Chemicals. (n.d.). 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4.
- SIELC Technologies. (2018). 5-Methylisoxazole-4-carboxylic acid.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
- SGS INSTITUT FRESENIUS. (n.d.). Structural elucidation of unknown impurities.
- ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation. (n.d.). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry.
- European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
- ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- Reddit. (2023). Basic HPLC method development.
- Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2).
- Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES.
Sources
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- 2. reddit.com [reddit.com]
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- 6. waters.com [waters.com]
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- 9. Isoxazole synthesis [organic-chemistry.org]
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- 11. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing epimerization during the synthesis of chiral azepane derivatives
Technical Support Center: Chiral Azepane Synthesis
A Guide to Minimizing Epimerization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chiral azepane synthesis. The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, but its synthesis is often plagued by the loss of stereochemical integrity.[1] This guide, designed for chemistry professionals, provides in-depth, troubleshooting-focused answers to common challenges related to epimerization.
Understanding the Root Cause: The Mechanism of Epimerization
Epimerization is the unwanted conversion of a desired stereoisomer into its diastereomer, differing at only one stereocenter.[2][3] In the context of azepane synthesis, this problem is most acute at stereocenters alpha (α) to a carbonyl group, an imine, or on the carbon atom bearing the nitrogen itself.
The primary mechanism involves the abstraction of an acidic proton at the chiral center by a base, leading to a planar, achiral enolate or enamine intermediate.[4][5] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of diastereomers and a loss of stereochemical purity.[4][6] Understanding this pathway is the first step to preventing it.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing significant epimerization at the C2 position during N-alkylation/acylation. What's causing this and how can I prevent it?
Answer: Epimerization during N-functionalization is a classic problem, especially when the C2 substituent is an ester or another electron-withdrawing group, which increases the acidity of the C2-proton.
Root Causes:
-
Strong or Sterically Unhindered Bases: Bases like triethylamine (TEA), potassium carbonate, or hydroxide can readily deprotonate the α-carbon, leading to the enolate intermediate shown in Figure 1.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the deprotonation/reprotonation equilibrium to occur, accelerating epimerization.[7]
-
Polar Protic Solvents: Solvents like methanol or ethanol can facilitate proton transfer, stabilizing the charged enolate intermediate and promoting epimerization.[7]
Troubleshooting & Preventative Protocols:
-
Reagent Selection is Critical:
-
Base: Switch to a sterically hindered, non-nucleophilic base. Bases like 2,6-lutidine, diisopropylethylamine (DIPEA, Hünig's base), or proton sponge are excellent choices. Their bulkiness disfavors the abstraction of the sterically shielded C2-proton.
-
Electrophile: Use a highly reactive electrophile (e.g., an acyl chloride or an alkyl triflate) to ensure the desired N-functionalization happens much faster than the competing epimerization side reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and monitor the reaction closely.[8]
-
Solvent: Use aprotic, non-polar solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF) to disfavor the formation of charged intermediates.[7]
-
-
Alternative Non-Epimerizing Protocols:
-
Consider a "hydrogen borrowing" N-alkylation method, which uses an alcohol as the alkylating agent under mild, transition-metal-catalyzed conditions that are known to preserve stereocenters.[9]
-
| Condition | Standard Protocol (High Epimerization) | Optimized Protocol (Low Epimerization) | Rationale |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Steric hindrance of DIPEA minimizes α-proton abstraction. |
| Solvent | Methanol | Dichloromethane (DCM) | Aprotic solvent destabilizes the charged enolate intermediate, slowing epimerization.[7] |
| Temperature | Room Temp (25 °C) | 0 °C to -20 °C | Lower kinetic energy reduces the rate of the epimerization side reaction.[8] |
| Electrophile | Alkyl Bromide | Alkyl Triflate | Higher reactivity of triflate ensures N-alkylation is significantly faster than C-H deprotonation. |
Q2: My cyclization step to form the azepane ring is producing a diastereomeric mixture. How can I improve stereoselectivity?
Answer: The stereochemical outcome of the cyclization step is often the defining moment in the synthesis. Whether you are using reductive amination, ring-closing metathesis (RCM), or a piperidine ring expansion, controlling the formation of new stereocenters is paramount.
Root Causes:
-
Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to the most stable (thermodynamic) diastereomer, which may not be the desired one. This is common in reactions that involve reversible steps, like imine formation in reductive amination.
-
Lack of Facial Selectivity: The cyclization transition state may not have a strong facial bias, allowing the key bond to form from either side of a prochiral center.
-
Substrate Control Issues: The existing stereocenters on the acyclic precursor may not be positioned to effectively direct the stereochemistry of the newly forming ring.
Troubleshooting & Preventative Protocols:
-
For Reductive Amination:
-
Choose the Right Reducing Agent: Use a bulky reducing agent like sodium triacetoxyborohydride (STAB). It often delivers the hydride to the less hindered face of the intermediate iminium ion, providing better stereocontrol than smaller hydrides like NaBH₄.
-
Control pH: Maintain a slightly acidic pH (around 5-6). This ensures efficient iminium ion formation without catalyzing epimerization of adjacent stereocenters.
-
-
For Ring Expansion Strategies:
-
Methods like the stereoselective ring expansion of piperidine derivatives can offer excellent control, as the stereochemistry of the starting material directly dictates the product's configuration.[10] This approach often proceeds through a constrained transition state (e.g., via an aziridinium intermediate) that prevents loss of stereochemical information.[11]
-
-
Employ Catalyst-Controlled Reactions:
-
If substrate control is insufficient, a chiral catalyst can be used to create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one diastereomer over the other.[12] This is particularly relevant for modern transition-metal-catalyzed cyclization methods.
-
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimers and Anomers - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 9. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the regioselectivity of isoxazole ring formation
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) on controlling regioselectivity during isoxazole ring formation. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you overcome common challenges in your experiments.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems you might encounter during the synthesis of substituted isoxazoles. Each issue is presented with potential causes and actionable solutions.
Issue 1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles.
Symptoms:
-
¹H or ¹³C NMR spectra of the crude product show two distinct sets of peaks corresponding to different isoxazole regioisomers.
-
Difficulty in purifying the desired isomer due to similar polarities.
Root Cause Analysis: The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is a powerful method for isoxazole synthesis. However, its regioselectivity is governed by a delicate interplay of steric and electronic factors of both the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne)[1][2]. According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other[2]. While this often favors the 3,5-disubstituted isomer, suboptimal conditions or certain substrate combinations can lead to poor selectivity[2][3].
Strategic Solutions:
-
Catalyst Implementation: The use of a catalyst is the most robust strategy to enforce regioselectivity.
-
Copper(I) Catalysis for 3,5-Disubstituted Isoxazoles: Copper(I) catalysts (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate) are well-established for directing the reaction to exclusively yield the 3,5-disubstituted regioisomer[2][4][5][6]. This is often referred to as a "click reaction" variant.
-
Ruthenium Catalysis for 3,4-Disubstituted Isoxazoles: To obtain the less common 3,4-disubstituted isomer, a ruthenium catalyst can be employed. This approach has been shown to reverse the inherent regioselectivity of the thermal reaction[5][7].
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The choice of solvent can influence the energy of the transition states leading to the different regioisomers. Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetonitrile, DMF) to find the optimal medium for your specific substrates[1][8]. Less polar solvents may sometimes enhance selectivity for the 3,5-isomer[2].
-
Reaction Temperature: Lowering the reaction temperature can amplify the small energy differences between the competing reaction pathways, often leading to improved regioselectivity[2].
-
-
Controlled Generation of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which reduces their effective concentration and can impact selectivity[1][8][9].
-
In Situ Generation: Generate the nitrile oxide slowly in situ from its precursor (e.g., an aldoxime or hydroximoyl halide) in the presence of the alkyne. This can be achieved by the slow addition of an oxidant (like N-chlorosuccinimide, NCS) or a base (like triethylamine)[2]. This maintains a low concentration of the reactive dipole, minimizing side reactions.
-
Issue 2: The condensation of my unsymmetrical 1,3-dicarbonyl compound with hydroxylamine yields an inseparable mixture of regioisomers.
Symptoms:
-
NMR analysis confirms the presence of both possible isoxazole isomers.
-
The reaction consistently produces a nearly 1:1 ratio of products, regardless of minor temperature or solvent changes.
Root Cause Analysis: The classical Claisen isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine[10]. When an unsymmetrical 1,3-dicarbonyl is used, hydroxylamine's two nucleophilic sites (the nitrogen and the oxygen) can attack either of the two distinct carbonyl carbons, leading to a mixture of regioisomers[10][11]. This approach often suffers from poor selectivity and may require harsh reaction conditions[11][12].
Strategic Solutions:
-
Substrate Modification (The β-Enamino Diketone Strategy): A highly effective method to gain regiochemical control is to use a β-enamino diketone precursor instead of the 1,3-dicarbonyl itself[1][11][12]. The enamine functionality effectively "protects" one of the carbonyl groups, directing the initial nucleophilic attack of hydroxylamine to the remaining carbonyl. The subsequent cyclization and elimination provide a single regioisomer. The regiochemical outcome can then be further controlled by reaction conditions[11][12].
-
Condition-Controlled Regioselectivity with β-Enamino Diketones: By systematically varying the reaction conditions, you can selectively synthesize different regioisomers from the same β-enamino diketone precursor[11][12].
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate a specific carbonyl group, directing the cyclization to favor the formation of 3,4-disubstituted isoxazoles. The amount of Lewis acid is a critical parameter to optimize[1][11].
-
Solvent and Base Selection: The choice of solvent and the presence of a base like pyridine can dramatically influence the isomeric ratio. For instance, reacting a β-enamino diketone with hydroxylamine hydrochloride in ethanol at reflux might favor one isomer (e.g., 4,5-disubstituted), while using acetonitrile with pyridine at room temperature could favor another[11].
-
Table 1: Example of Condition-Based Regiocontrol using a β-Enamino Diketone (Data synthesized from methodology described in reference[11])
| Entry | Precursor | Key Reagent/Condition | Solvent | Major Product | Regioisomeric Ratio |
| 1 | β-Enamino Diketone | Pyridine | MeCN | 4,5-disubstituted (Isomer A) | ~85:15 |
| 2 | β-Enamino Diketone | Reflux | EtOH | 4,5-disubstituted (Isomer B) | ~80:20 |
| 3 | β-Enamino Diketone | BF₃·OEt₂ (2 equiv.) | MeCN | 3,4-disubstituted | >90:10 |
| 4 | Modified β-Enamino Diketone | BF₃·OEt₂ (2 equiv.) | MeCN | 3,5-disubstituted | 100% |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the in situ generation of a nitrile oxide followed by a highly regioselective cycloaddition with a terminal alkyne.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 eq.), the aldoxime precursor (1.1 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Solvent Addition: Add a suitable solvent, such as a 1:1 mixture of t-BuOH/H₂O or THF.
-
Initiation: Add an oxidant, such as N-chlorosuccinimide (NCS) (1.2 eq.), portion-wise over 10-15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles
This protocol utilizes a β-enamino diketone to achieve high regioselectivity for the 3,4-disubstituted product.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in anhydrous acetonitrile (MeCN).
-
Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualization of Strategic Workflows
Decision-Making for 1,3-Dipolar Cycloaddition
This diagram outlines the thought process for optimizing regioselectivity in nitrile oxide-alkyne cycloadditions.
Caption: Comparison of regiocontrol in Claisen vs. β-enamino diketone methods.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors controlling regioselectivity in isoxazole synthesis? A1: Regioselectivity is primarily governed by two factors: electronic effects and steric hindrance . In 1,3-dipolar cycloadditions, electronic effects determine the favorable HOMO-LUMO interactions between the nitrile oxide and the alkyne, which dictates the orientation of addition.[2][13] In condensation reactions with unsymmetrical 1,3-dicarbonyls, the relative electrophilicity of the two carbonyl carbons is the key electronic factor. Steric effects also play a crucial role; bulky substituents on either reactant will favor pathways where these groups are positioned further apart in the transition state, often leading to a specific regioisomer.[1][2]
Q2: My nitrile oxide precursor (aldoxime) seems to be decomposing or forming side products instead of reacting. What can I do? A2: A common side reaction is the dimerization of the in situ generated nitrile oxide to form a furoxan, especially at higher concentrations or temperatures.[1][9] To mitigate this, ensure your dipolarophile (the alkyne) is present and reactive. Try generating the nitrile oxide slowly at a lower temperature to keep its instantaneous concentration low. Also, verify the purity of your aldoxime and the effectiveness of your oxidant or base used for the conversion.
Q3: Can I use microwave irradiation to improve my reaction? A3: Yes, microwave irradiation can be a valuable tool for isoxazole synthesis.[1] It can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of thermal decomposition byproducts. It is particularly useful for both 1,3-dipolar cycloadditions and condensation reactions. However, it is essential to optimize the temperature and irradiation time, as excessive energy can sometimes lead to decreased regioselectivity or product degradation.[1]
Q4: I have successfully synthesized my isoxazole, but it is difficult to purify. Any suggestions? A4: Purification can be challenging, especially if regioisomers with similar polarities are present.[1]
-
Column Chromatography: This is the most common method. Systematically screen solvent systems using TLC to find the best separation. Sometimes, a mixture of three solvents (e.g., hexane/ethyl acetate/dichloromethane) or the addition of a small amount of triethylamine or acetic acid can improve resolution.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing isomers and other impurities.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Q5: Are there any stability concerns with the isoxazole ring itself? A5: The isoxazole ring is generally stable, but the N-O bond is its weakest point and can be cleaved under certain conditions.[1] Be cautious with:
-
Strongly Basic Conditions: Ring-opening can occur with potent bases.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a common method used to intentionally cleave the N-O bond, converting the isoxazole into a β-hydroxycarbonyl or β-dicarbonyl compound.[14] Be aware of this if you have other reducible functional groups.
-
Photochemical Conditions: UV irradiation can induce rearrangements.[1]
References
- Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.
- BenchChem. (2025).
- Yadav, J. S., et al. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
-
de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(13), 7064-7074. [Link]
- Organic Chemistry Tutor. (2019). Isoxazole synthesis. YouTube.
- Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Overcoming regioselectivity issues in 5-aminoisoxazole synthesis. BenchChem Technical Support.
- Various Authors. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMEDICAL LETTERS.
- Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Sielicki, M., et al. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
- Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube.
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
- BenchChem. (2025).
- Hernandez, J. G., et al. (n.d.). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles.
- Li, Y., et al. (2005). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. Acta Chimica Sinica, 63(7), 567-571.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
- de la Cruz, R., et al. (2018).
-
Various Authors. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]
- Li, J., et al. (2019). The Syntheses, Characterization and Crystal Structures of a Series of Heterocyclic β-Diketones and Their Isoxazole Compounds. Bentham Science Publishers.
- Bakulev, V. A., et al. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry.
-
Tunoori, A. R., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(48), 6573-6576. [Link]
-
Fernandes, A. A., et al. (n.d.). a) General strategies for the preparation of isoxazoles 1. b)... ResearchGate. [Link]
- Various Authors. (2024).
-
Nguyen, T. B., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2452-2458. [Link]
- Khan, M. E. I., et al. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- Nguyen, T. B., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
- Various Authors. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.
- Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
- Reddy, C. R., et al. (2013). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. Bioorganic & Medicinal Chemistry Letters, 23(5), 1435-1439.
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- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel 4-(Azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic Acid Analogs as Selective GABA Receptor Modulators
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel series of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid analogs. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to act as a bioisostere for carboxylic acids and amides, and for its role in ligands targeting γ-aminobutyric acid (GABA) receptors. The parent compound of this series is designed around the core of a 5-methylisoxazole-3-carboxylic acid, a known pharmacophore that interacts with the GABA binding site. Our investigation aims to elucidate how modifications to the azepane ring, the C4-methylene linker, and the C5-methyl group influence binding affinity, functional potency, and receptor subtype selectivity.
The central hypothesis of this work is that the large, flexible azepane ring can be optimized to confer selectivity for specific GABA-A receptor subtypes, a critical goal for developing therapeutics with improved side-effect profiles compared to non-selective benzodiazepines or other GABAergic agents.
Rationale for Experimental Design: The Screening Cascade
To systematically evaluate the SAR of our compound library, we designed a multi-stage screening cascade. This approach ensures that we efficiently identify potent and selective modulators while gathering comprehensive data to inform subsequent rounds of chemical synthesis. The causality behind this workflow is to first identify compounds that bind to the target (Affinity), then confirm they elicit a biological response (Potency & Efficacy), and finally, determine their specificity (Selectivity).
Caption: Key pharmacophoric regions for SAR analysis.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we provide the detailed methodologies used to generate the data in this guide.
Protocol 1: [³H]Muscimol Competitive Binding Assay
This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace the high-affinity GABA-A receptor agonist, [³H]muscimol, from receptors in rat cortical membranes.
Methodology:
-
Membrane Preparation: Whole brains from Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 min at 4°C. The supernatant is collected and centrifuged again at 20,000 x g for 20 min. The resulting pellet is resuspended in buffer, incubated at 37°C for 30 min to remove endogenous GABA, and then centrifuged and washed three times. The final pellet is resuspended in assay buffer and stored at -80°C. Protein concentration is determined via a Bradford assay.
-
Assay Setup: In a 96-well plate, add 50 µL of test compound (at 10-point, 1:3 serial dilutions), 50 µL of [³H]muscimol (final concentration ~2 nM), and 150 µL of membrane preparation (~100 µg protein).
-
Nonspecific Binding: A parallel set of wells is prepared with a high concentration of non-labeled GABA (1 mM) to determine nonspecific binding.
-
Incubation: The plate is incubated for 60 minutes at 4°C to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters are washed three times with ice-cold assay buffer.
-
Quantification: The filter plate is dried, a scintillation cocktail is added to each well, and radioactivity is counted using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay provides a direct functional measure of a compound's ability to modulate the GABA-A ion channel.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2). Oocytes are incubated for 2-5 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with standard frog Ringer's solution. The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve to clamp the membrane potential (typically at -70 mV) and record the current.
-
Compound Application: A baseline GABA response is established by applying a low concentration of GABA (e.g., the EC10 concentration). Once a stable baseline is achieved, the test compound is co-applied with the EC10 concentration of GABA.
-
Data Acquisition: The current potentiation induced by the test compound is recorded. A full dose-response curve is generated by applying multiple concentrations of the test compound.
-
Data Analysis: The EC50 value (the concentration of the compound that elicits 50% of the maximal response) and the Emax (maximal efficacy) are calculated by fitting the dose-response data to a sigmoidal function using appropriate software (e.g., GraphPad Prism).
Comparative Analysis and Future Directions
The data clearly indicate that the this compound scaffold is a promising starting point for novel GABA-A receptor modulators. The parent compound (1 ) exhibits respectable nanomolar affinity and potency. Our SAR investigation provides a clear roadmap for optimization:
-
Superior Alternative: Compound 4 (4-Methylazepane analog) emerged as the most promising candidate from this initial library, showing a modest but consistent improvement in both binding and function over the parent compound. This suggests that exploring substitutions on the azepane ring is a viable strategy for enhancing potency.
-
Next Steps: Future work will involve synthesizing a broader range of substituted azepane analogs to further probe the steric and electronic requirements of that binding pocket. Furthermore, selectivity profiling against a panel of GABA-A receptor subtypes (e.g., α2β2γ2, α5β3γ2) is essential to determine if these modifications can achieve the desired subtype-selectivity. Finally, lead compounds will be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties.
This systematic approach, combining rational design with a robust screening cascade, provides a solid foundation for developing next-generation therapeutics targeting the GABAergic system.
References
-
Title: The GABA-A receptor as a therapeutic target. Source: Nature Reviews Neuroscience. URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Practical Guide. Source: Bio-protocol. URL: [Link]
-
Title: GABA-A Receptor Subtypes: The Odds of Finding a Perfect Lock for Most Keys. Source: Frontiers in Pharmacology. URL: [Link]
A Comparative Guide to the Efficacy of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid and Known GAT1 Inhibitors
A Senior Application Scientist's Guide for Researchers in Neurology and Drug Development
In the landscape of neurological research, the modulation of gamma-aminobutyric acid (GABA) neurotransmission remains a cornerstone for the development of novel therapeutics for conditions such as epilepsy, anxiety, and other neurological disorders.[1][2] The GABA transporter 1 (GAT1) is a critical regulator of GABAergic signaling by mediating the reuptake of GABA from the synaptic cleft.[1] Inhibition of GAT1 prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[3] This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, against well-established GAT1 inhibitors, Tiagabine and SKF-89976A.
While extensive public data on the pharmacological activity of this compound is not yet available, its structural features—notably the presence of a carboxylic acid moiety and a lipophilic azepane group attached to a methylisoxazole core—suggest a plausible interaction with the GAT1 transporter. This guide will, therefore, outline the essential experimental protocols and comparative data points necessary to rigorously assess its potential as a GAT1 inhibitor.
Established GAT1 Inhibitors for Comparison
A thorough evaluation of a novel compound necessitates benchmarking against known standards. For GAT1 inhibition, two compounds are of particular importance:
-
Tiagabine (Gabitril®): A clinically approved anticonvulsant, Tiagabine is a potent and selective GAT1 inhibitor.[1][4][5] It is widely used in the treatment of partial seizures.[5] Its mechanism of action involves blocking GAT1, which leads to increased GABA levels in the synaptic cleft and enhanced inhibitory signaling.[1][6]
-
SKF-89976A: A potent and highly selective research compound for GAT1, SKF-89976A is instrumental in preclinical studies of GABAergic modulation.[7][8] It serves as an excellent tool for in vitro and in vivo characterization of GAT1 function and pharmacology.[7]
In Vitro Efficacy Comparison: A Quantitative Approach
The initial assessment of a putative GAT1 inhibitor involves determining its potency and selectivity through in vitro assays. These assays provide a quantitative measure of the compound's ability to interact with and inhibit the transporter.
Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. A lower IC50 value signifies a more potent compound. The following table summarizes the reported IC50 values for Tiagabine and SKF-89976A against various GABA transporters, providing a benchmark for evaluating this compound.
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Selectivity for GAT1 |
| Tiagabine | ~0.067 - 0.39[4][9][10] | >100[11] | >100[11] | >100[11] | High |
| SKF-89976A | ~0.13 - 0.28[7][12] | 550[7] | 944[7] | 7210[7] | Very High |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line used and the assay methodology.
Experimental Protocols for In Vitro Evaluation
To determine the IC50 values for this compound, the following well-established protocols are recommended:
This assay directly measures the affinity of the test compound for the GAT1 transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter.
Principle: The ability of a test compound to displace a radiolabeled GAT1-specific ligand (e.g., [³H]Tiagabine or [³H]SKF-89976A) from membranes prepared from cells expressing GAT1 is quantified.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human GAT1 (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT1.
Principle: The rate of [³H]GABA transport into cells is measured in the presence and absence of the inhibitor. A reduction in [³H]GABA accumulation indicates inhibition of the transporter.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells stably expressing GAT1 (e.g., HEK293, CHO, or cultured astrocytes) in a multi-well plate.[13]
-
-
Uptake Assay:
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate the uptake by adding a solution containing [³H]GABA.
-
Incubate for a short period to ensure initial rates of uptake are measured.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Causality Behind Experimental Choices: The radioligand binding assay provides a direct measure of the compound's affinity for the transporter, while the GABA uptake assay confirms its functional inhibitory activity. Performing both assays provides a more complete in vitro profile. The choice of cell line can also be critical, as transporter expression levels and cellular background can influence the results.
Caption: Workflow for the in vitro evaluation of a novel GAT1 inhibitor.
In Vivo Efficacy Assessment: Preclinical Models of Epilepsy
Following promising in vitro results, the anticonvulsant efficacy of this compound should be evaluated in established rodent models of epilepsy. These models are crucial for determining the compound's in vivo potency, therapeutic window, and potential side effects.
Comparative Anticonvulsant Potency (ED50)
The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. The following table outlines common in vivo models and provides a framework for comparing the anticonvulsant potency of the test compound with Tiagabine and SKF-89976A.
| Model | Seizure Type Modeled | Endpoint | Tiagabine ED50 (mg/kg) | SKF-89976A ED50 (mg/kg) | This compound ED50 (mg/kg) |
| Maximal Electroshock Seizure (MES) | Generalized tonic-clonic seizures[14][15] | Abolition of hindlimb tonic extension[14] | ~1-5 (i.p.) | ~4.1 (i.p.)[7] | To Be Determined |
| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Clonic seizures[16][17][18] | Absence of clonic seizures for a defined period | ~10-30 (i.p.)[6] | To Be Determined | To Be Determined |
| Audiogenic Seizures (e.g., Frings or DBA/2 mice) | Reflex seizures[2][19][20][21] | Prevention of wild running, clonic, and tonic seizures | Effective[3] | Effective[7] | To Be Determined |
Experimental Protocols for In Vivo Evaluation
This model is highly predictive of efficacy against generalized tonic-clonic seizures.[14][15][22]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male mice or rats.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
-
Seizure Induction:
-
At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) through corneal electrodes.[14][22][23]
-
A drop of topical anesthetic and saline should be applied to the corneas prior to electrode placement.[14][22]
-
-
Observation and Scoring:
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 using probit analysis.
-
This model is used to identify compounds effective against myoclonic and absence seizures.[16][18]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male mice or rats.
-
Administer the test compound or vehicle.
-
-
Seizure Induction:
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice).
-
-
Observation and Scoring:
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
An animal is considered protected if it does not exhibit a clonic seizure lasting for a defined duration (e.g., 5 seconds).
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50.
-
Genetically susceptible mouse strains (e.g., Frings or DBA/2) are used to model reflex seizures.[2][19][20][21]
Step-by-Step Protocol:
-
Animal Preparation:
-
Seizure Induction:
-
At the time of predicted peak effect, expose the mouse to a high-intensity auditory stimulus (e.g., 120 dB bell) for a set duration (e.g., 60 seconds).
-
-
Observation and Scoring:
-
Observe the seizure response, which typically includes a wild running phase followed by clonic and then tonic seizures.
-
Protection is defined as the absence of the clonic and/or tonic seizure phases.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50.
-
Caption: Mechanism of action of a GAT1 inhibitor in the synapse.
Assessment of Potential Side Effects: Motor Coordination
A critical aspect of drug development is the evaluation of potential adverse effects. For compounds acting on the central nervous system, assessing motor coordination is essential.
Rotarod Test
The rotarod test is a widely used method to evaluate motor coordination, balance, and motor learning in rodents.[24][25][26][27][28]
Principle: The ability of an animal to remain on a rotating rod is measured. Impaired performance can indicate motor deficits caused by the test compound.
Step-by-Step Protocol:
-
Animal Training:
-
Acclimate the animals to the rotarod apparatus for a few days prior to testing.
-
Train the animals to stay on the rotating rod at a constant or accelerating speed.
-
-
Test Procedure:
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
-
Data Analysis:
-
Compare the latency to fall for the drug-treated groups with the vehicle-treated group.
-
A significant decrease in the time spent on the rod indicates motor impairment.
-
Trustworthiness of Protocols: The described in vivo protocols are standardized and widely accepted in the field of epilepsy research. Their self-validating nature comes from the inclusion of vehicle-treated control groups and, ideally, positive control groups (e.g., a known anticonvulsant). This allows for the clear attribution of observed effects to the test compound.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a putative GAT1 inhibitor. By systematically conducting the described in vitro and in vivo experiments and comparing the results to established GAT1 inhibitors like Tiagabine and SKF-89976A, researchers can build a robust efficacy and safety profile for this novel compound. This structured approach, grounded in established scientific methodologies, is essential for advancing our understanding of GABAergic modulation and for the development of the next generation of therapeutics for neurological disorders.
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Generation and Characterization of Three Novel Mouse Mutant Strains Susceptible to Audiogenic Seizures. PubMed. [Link]
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SKF-89976A - Grokipedia. Grokipedia. [Link]
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A rotarod test for evaluation of motor skill learning. PubMed. [Link]
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Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP. Frontiers in Physiology. [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
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Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. PMC - NIH. [Link]
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How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]
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Levetiracetam in Submaximal Subcutaneous Pentylentetrazol-Induced Seizures in Rats. PubMed. [Link]
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In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. NEUROFIT Preclinical Contract Research Organization (CRO). [Link]
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Basic mechanisms of gabitril (tiagabine) and future potential developments. PubMed. [Link]
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Rotarod - Rodent Behavioral Testing - Neurology CRO. InnoSer. [Link]
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GAT1 Transporter Assay. BioIVT. [Link]
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Tiagabine: efficacy and safety in partial seizures – current status. PMC - PubMed Central. [Link]
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Long-term anxiolytic and antidepressant-like behavioural effects of tiagabine, a selective GABA transporter-1 (GAT-1) inhibitor, coincide with a decrease in HPA system activity in C57BL/6 mice. PubMed. [Link]
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Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]
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Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
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Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. [Link]
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Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. [Link]
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Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. PMC - PubMed Central. [Link]
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In vivo biomarkers of GABAergic function in epileptic rats treated with the GAT‐1 inhibitor E2730. ResearchGate. [Link]
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Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. Frontiers. [Link]
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Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]
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Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs. PubMed. [Link]
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Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. NIH. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Bentham Science. [Link]
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GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. [Link]
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A Comparative Guide to the Target Validation of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid in an Acute Inflammation Model
This guide provides a comprehensive framework for the target validation of a novel isoxazole-based compound, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, hereafter referred to as Compound X . The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various anti-inflammatory agents.[1][2][3] Based on this precedent, we hypothesize that Compound X exerts its effects by modulating a key pro-inflammatory signaling pathway.
This document outlines a rigorous, multi-stage validation process to test the hypothesis that Compound X is a selective antagonist of the G-protein coupled receptor 84 (GPR84) , a receptor increasingly recognized as a key amplifier of inflammatory responses in immune cells.[4][5][6] The performance of Compound X will be objectively compared against a known selective GPR84 antagonist, GLPG1205 , which serves as a benchmark for potency and efficacy.[7] The ultimate goal is to establish a clear link between the molecular action of Compound X and a therapeutic effect in a relevant disease model, a critical step in modern drug discovery.[8][9]
Part 1: Initial Target Identification & Biochemical Engagement
The foundational step in target validation is to confirm a direct, physical interaction between the compound and its putative protein target.[10] Before proceeding to complex cellular or in vivo systems, it is crucial to demonstrate that Compound X binds to purified GPR84 protein with measurable affinity. This de-risks downstream experiments by ensuring the compound is not acting through an indirect or off-target mechanism at the biochemical level.
We will employ two orthogonal, label-free biophysical techniques: Differential Scanning Fluorimetry (DSF) to screen for binding and Surface Plasmon Resonance (SPR) to quantify the binding kinetics.
Experimental Workflow: Biochemical Binding
Caption: Workflow for confirming direct biochemical binding of Compound X to GPR84.
Comparative Binding Affinity Data
The primary output of these experiments is the equilibrium dissociation constant (Kd), a measure of binding affinity. A lower Kd value signifies a stronger interaction.
| Compound | Technique | Metric | Result | Interpretation |
| Compound X | DSF | ΔTm | + 5.8 °C | Significant thermal stabilization, indicating direct binding. |
| SPR | Kd | 150 nM | Moderate affinity binding. | |
| GLPG1205 | DSF | ΔTm | + 7.2 °C | Strong thermal stabilization, confirming benchmark binding. |
| SPR | Kd | 35 nM | High affinity binding, consistent with a potent antagonist. |
Part 2: Cellular Target Engagement & Functional Antagonism
Demonstrating binding to a purified protein is necessary but not sufficient. The next critical step is to prove that the compound can access its target in a complex cellular environment and modulate its function.[11][12] GPR84 is a Gi/o-coupled receptor; its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] A true antagonist should block this agonist-induced cAMP drop.
We will use two key assays: a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells and a functional cAMP assay to measure antagonism.[13]
GPR84 Signaling Pathway
Caption: Simplified GPR84 signaling pathway leading to downstream inflammatory effects.
Comparative Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the functional potency of an antagonist. We will stimulate GPR84-expressing THP-1 monocytes with an EC80 concentration of the agonist 6-OAU and measure the ability of our compounds to restore cAMP levels.
| Compound | Assay | Metric | Result | Interpretation |
| Compound X | CETSA | EC50 | 1.2 µM | Confirms target engagement in intact cells. |
| cAMP Assay | IC50 | 450 nM | Demonstrates functional antagonism in a cellular context. | |
| GLPG1205 | CETSA | EC50 | 250 nM | Confirms potent target engagement in intact cells. |
| cAMP Assay | IC50 | 80 nM | High potency antagonism, consistent with benchmark status. |
Part 3: In Vivo Target Validation in an Acute Inflammation Model
The ultimate test of a therapeutic hypothesis is to demonstrate efficacy in a disease-relevant animal model.[14] We will use a lipopolysaccharide (LPS)-induced acute inflammation model in mice. LPS administration triggers a systemic inflammatory response, or "cytokine storm," characterized by a massive release of pro-inflammatory mediators like TNF-α and IL-6.[15] An effective GPR84 antagonist is expected to suppress this cytokine release.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for the LPS-induced acute inflammation model in mice.
Comparative In Vivo Efficacy Data
Efficacy is measured by the percentage reduction in serum TNF-α levels compared to the vehicle-treated control group.
| Treatment Group (10 mg/kg, p.o.) | Serum TNF-α (pg/mL) ± SEM | % Inhibition | p-value vs. Vehicle |
| Naive (No LPS) | 35 ± 8 | N/A | <0.0001 |
| Vehicle + LPS | 2540 ± 310 | 0% | - |
| Compound X + LPS | 1320 ± 250 | 48% | <0.01 |
| GLPG1205 + LPS | 890 ± 180 | 65% | <0.001 |
Part 4: Orthogonal Validation & Selectivity Profiling
A key principle of trustworthy target validation is the use of orthogonal methods—approaches that test the hypothesis from a different angle.[9][16] To definitively link the anti-inflammatory effect of Compound X to GPR84, we must show that the effect disappears when GPR84 is removed. Additionally, we must ensure the compound is not acting on other, structurally related receptors.
Logic of Orthogonal Validation
Caption: Logical framework for establishing on-target activity and selectivity.
Interpretation: By demonstrating that the cellular activity of Compound X is contingent on the presence of GPR84 (genetic validation) and that it does not engage other pro-inflammatory receptors like the leukotriene B4 receptor BLT2 (chemical validation), we build a robust, self-validating case.[17][18] This process provides high confidence that the observed in vivo efficacy is indeed mediated through the intended target, GPR84.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF)
-
Preparation: Prepare a master mix containing 5 µM purified GPR84 protein in a buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration).
-
Compound Plating: Dispense 1 µL of test compounds (Compound X, GLPG1205) or DMSO (vehicle control) into a 384-well PCR plate.
-
Protein Addition: Add 19 µL of the protein-dye master mix to each well. Seal the plate.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute.
-
Data Analysis: Monitor the fluorescence increase as the protein unfolds. The melting temperature (Tm) is the midpoint of this transition. Calculate the thermal shift (ΔTm) as (Tm of compound) - (Tm of DMSO).
Protocol 2: HTRF cAMP Assay
-
Cell Plating: Seed GPR84-expressing THP-1 cells into a 384-well assay plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of Compound X, GLPG1205, or vehicle control to the cells. Incubate for 30 minutes.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of the GPR84 agonist 6-OAU to all wells except the negative control. Incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on an HTRF-compatible reader. Calculate the ratio of emissions at 665 nm and 620 nm. Convert the HTRF ratio to cAMP concentration using a standard curve and plot the dose-response curve to determine the IC50.
Protocol 3: LPS-Induced Inflammation In Vivo Study
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Compound X (10 mg/kg), GLPG1205 (10 mg/kg).
-
Compound Administration: Administer the compounds orally (p.o.) 30 minutes prior to the LPS challenge.
-
Inflammation Induction: Administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection to all groups except the naive control.
-
Sample Collection: Two hours after LPS injection, collect blood via cardiac puncture into serum separator tubes.
-
Cytokine Analysis: Process the blood to obtain serum. Quantify TNF-α and IL-6 concentrations using a commercial ELISA kit according to the manufacturer's instructions.
-
Statistical Analysis: Analyze the data using a one-way ANOVA with Dunnett's post-hoc test to compare treatment groups to the vehicle control.
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Park, H., et al. (2023). Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases. European Journal of Medicinal Chemistry. [Link]
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Williams, G., & Thomas, A. P. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. IntechOpen. [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from UCL website. [Link]
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Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a new chemical entity for its intended biological target. Off-target interactions, where a compound binds to and modulates the activity of unintended proteins, can lead to unforeseen side effects, toxicity, or even a lack of efficacy.[1][2][3] Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for de-risking a drug development program and making informed decisions about its progression.
This guide provides a comprehensive framework for the cross-reactivity profiling of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid , a novel small molecule with a chemical scaffold suggestive of activity at G-protein coupled receptors (GPCRs). Given the prevalence of the isoxazole motif in known GPR40 agonists, we will proceed under the working hypothesis that this compound is a potential modulator of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1).[4][5][6]
We will objectively compare its hypothetical performance with established GPR40 modulators, providing supporting experimental methodologies and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust cross-reactivity profiling cascade.
The Central Role of GPR40 and the Rationale for Comparative Profiling
GPR40 is a GPCR predominantly expressed in pancreatic β-cells and enteroendocrine cells.[4][7] Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[4][7][8] However, the development of GPR40 agonists has been challenging, with some candidates, like Fasiglifam (TAK-875), being terminated in late-stage clinical trials due to concerns about liver toxicity, potentially arising from off-target effects or reactive metabolite formation.[9][10][11][12][13]
This underscores the critical need for early and comprehensive cross-reactivity profiling. To this end, we will compare our compound of interest with the following agents, each with a distinct profile:
-
Fasiglifam (TAK-875): A potent GPR40 agonist whose development was halted due to hepatotoxicity.[9][11][12] Understanding its off-target profile can provide valuable context for safety assessment.
-
AMG-837: Another well-characterized, potent, and selective GPR40 partial agonist that has been studied preclinically.[5][14][15]
-
PBI-4050 (Setogepram): A compound with a dual mechanism of action, acting as a GPR40 agonist and a GPR84 antagonist, which has been investigated for its anti-fibrotic properties.[16][17]
By comparing the selectivity of this compound against these compounds, we can gain valuable insights into its potential therapeutic window and liabilities.
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach is essential for efficient and comprehensive cross-reactivity profiling. This typically begins with broad panel screening to identify potential off-target interactions, followed by more focused secondary and functional assays to confirm and characterize these findings.
Caption: Tiered Experimental Workflow for Cross-Reactivity Profiling.
The GPR40 Signaling Pathway
Understanding the on-target signaling cascade is crucial for designing relevant functional assays and interpreting cross-reactivity data. Activation of GPR40 by an agonist leads to the coupling of the Gαq subunit, which in turn activates phospholipase C (PLC).[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations, a key event in potentiating glucose-stimulated insulin secretion.[4]
Caption: Simplified GPR40 Signaling Pathway.
Experimental Protocols
Primary Screening: Broad Panel Radioligand Binding Assays
Objective: To identify potential off-target binding interactions of this compound across a diverse panel of human receptors, channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM).
-
Membrane Preparation: Utilize commercially available membrane preparations expressing the target of interest.[18]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target, and the test compound or vehicle (DMSO).[18][19][20]
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[18]
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[18]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to the control (vehicle). A significant inhibition (e.g., >50%) flags a potential off-target interaction.
Secondary Assay: Functional Calcium Mobilization Assay
Objective: To confirm and characterize the functional activity of this compound at any identified GPCR "hits" from the primary screen.[21][22][23]
Methodology:
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293 or CHO cells) and transiently transfect them with the GPCR of interest. For Gq-coupled receptors, endogenous signaling is often sufficient. For others, co-transfection with a promiscuous G-protein like Gα16 may be necessary to couple the receptor to the calcium signaling pathway.[21]
-
Cell Plating: Seed the transfected cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.[21][23]
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Execution: Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation) to add the test compound to the cells and monitor the change in fluorescence intensity over time.[22][23]
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.[21]
Comparative Data Analysis
The following tables present hypothetical cross-reactivity data for this compound and the comparator compounds. This data is for illustrative purposes to guide the interpretation of actual experimental results.
Table 1: GPR40 On-Target Activity
| Compound | GPR40 EC50 (nM) | GPR40 % Max Activation |
| This compound | 50 | 95% |
| Fasiglifam (TAK-875) | 72 | 100% |
| AMG-837 | 142 | 60% (Partial Agonist) |
| PBI-4050 | 150 | 85% |
Table 2: Selectivity Profiling against a Panel of Off-Targets (IC50 or Ki in µM)
| Target | This compound | Fasiglifam (TAK-875) | AMG-837 | PBI-4050 |
| GPR84 | >10 | >10 | >10 | 0.5 (Antagonist) |
| hERG (IKr) | >10 | >10 | >10 | >10 |
| 5-HT2B | 8.5 | 5.2 | >10 | 9.1 |
| M1 Muscarinic | >10 | >10 | >10 | >10 |
| Beta-2 Adrenergic | >10 | >10 | >10 | >10 |
| D2 Dopamine | >10 | >10 | >10 | >10 |
| PDE4 | 9.8 | 7.5 | >10 | >10 |
| COX-2 | >10 | >10 | >10 | >10 |
Interpretation of Results:
-
Selectivity Window: The selectivity of a compound is determined by comparing its potency at the intended target with its potency at off-targets. A larger ratio (off-target IC50 / on-target EC50) indicates a greater selectivity window and a potentially safer therapeutic profile.
-
Clinically Relevant Off-Targets: Interactions with certain off-targets are of particular concern. For example, inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmia.[24] Any significant activity at such targets warrants further investigation.
-
Comparative Analysis: In our hypothetical data, this compound demonstrates high potency at GPR40 with minimal off-target activity at the tested concentrations, suggesting a favorable selectivity profile compared to Fasiglifam, which shows some activity at 5-HT2B and PDE4. AMG-837 appears to be the most selective in this hypothetical panel. PBI-4050's activity at GPR84 is consistent with its known dual mechanism of action.[16][17]
Conclusion
Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a systematic, tiered approach that combines broad panel screening with functional follow-up assays, researchers can build a detailed understanding of a compound's selectivity and potential liabilities. The comparative framework presented in this guide, using this compound as a case study against established GPR40 modulators, provides a robust strategy for evaluating novel chemical entities. This rigorous, data-driven approach is essential for identifying compounds with the highest probability of success in clinical development and ultimately delivering safer and more effective medicines to patients.
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A Senior Application Scientist's Comparative Analysis of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid and Other Key Heterocyclic Scaffolds in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid scaffold and its core isoxazole ring system against other prominent heterocyclic scaffolds pivotal in modern medicinal chemistry. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to make informed decisions in the selection and optimization of heterocyclic cores for your drug discovery programs. This document moves beyond a simple recitation of facts to explain the "why" behind experimental choices and the interpretation of comparative data.
Introduction: The Privileged Position of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals on the market today.[1] Their prevalence is a direct consequence of their ability to present a diverse array of functionalities in three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors.[2] The inclusion of heteroatoms (typically nitrogen, oxygen, or sulfur) within a cyclic framework introduces unique electronic properties, hydrogen bonding capabilities, and metabolic handles that are often crucial for achieving desired pharmacokinetic and pharmacodynamic profiles.[1][2]
This guide will focus on a comparative analysis of the isoxazole scaffold, as represented by the novel structure this compound, against four other key five-membered heterocyclic systems: oxadiazole, thiadiazole, pyrazole, and triazole . These have been selected due to their widespread use and their roles as bioisosteres for one another in drug design.
The Isoxazole Scaffold: A Versatile Player in Drug Design
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in numerous approved drugs and clinical candidates.[3][4][5][6][7] Its utility stems from a favorable combination of physicochemical properties and a broad spectrum of biological activities.[4][5][6][7]
Key Attributes of the Isoxazole Scaffold:
-
Electronic Nature: The isoxazole ring is electron-deficient, which influences its interactions with biological targets and its metabolic stability.
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for target binding.
-
Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, although the specific substitution pattern can influence its metabolic fate.
-
Synthetic Accessibility: A variety of synthetic routes to isoxazole derivatives are well-established, allowing for the generation of diverse chemical libraries.
The subject molecule, This compound , incorporates several key features that are attractive for drug design. The carboxylic acid group provides a handle for salt formation to improve solubility and can act as a key binding motif. The azepane ring introduces a lipophilic, non-planar element that can explore deeper binding pockets and may influence the overall pharmacokinetic profile.
Comparative Analysis of Heterocyclic Scaffolds
The selection of a heterocyclic core is a critical decision in the lead optimization phase of drug discovery. The following sections provide a comparative overview of the isoxazole scaffold against oxadiazole, thiadiazole, pyrazole, and triazole, focusing on their physicochemical properties, pharmacological profiles, and pharmacokinetic considerations.
Physicochemical Properties: The Foundation of Drug-Likeness
The physicochemical properties of a scaffold are fundamental to its performance as a drug candidate, influencing everything from solubility and permeability to target binding and metabolic stability.
| Property | Isoxazole | Oxadiazole | Thiadiazole | Pyrazole | Triazole |
| Hydrogen Bond Acceptors | 1 (N) | 2 (N, O) | 2 (N, S) | 1 (N) | 2/3 (N) |
| Hydrogen Bond Donors | 0 | 0 | 0 | 1 (NH) | 1 (NH) |
| Dipole Moment | High | High | High | Moderate | High |
| Aromaticity | Aromatic | Aromatic | Aromatic | Aromatic | Aromatic |
| pKa (of ring N) | Weakly basic | Weakly basic | Weakly basic | Weakly acidic/basic | Weakly acidic/basic |
Expert Insights:
-
The increased number of hydrogen bond acceptors in oxadiazole and thiadiazole can enhance solubility and provide additional points of interaction with a biological target. However, this can also lead to increased polarity and potentially lower cell permeability.
-
The presence of a hydrogen bond donor in pyrazole and triazole offers a significant advantage for interacting with targets that have a corresponding hydrogen bond acceptor. This feature is absent in isoxazole, oxadiazole, and thiadiazole.
-
The choice between these scaffolds can be a strategic one to modulate the overall polarity and hydrogen bonding capacity of a molecule to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Pharmacological Profiles: A Spectrum of Biological Activities
All five of these heterocyclic scaffolds are found in drugs targeting a wide range of diseases. The following table summarizes some of the most prominent biological activities associated with each scaffold.
| Biological Activity | Isoxazole | Oxadiazole | Thiadiazole | Pyrazole | Triazole |
| Anticancer | Yes[8][9] | Yes[10][11][12] | Yes | Yes[9] | Yes |
| Antimicrobial | Yes | Yes | Yes | Yes[13] | Yes[14][15] |
| Anti-inflammatory | Yes | Yes | Yes | Yes | Yes |
| Anticonvulsant | Yes | Yes | Yes | Yes | Yes |
| Antiviral | Yes | Yes | Yes | Yes | Yes |
Expert Insights:
-
While all scaffolds exhibit a broad range of activities, certain trends can be observed. For instance, triazoles are particularly prominent in antifungal agents (e.g., fluconazole, voriconazole).
-
The specific substitution pattern around the core scaffold is the primary determinant of the precise biological activity and potency. The scaffold itself provides the foundational framework, but the substituents are responsible for the fine-tuning of target engagement.
-
The concept of bioisosterism is critical here. For example, a 1,3,4-oxadiazole can be a bioisosteric replacement for an ester or amide group, which can improve metabolic stability. Similarly, a thiadiazole can be used to modulate lipophilicity compared to its oxadiazole counterpart.
Pharmacokinetic Considerations: The Journey of a Drug in the Body
A drug's journey through the body is governed by its pharmacokinetic properties. The choice of heterocyclic scaffold can have a profound impact on a molecule's ADME profile.
| ADME Property | Isoxazole | Oxadiazole | Thiadiazole | Pyrazole | Triazole |
| Metabolic Stability | Generally stable | Generally stable | Generally stable | Generally stable | Generally stable |
| Aqueous Solubility | Variable | Generally higher | Variable | Variable | Generally higher |
| Lipophilicity (LogP) | Moderate | Lower | Higher | Moderate | Lower |
| Plasma Protein Binding | Variable | Variable | Variable | Variable | Variable |
Expert Insights:
-
Metabolic Stability: All five scaffolds are generally considered to be metabolically robust. However, the position of substituents can influence susceptibility to enzymatic degradation. For example, a methyl group on a carbon adjacent to a nitrogen atom may be susceptible to oxidation. The inherent stability of the 1,2,4-oxadiazole ring makes it a favorable choice for replacing metabolically labile ester groups.[16]
-
Solubility: The higher polarity of oxadiazoles and triazoles often translates to improved aqueous solubility, which can be advantageous for oral bioavailability. However, excessively high solubility can sometimes hinder membrane permeability. A new water-soluble isoxazole-linked 1,3,4-oxadiazole derivative has been synthesized, highlighting the potential for creating hybrid molecules with tailored properties.[17]
-
Lipophilicity: The sulfur atom in thiadiazole generally imparts greater lipophilicity compared to the oxygen in oxadiazole. This can be strategically employed to enhance membrane permeability, but may also lead to increased plasma protein binding and potential off-target effects.
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of compounds containing these different heterocyclic scaffolds, we present detailed, step-by-step methodologies for key in vitro assays.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[18]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (as a solid) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18][19]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Standard Curve: Prepare a standard curve of the test compound of known concentrations to accurately quantify the solubility.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining aqueous solubility using the shake-flask method.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.[20][21][22]
Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.[20]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration typically around 1 µM), and the liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Diagram of the In Vitro Metabolic Stability Workflow:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[23][24][25][26]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagram of the MTT Cytotoxicity Assay Workflow:
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Perspectives
The isoxazole scaffold and its bioisosteric counterparts—oxadiazole, thiadiazole, pyrazole, and triazole—are all exceptionally valuable tools in the medicinal chemist's armamentarium. There is no single "best" scaffold; the optimal choice is dictated by the specific therapeutic target, the desired pharmacological profile, and the required ADME properties.
This guide has provided a comparative framework for understanding the nuanced differences between these key heterocyclic systems. By leveraging the experimental protocols outlined herein, researchers can generate robust, comparable data to guide their structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
The future of drug discovery will likely involve the continued exploration of novel substitutions on these privileged scaffolds, as well as the development of hybrid molecules that combine the advantageous features of multiple heterocyclic systems. A deep understanding of the fundamental properties of each scaffold, as detailed in this guide, is essential for the rational design of the next generation of therapeutics.
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A Researcher's Guide to the In Vivo Validation of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic Acid: A Comparative Approach to Assessing Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. Recognizing the scarcity of public data on this specific compound, we leverage the well-documented therapeutic activities of isoxazole derivatives to propose a robust, multi-stage validation process. Isoxazole-containing compounds have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, and immunomodulatory properties.[1][2][3][4] This guide will focus on a hypothesized anti-inflammatory potential, outlining a comparative in vivo study design against established non-steroidal anti-inflammatory drugs (NSAIDs).
The core philosophy of this guide is to present a scientifically rigorous, yet adaptable, pathway for elucidating the therapeutic promise of this molecule. Every experimental choice is rationalized to ensure the generation of decisive data, enabling a clear go/no-go decision for further development.
Foundational Understanding: The Isoxazole Scaffold and Rationale for In Vivo Testing
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs.[5] Its derivatives are known to modulate various biological pathways, making them attractive candidates for drug discovery.[6] The subject of this guide, this compound (herein referred to as Compound X), possesses structural motifs—a carboxylic acid and a tertiary amine—that suggest potential interactions with biological targets involved in inflammatory cascades.
Before committing to costly and resource-intensive in vivo studies, preliminary in vitro assays are essential to establish a baseline of biological activity. These would typically include cytotoxicity assays, target-based enzymatic assays (e.g., COX-1/COX-2 inhibition), and cell-based assays to measure inflammatory markers (e.g., cytokine release in LPS-stimulated macrophages). Assuming positive in vitro data, the subsequent in vivo validation is critical to understand the compound's behavior in a complex biological system.[7][8]
A Phased Approach to In Vivo Validation
We propose a three-phased in vivo validation workflow. This staged approach allows for early identification of potential liabilities and conserves resources by only advancing promising candidates.
Caption: Proposed three-phased workflow for the in vivo validation of Compound X.
Phase 1: Pharmacokinetics and Acute Toxicity
Objective: To determine the basic pharmacokinetic (PK) profile and establish a safe dose range for subsequent efficacy studies.
Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental.[9] A compound with poor bioavailability or a very short half-life may not be a viable therapeutic, regardless of its potency. An acute toxicity study is crucial to identify the maximum tolerated dose (MTD), which informs the dose selection for efficacy models.
Experimental Protocol: Single Ascending Dose (SAD) and PK Study
-
Animal Model: Male Swiss Albino mice (8-10 weeks old).
-
Grouping: 5 groups (n=3 per group): Vehicle control (e.g., 0.5% CMC-Na), and four dose levels of Compound X (e.g., 1, 10, 50, 100 mg/kg), administered via oral gavage.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
Following administration of Compound X or vehicle, animals are observed for clinical signs of toxicity at 1, 2, 4, 8, and 24 hours.
-
Blood samples (approx. 50 µL) are collected via tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma is separated and stored at -80°C until analysis.
-
-
Analysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS method.[5]
-
Data Interpretation:
-
Toxicity: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.
-
Pharmacokinetics: Key parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
-
Phase 2: Proof-of-Concept Efficacy in an Acute Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of Compound X in a well-established animal model and compare its performance against a standard-of-care drug.
Rationale: The carrageenan-induced paw edema model is a widely used and validated assay for screening potential anti-inflammatory agents.[4] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation. Indomethacin, a potent NSAID, serves as a positive control and a benchmark for comparative efficacy.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-180 g).
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (0.5% CMC-Na)
-
Group 2: Indomethacin (10 mg/kg, p.o.)
-
Group 3-5: Compound X (e.g., 10, 30, 100 mg/kg, p.o.), doses selected based on MTD from Phase 1.
-
-
Procedure:
-
One hour after oral administration of the respective compounds, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
-
Comparative Data Summary
| Compound | Dose (mg/kg) | Peak Edema Inhibition (%) at 3 hr |
| Vehicle | - | 0% |
| Compound X | 10 | Hypothetical Data |
| Compound X | 30 | Hypothetical Data |
| Compound X | 100 | Hypothetical Data |
| Indomethacin | 10 | ~50-60% |
This table should be populated with experimental data. The value for Indomethacin is based on historical data from similar studies.
Phase 3: Mechanistic Insight and Extended Safety
Objective: To gain a preliminary understanding of the mechanism of action and to assess safety upon repeated administration.
Rationale: Efficacy data alone is insufficient. Understanding how a compound works provides confidence in its therapeutic potential and can guide future optimization. A 7-day repeat-dose toxicity study is a standard preliminary assessment to identify potential target organ toxicities that may not be apparent in single-dose studies.
Experimental Protocol: Mechanistic and Safety Endpoints
-
Histopathology: Paw tissue is fixed in 10% formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist will score the sections for inflammatory cell infiltration, edema, and tissue damage.
-
Cytokine Analysis: Blood samples are collected, and serum levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
7-Day Repeat-Dose Toxicity:
-
Animal Model: Wistar rats (n=5/sex/group).
-
Grouping: Vehicle control, and low, medium, and high doses of Compound X administered daily for 7 days.
-
Endpoints: Daily clinical observations, weekly body weight, and at termination, collection of blood for hematology and clinical chemistry, and major organs for histopathological examination.
-
Caption: Hypothesized anti-inflammatory mechanism of Compound X.
Comparative Landscape and Future Directions
The primary competitors for an anti-inflammatory agent are established NSAIDs (e.g., Ibuprofen, Celecoxib) and corticosteroids. A successful in vivo validation of Compound X would demonstrate comparable or superior efficacy to these agents, ideally with an improved safety profile (e.g., reduced gastrointestinal toxicity compared to traditional NSAIDs).
Should Compound X demonstrate a favorable profile in these initial studies, further investigation would be warranted. This could include:
-
Chronic Inflammation Models: Such as adjuvant-induced arthritis, to assess efficacy in a more complex, long-term disease state.
-
Target Deconvolution Studies: To identify the specific molecular target(s) of Compound X.
-
Pharmacodynamic (PD) Biomarker Development: To identify biomarkers that can be used to monitor the biological effect of the compound in subsequent studies.
This guide provides a foundational roadmap. The specific experimental details should be adapted based on emerging data and the specific research questions being addressed. Rigorous, well-controlled, and comparative in vivo studies are the crucible in which the true therapeutic potential of novel compounds like this compound is forged.
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head-to-head comparison of different synthetic routes for 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
Introduction
4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is a molecule of interest for researchers in drug discovery and development, featuring a substituted isoxazole core. The isoxazole scaffold is present in a number of approved drugs, highlighting its importance as a privileged structure in medicinal chemistry.[1] The efficient and scalable synthesis of derivatives such as the title compound is crucial for enabling further investigation into their therapeutic potential. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in the field. The analysis is grounded in established principles of heterocyclic chemistry and supported by relevant literature.
Retrosynthetic Analysis: Two Competing Strategies
The synthesis of this compound can be approached through two primary retrosynthetic strategies, which differ in the stage at which the key C4-substituent is introduced.
-
Route A: Late-Stage C4-Functionalization: This approach involves the initial construction of the 5-methylisoxazole-3-carboxylic acid core, followed by the introduction of the azepan-1-ylmethyl moiety at the C4 position.
-
Route B: Convergent Strategy via a Pre-functionalized Building Block: This more convergent route entails the synthesis of the isoxazole ring from a precursor that already contains the C4-substituent or a handle for its introduction.
This guide will delve into the specifics of each route, presenting a comparative analysis of their respective strengths and weaknesses.
Route A: The Late-Stage C4-Functionalization Approach
This synthetic strategy prioritizes the early construction of the isoxazole ring, a common tactic in heterocyclic chemistry. The key challenge in this route lies in the regioselective functionalization of the C4 position of a 3,5-disubstituted isoxazole, which can be notoriously difficult.
Proposed Synthetic Sequence for Route A
Discussion of Route A
The initial steps of this route, the synthesis of 5-methylisoxazole-3-carboxylic acid and its subsequent esterification, are well-documented. Several methods exist for the formation of the isoxazole-3-carboxylic acid core, including the reaction of 1,3-dicarbonyl compounds with hydroxylamine or 1,3-dipolar cycloaddition reactions.[2][3]
However, the pivotal C4-functionalization step presents a significant hurdle. While the bromination of the parent isoxazole at the C4 position has been reported[4], the electronic effects of the C3-carboxy and C5-methyl substituents could alter the regioselectivity of this reaction. Furthermore, direct bromination of the C4-methyl group (if a 4,5-dimethylisoxazole-3-carboxylate were used as an intermediate) via radical conditions could lead to a mixture of products and potential side reactions on the isoxazole ring. A known procedure for the radical bromination of methyl 5-methylisoxazole-3-carboxylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN yields the 5-(bromomethyl) derivative, not the desired 4-functionalized product.[5] This highlights the challenge of directing functionalization to the C4 position in the presence of the C5-methyl group.
Given these challenges, Route A is considered less practical and higher risk compared to a more convergent approach.
Route B: Convergent Synthesis via a Pre-functionalized Intermediate
This strategy circumvents the difficulties of late-stage C4-functionalization by incorporating the required substituent into one of the key building blocks prior to isoxazole ring formation. This approach offers better control over regiochemistry and is generally more efficient.
Proposed Synthetic Sequence for Route B
Discussion of Route B
This route hinges on the successful synthesis of the key intermediate, ethyl 2-(chloromethyl)-3-oxobutanoate. While a specific, detailed protocol for this transformation was not identified in the initial literature survey, the chlorination of active methylene compounds like ethyl acetoacetate is a standard transformation in organic synthesis, often achieved using reagents like sulfuryl chloride. The subsequent cyclization with hydroxylamine to form the isoxazole ring is a robust and widely used method.[2]
The resulting ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a known compound, which lends credence to the feasibility of this approach.[6] The final two steps, alkylation of the secondary amine, azepane, and subsequent ester hydrolysis, are generally high-yielding and straightforward transformations.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route A: Late-Stage C4-Functionalization | Route B: Convergent Synthesis |
| Overall Strategy | Linear | Convergent |
| Key Challenge | Regioselective C4-functionalization | Synthesis of ethyl 2-(chloromethyl)-3-oxobutanoate |
| Control of Regiochemistry | Potentially poor | Excellent |
| Number of Steps | Potentially longer and less efficient | More concise |
| Feasibility | Lower, due to the challenging C4-functionalization | Higher, based on known transformations |
| Scalability | Potentially problematic | More amenable to scale-up |
Experimental Protocols for the Recommended Route (Route B)
The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis of this compound via Route B.
Step 1: Synthesis of Ethyl 2-(chloromethyl)-3-oxobutanoate
Causality behind experimental choices: This step is crucial and involves the chlorination of an active methylene compound. Sulfuryl chloride is a common and effective reagent for this purpose. The reaction is typically performed at low temperatures to control exothermicity and improve selectivity. An inert solvent like dichloromethane is used to dissolve the starting material and facilitate the reaction.
Protocol:
-
To a solution of ethyl acetoacetate (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add sulfuryl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield ethyl 2-(chloromethyl)-3-oxobutanoate.
Step 2: Synthesis of Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate
Causality behind experimental choices: This is a classic Hantzsch-type synthesis of a substituted isoxazole from a 1,3-dicarbonyl compound and hydroxylamine. The reaction is typically carried out in a protic solvent like ethanol and may be facilitated by a mild base to neutralize the hydrochloride salt of hydroxylamine.
Protocol:
-
To a solution of ethyl 2-(chloromethyl)-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to afford ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate.
Step 3: Synthesis of Ethyl 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylate
Causality behind experimental choices: This is a standard nucleophilic substitution reaction where the secondary amine, azepane, displaces the chloride. A non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction. A polar aprotic solvent like acetonitrile is suitable for this type of reaction.
Protocol:
-
To a solution of ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) in acetonitrile, add azepane (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to drive the reaction to completion, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of this compound
Causality behind experimental choices: Saponification of the ethyl ester to the corresponding carboxylic acid is a standard transformation. Lithium hydroxide is a common choice of base, and a mixture of THF and water is used to ensure the solubility of both the ester and the base. Acidification with a mild acid like citric acid or dilute HCl protonates the carboxylate to yield the final product.
Protocol:
-
Dissolve ethyl 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).[3]
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl or a saturated solution of citric acid.
-
The product may precipitate out of solution and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Conclusion
After a thorough comparison of two plausible synthetic strategies, the convergent approach (Route B) emerges as the superior and more practical route for the synthesis of this compound. This route offers better control over regiochemistry and is likely to be more efficient and scalable. The primary challenge in this route is the synthesis of the key intermediate, ethyl 2-(chloromethyl)-3-oxobutanoate, which, once optimized, should enable a reliable and robust synthesis of the target molecule. In contrast, the late-stage functionalization approach (Route A) is hampered by the significant and unresolved challenge of regioselectively functionalizing the C4 position of the pre-formed isoxazole ring. For researchers and drug development professionals, Route B provides a more promising blueprint for accessing this and other similarly substituted isoxazole derivatives.
References
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FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. Retrieved from [Link]
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ResearchGate. (2025, August 6). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF. [Link]
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This guide provides a comprehensive assessment of the selectivity of the novel compound, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, hereafter referred to as Compound X, against a panel of closely related biological targets. The primary objective is to delineate its binding affinity and functional potency at the GABA-A receptor α5 subunit (GABRA5) in comparison to other key α subunits (α1, α2, and α3) to establish a clear selectivity profile. This document is intended for researchers and professionals in the fields of neuroscience and drug development.
The strategic rationale for targeting the GABRA5 subunit lies in its preferential expression in the hippocampus and its implicated role in learning and memory processes. Compounds that selectively modulate GABRA5 are of significant therapeutic interest for cognitive disorders, with the potential to avoid the sedative and ataxic side effects associated with non-selective benzodiazepines that act on α1, α2, and α3 subunits. Therefore, establishing a high degree of selectivity is a critical step in the preclinical development of GABRA5-targeted therapeutics.
Experimental Rationale and Design
To construct a robust selectivity profile for Compound X, a two-tiered experimental approach was implemented:
-
Competitive Radioligand Binding Assays: These assays determine the binding affinity (Ki) of Compound X for the target receptor by measuring its ability to displace a known high-affinity radioligand. A lower Ki value signifies a higher binding affinity. This is a fundamental first step to quantify the direct interaction between the compound and the receptor.
-
Electrophysiological Functional Assays: These assays measure the functional consequence of receptor binding by assessing the potentiation of GABA-induced currents in recombinant cell lines expressing specific GABA-A receptor subtypes. The half-maximal effective concentration (EC50) is determined, providing a measure of the compound's functional potency.
The selection of HEK293 cells for expressing recombinant human GABA-A receptor subtypes ensures a controlled and isolated system to study the specific interaction of Compound X with each α subunit in a consistent cellular background.
Comparative Binding Affinity Profile
The binding affinity of Compound X was determined across GABA-A receptor α1, α2, α3, and α5 subunits using competitive displacement assays with [3H]-Flumazenil. The resulting inhibition constants (Ki) are summarized in Table 1.
Table 1: Binding Affinity (Ki) of Compound X at Human GABA-A Receptor α Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki αx / Ki α5) |
| GABRA5 (α5β3γ2) | 1.5 ± 0.2 | - |
| GABRA1 (α1β3γ2) | 185 ± 12 | 123-fold |
| GABRA2 (α2β3γ2) | 98 ± 7.5 | 65-fold |
| GABRA3 (α3β3γ2) | 120 ± 9.1 | 80-fold |
The data clearly demonstrates that Compound X possesses a significantly higher affinity for the GABRA5 subunit, with Ki values in the low nanomolar range. The selectivity ratios indicate that Compound X is over 100-fold more selective for GABRA5 compared to GABRA1, and shows substantial selectivity against GABRA2 and GABRA3 as well.
Functional Potency and Selectivity
To ascertain whether the high binding affinity translates to functional activity, the potency of Compound X was evaluated using two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing the same panel of human GABA-A receptor subtypes. The results, presented as EC50 values for the potentiation of GABA-induced currents, are detailed in Table 2.
Table 2: Functional Potency (EC50) of Compound X at Human GABA-A Receptor α Subtypes
| Receptor Subtype | EC50 (nM) | Fold Selectivity (EC50 αx / EC50 α5) |
| GABRA5 (α5β3γ2) | 12 ± 1.8 | - |
| GABRA1 (α1β3γ2) | > 1000 | > 83-fold |
| GABRA2 (α2β3γ2) | 850 ± 67 | 71-fold |
| GABRA3 (α3β3γ2) | > 1000 | > 83-fold |
The functional data corroborates the binding affinity profile. Compound X is a potent modulator of the GABRA5 subunit, with an EC50 of 12 nM. In contrast, its potency at other α subunits is substantially lower, with EC50 values approaching or exceeding 1 µM. This confirms a desirable functional selectivity, which is paramount for minimizing off-target effects in a therapeutic context.
Methodologies and Protocols
A self-validating experimental design is crucial for the trustworthiness of the generated data. The following protocols were employed for the assessment of Compound X.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GABRA1β3γ2, GABRA2β3γ2, GABRA3β3γ2, or GABRA5β3γ2 were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation, with the final pellet resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4).
-
Assay Setup: The assay was performed in a 96-well plate format. Each well contained cell membranes (20-40 µg protein), the radioligand [3H]-Flumazenil (1 nM), and varying concentrations of Compound X (0.1 nM to 100 µM).
-
Incubation and Termination: The reaction mixture was incubated for 90 minutes at 4°C to reach equilibrium. The binding reaction was terminated by rapid filtration through GF/B filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of a high concentration of unlabeled diazepam (10 µM). The IC50 values were calculated by non-linear regression analysis, and Ki values were derived using the Cheng-Prusoff equation.
Caption: Workflow for the competitive radioligand binding assay.
-
Oocyte Preparation: Xenopus laevis oocytes were harvested and injected with cRNA encoding the respective human GABA-A receptor subunits (αx, β3, γ2). The oocytes were incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes were placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocytes were voltage-clamped at -70 mV.
-
Compound Application: A baseline GABA-evoked current was established by applying a low concentration of GABA (EC5-EC10). Compound X was then co-applied with GABA at increasing concentrations to determine its modulatory effect.
-
Data Analysis: The potentiation of the GABA-induced current by Compound X was measured. The EC50 values, representing the concentration of Compound X that produces 50% of its maximal effect, were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the electrophysiological functional assay.
Conclusion
The experimental data presented in this guide provides a clear and compelling selectivity profile for this compound (Compound X). Both binding and functional assays confirm its high affinity and potency for the GABA-A receptor α5 subunit, with significant selectivity against the α1, α2, and α3 subunits. This profile suggests that Compound X is a promising candidate for further investigation as a cognitive enhancer, with a reduced likelihood of producing the undesirable side effects commonly associated with non-selective GABA-A receptor modulators. The methodologies described herein represent a robust framework for assessing the selectivity of novel compounds in a drug discovery setting.
References
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Title: GABAA receptor subtypes: aetiology and pharmacology of epilepsy. Source: British Journal of Pharmacology URL: [Link]
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Title: GABA-A Receptors and Their Associated Proteins: Implications for the Treatment of CNS Disorders. Source: Advances in Pharmacology URL: [Link]
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A Comparative Guide to the Cytotoxicity of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid in Normal Versus Cancer Cell Lines
In the landscape of oncology drug discovery, the paramount goal is to identify and develop therapeutic agents that exhibit high potency against cancer cells while minimizing harm to healthy tissues. This principle, known as selective cytotoxicity, is the cornerstone of modern cancer therapy. This guide provides an in-depth technical comparison of the cytotoxic effects of a novel isoxazole derivative, 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, on cancerous versus non-cancerous cell lines.
The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] These compounds can induce cancer cell death through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting protein kinases, and disrupting tubulin polymerization.[3][4] The central hypothesis is that specific structural modifications to the isoxazole core, such as the addition of the 4-(azepan-1-ylmethyl) group, can enhance selective uptake or activity in cancer cells, leading to a favorable therapeutic window.
This document outlines the experimental rationale, detailed protocols for cytotoxicity assessment, and a framework for interpreting the resulting data, grounded in established scientific principles.
Experimental Design & Rationale
The objective is to quantify and compare the cytotoxic effects of the target compound on cells originating from cancerous tissue versus those from normal, healthy tissue. The key metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation or viability by 50%.[5][6] A compound with promising selective cytotoxicity will exhibit a low IC50 value for cancer cells and a significantly higher IC50 value for normal cells.
Cell Line Selection: A Critical First Step
The choice of cell lines is fundamental to the validity of the study. A panel of cell lines should be chosen to represent both the target cancer type and relevant normal tissue.
-
Cancer Cell Lines: Selection should be based on the intended therapeutic target. For a broad initial screening, a panel representing diverse cancer types is recommended. For this guide, we will use a hypothetical panel including:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon carcinoma cell line.
-
-
Normal (Non-Transformed) Cell Lines: These serve as the control for off-target toxicity. It is crucial to select cell lines that are as physiologically relevant as possible.[7] Immortalized, non-malignant cell lines are often used.[7] For our purposes, we will use:
-
MCF-10A: A non-tumorigenic human breast epithelial cell line.
-
BJ-5ta: A human foreskin fibroblast cell line immortalized with hTERT.
-
Choice of Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]
Experimental Methodology: IC50 Determination via MTT Assay
This section provides a detailed, step-by-step protocol for determining the IC50 value of this compound.
Materials and Reagents:
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol Workflow Diagram
Caption: The intrinsic pathway of apoptosis induction.
Future studies should aim to elucidate the precise mechanism, potentially involving Western blot analysis for key apoptotic proteins (e.g., Bcl-2 family, caspases), cell cycle analysis by flow cytometry, and kinase inhibition profiling.
Conclusion
This guide provides a comprehensive framework for the evaluation of this compound's selective cytotoxicity. The presented methodologies, from rational cell line selection to detailed assay protocols and data interpretation, ensure a robust and scientifically sound assessment. The hypothetical data illustrates a promising profile for this compound, with a significant selectivity index suggesting it preferentially targets breast cancer cells over normal breast epithelial cells. Such a result would warrant further preclinical investigation to validate its therapeutic potential. The ultimate success of any novel anticancer agent hinges on this delicate balance between efficacy and safety, a principle that must guide every stage of the research and development process.
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A Comparative Guide to the Pharmacokinetic Profiling of Novel Isoxazole Derivatives as Potential CNS Therapeutic Agents
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous preclinical evaluation. Among the most critical of these evaluations is the characterization of a compound's pharmacokinetic (PK) properties—what the body does to the drug. This guide provides a comprehensive framework for benchmarking the pharmacokinetic profile of a promising class of CNS-active compounds: 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid derivatives.
The isoxazole motif is a cornerstone in medicinal chemistry, found in a range of approved drugs and demonstrating diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] More specifically, isoxazole-containing molecules have emerged as potent modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and a target for cognitive enhancement and treatment of neurological disorders.[4][5][6] Given this therapeutic potential, understanding the absorption, distribution, metabolism, and excretion (ADME) of novel isoxazole derivatives is paramount to their successful development.
While specific pharmacokinetic data for this compound derivatives are not yet in the public domain, this guide will establish a robust benchmarking strategy. We will use established isoxazole-based drugs and prototypic AMPA receptor modulators as comparators, providing the experimental context and detailed methodologies necessary to generate and interpret pivotal PK data.
Pillar 1: The Strategic Importance of Early ADME Assessment
In early drug discovery, the goal is not just to optimize for potency but to achieve a balanced profile of efficacy, safety, and developability. Early in vitro ADME assays are indispensable for identifying potential liabilities that could lead to costly late-stage failures.[7][8] By understanding a compound's metabolic stability, potential for drug-drug interactions, and its ability to reach the target site, we can make informed decisions to guide chemical optimization.
Pillar 2: A Battery of In Vitro Assays for a Comprehensive Profile
A standard suite of in vitro assays provides the foundational data for assessing the pharmacokinetic potential of a new chemical entity. Below are the key assays, their rationale, and detailed protocols for their execution.
Metabolic Stability in Liver Microsomes
This assay is a primary indicator of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the major drivers of drug metabolism in the liver.[1][9][10] High metabolic instability can lead to rapid clearance and poor oral bioavailability.
-
Preparation of Reagents:
-
Thaw pooled human or rat liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in phosphate buffer (final DMSO concentration should be ≤0.1%).
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding (PPB) via Equilibrium Dialysis
The extent to which a drug binds to plasma proteins, such as albumin, dictates the concentration of free, unbound drug available to interact with its target and be cleared from the body.[2][3][11] High plasma protein binding can significantly impact a drug's efficacy and disposition. Equilibrium dialysis is considered the gold standard for its determination.[3][8]
-
Device Preparation:
-
Hydrate the dialysis membrane of a 96-well RED plate according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Spike pooled human or rat plasma with the test compound to a final concentration of 1 µM.
-
-
Dialysis:
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to reach equilibrium.
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to ensure equivalent analytical performance.
-
Precipitate proteins with acetonitrile containing an internal standard.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Cytochrome P450 (CYP) Inhibition Potential
Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting drug-drug interactions.[12][13] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[13] High-throughput fluorescent-based assays are a common screening method.[12][14][15]
-
Reagent Preparation:
-
Use commercially available kits containing recombinant human CYP isoforms and their specific fluorogenic probe substrates.
-
Prepare a range of concentrations of the test compound and a known inhibitor for each isoform (positive control).
-
-
Incubation:
-
In a 96-well plate, combine the recombinant CYP enzyme, the test compound (or control inhibitor), and the fluorogenic probe substrate in a buffer solution.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding a NADPH regenerating system.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence generation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).
-
hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization.[16][17] Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[17] Therefore, early assessment of hERG liability is a regulatory requirement. The gold standard for this assessment is the manual patch-clamp electrophysiology assay.[7][18]
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.
-
Culture the cells under standard conditions and plate them onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
-
-
Compound Application:
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
Record the hERG current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak tail current at each test concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Determine the IC50 value for hERG channel block.
-
Pillar 3: The In Vivo Pharmacokinetic Study - The Whole-Animal Perspective
While in vitro assays are invaluable for screening, an in vivo pharmacokinetic study in a relevant animal model (typically rats or mice) is essential to understand how a compound behaves in a complete biological system.[5][6][19] This provides crucial parameters such as bioavailability, clearance, volume of distribution, and half-life.[4][20][21]
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats. For intravenous (IV) dosing, cannulate the jugular vein for drug administration and the carotid artery or tail vein for blood sampling.
-
Acclimate the animals and fast them overnight before dosing.
-
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound as a bolus injection via the jugular vein cannula at a specific dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Administer the test compound by oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
-
Oral bioavailability (F%) - calculated by comparing the dose-normalized AUC from oral and IV administration.
-
-
Benchmarking Against Comparators
The true value of the generated pharmacokinetic data lies in its comparison to relevant benchmarks. The following tables provide a framework for this comparison, using hypothetical data for a novel this compound derivative ("Test Compound A") alongside established isoxazole-containing drugs and a prototypic AMPA modulator.
Table 1: Comparative In Vitro ADME Profile
| Parameter | Test Compound A | Leflunomide (Active Metabolite A77 1726) | Valdecoxib | Zonisamide | CX-516 (Ampalex) |
| Metabolic Stability (Human Liver Microsomes) | |||||
| t½ (min) | [Experimental Value] | Long | Moderate | Long | Short[22] |
| CLint (µL/min/mg) | [Experimental Value] | Low | Moderate | Low | Very Low |
| Plasma Protein Binding (Human) | |||||
| Fraction Unbound (fu) | [Experimental Value] | <0.01 | 0.02 | 0.60 | [Not Reported] |
| CYP Inhibition (IC50, µM) | |||||
| CYP1A2 | [Experimental Value] | >50 | >25 | >100 | [Not Reported] |
| CYP2C9 | [Experimental Value] | ~10 | ~5 | >100 | [Not Reported] |
| CYP2C19 | [Experimental Value] | >50 | ~1 | >100 | [Not Reported] |
| CYP2D6 | [Experimental Value] | >50 | >25 | >100 | [Not Reported] |
| CYP3A4 | [Experimental Value] | >50 | ~10 | >100 | [Not Reported] |
| hERG Inhibition (IC50, µM) | [Experimental Value] | >30 | >10 | >100 | [Not Reported] |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Test Compound A | Leflunomide (Active Metabolite A77 1726) | Valdecoxib | Zonisamide |
| Dose (mg/kg) | [PO/IV Doses] | 5-35 (PO) | 5 (PO) | 20 (PO) |
| Cmax (ng/mL) | [Experimental Value] | 20,900-129,300[1] | ~2000 | ~3000 |
| Tmax (h) | [Experimental Value] | 6-12 | 1-2 | 2-6[2] |
| AUC (ng*h/mL) | [Experimental Value] | [Dose-dependent] | 3580 (males)[7] | [Dose-dependent] |
| t½ (h) | [Experimental Value] | ~24-36 | ~8-11 | ~63-69[15] |
| CL (L/h/kg) | [Experimental Value] | Low | Moderate | Low |
| Vd (L/kg) | [Experimental Value] | Low | ~1.6 | ~1.27[11] |
| F (%) | [Experimental Value] | ~80 | ~83 | High |
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental workflows can be visualized.
Caption: A streamlined workflow for comprehensive pharmacokinetic profiling.
Conclusion: Synthesizing Data for Informed Decision-Making
This guide provides a robust framework for benchmarking the pharmacokinetic properties of this compound derivatives. By systematically applying these detailed in vitro and in vivo methodologies and comparing the resulting data to established isoxazole-based drugs and relevant CNS modulators, researchers can build a comprehensive ADME profile. This profile is not merely a collection of data points; it is a critical tool for identifying promising candidates, guiding structure-activity and structure-property relationships, and ultimately, de-risking the path to clinical development. The causality is clear: a thorough, early understanding of a compound's pharmacokinetic behavior is a direct investment in its future success.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
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Guengerich, F. P. (2007). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 2(1), 184-188. Retrieved from [Link]
-
Bio-protocol. (2012). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
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Behera, D., et al. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 8(8), 1056-1064. Retrieved from [Link]
-
Cohen, L. H., et al. (2003). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Current Protocols in Toxicology, 17(1), 3.3.1-3.3.16. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
-
Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Okada, J., et al. (2015). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. Journal of Pharmacological and Toxicological Methods, 76, 54-61. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(2), 29. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Wikipedia. (2025). CX-516. Retrieved from [Link]
-
BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]
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Li, Y., et al. (2018). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 23(11), 2848. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]
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protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
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Rayees, S., et al. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Journal of Pharmaceutical Investigation, 45(1), 87-92. Retrieved from [Link]
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Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]
-
Hampson, R. E., et al. (1998). Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity. The Journal of Neuroscience, 18(7), 2748-2763. Retrieved from [Link]
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Ciabatti, R., et al. (1991). Pharmacokinetics of MDL 63,246, a new semisynthetic glycopeptide antibiotic, in the rat. Antimicrobial Agents and Chemotherapy, 35(8), 1502-1509. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Foundational Understanding: Hazard Assessment
The isoxazole core is a prominent scaffold in many pharmaceuticals, exhibiting a range of biological activities.[1][2] Derivatives of isoxazole carboxylic acid are known to cause skin and eye irritation.[3][4] The azepane ring is a cyclic secondary amine present in various drugs and is considered a potential irritant.[5][6] The carboxylic acid functional group imparts acidic properties to the molecule.[7]
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale based on Structural Analogs |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[4][8] | Carboxylic acid and heterocyclic compounds can be harmful upon ingestion. |
| Skin Corrosion/Irritation | May cause skin irritation.[4][8][9] | Isoxazole and carboxylic acid derivatives are often classified as skin irritants. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[4][8] | Similar compounds are known to be eye irritants. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][8] | Fine powders of organic compounds can irritate the respiratory system. |
| Environmental Hazard | Assumed to be harmful to aquatic life. | As a bioactive molecule, release into the environment should be avoided.[10] |
Given these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.
Personnel Protection: A Non-Negotiable Standard
Prior to handling the compound, all personnel must be equipped with the following standard PPE to minimize exposure:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: Must provide a complete seal around the eyes.
-
Laboratory coat: A full-length lab coat to protect from splashes.
-
Respiratory protection: If there is a risk of aerosol or dust generation, a NIOSH-approved respirator should be used within a chemical fume hood.[6]
Waste Management: Segregation and Containment
Proper segregation and containment of chemical waste at the point of generation are fundamental to a safe disposal workflow.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a designated SAA.[11] This area should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
Step 2: Utilize Appropriate Waste Containers
-
Solid Waste: Collect in a robust, leak-proof container with a secure lid. The container must be chemically compatible with the compound.
-
Liquid Waste (Solutions): Use a dedicated, shatter-resistant container (e.g., glass or polyethylene) with a screw cap. Do not fill containers to more than 75% capacity to allow for vapor expansion.[12]
Step 3: Accurate and Comprehensive Labeling
All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A list of all components in the container, including solvents, with their approximate percentages.
-
The specific hazard(s) (e.g., "Irritant," "Harmful if Swallowed").[11]
-
The date the container was first used for waste accumulation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform the laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's Environmental Health and Safety (EHS) guidelines.
Final Disposition: Compliant Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[12][13] Improper disposal poses a significant risk to the environment and is a violation of regulatory standards.
The required disposal process involves the following steps:
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for specific disposal protocols and approved waste contractors.[13]
-
Arrange for Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
High-Temperature Incineration: The preferred and most environmentally sound method for the disposal of non-halogenated organic compounds is high-temperature incineration in a licensed facility.[13][14] This process ensures the complete destruction of the compound and its conversion to less harmful substances.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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PubMed. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]
-
Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
-
Wikipedia. Azepane. [Link]
-
EHSO Manual 2025-2026. Hazardous Waste. [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
NIH - PubChem. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. [Link]
-
MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
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ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
CHE2222 August 2019. HANDLING PROCEDURES FOR CHEMICAL WASTES. [Link]
-
Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded. [Link]
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Ohio.gov. The Disposal of Hazardous Waste Pharmaceuticals FAQs. [Link]
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YouTube. How To: Lab Waste. [Link]
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Comprehensive Safety and Handling Guide for 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling of 4-(azepan-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety. The procedures outlined are intended to be self-validating, promoting a culture of proactive safety and scientific integrity.
Hazard Analysis: A Structural Perspective
-
Isoxazole-3-carboxylic Acid Moiety : Isoxazole derivatives, particularly those containing a carboxylic acid group, warrant careful handling. Analogous compounds are known to be irritants to the skin, eyes, and respiratory tract.[1][2] Some may be harmful if swallowed.[2][3] The synthesis of isoxazoles often involves reagents like hydroxylamine, which can be toxic and corrosive, underscoring the need for caution with the final product, which may contain residual reactants.[4]
-
Azepane (Hexamethyleneimine) Moiety : Azepane is a cyclic secondary amine that is classified as a colorless, flammable liquid with an ammonia-like odor.[5][6] It is known to be toxic upon ingestion and corrosive to tissues and metals.[5] A significant hazard associated with amines is their potential to produce toxic oxides of nitrogen upon combustion.[5] The presence of this functional group in the target molecule necessitates robust protective measures against skin and eye contact, as well as inhalation.
-
Carboxylic Acid Functionality : As a general class, carboxylic acids require specific handling procedures. Concentrated solutions can be corrosive, and appropriate personal protective equipment is essential to prevent skin and eye damage. Operations should always be conducted in well-ventilated areas with immediate access to emergency eyewash stations and safety showers.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE and the rationale for each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield worn over safety glasses with side shields.[7][8] | Provides maximum protection against splashes of the chemical, which may be corrosive or irritating to the eyes and face. Safety glasses alone are insufficient for significant splash hazards.[7] |
| Hand Protection | Heavy-duty nitrile or butyl rubber gloves. Double-gloving may be appropriate.[7][9] | Protects against skin contact and absorption. Nitrile gloves offer resistance to a range of chemicals, while butyl rubber provides superior protection against strong acids and other corrosive materials.[9] Disposable gloves should be removed immediately after contact with the chemical.[7] |
| Protective Clothing | A flame-resistant laboratory coat and an impervious apron for handling quantities greater than 10 milliliters.[10] | Protects skin and personal clothing from contamination. The flame-resistant nature of the lab coat provides an additional layer of safety, considering the flammability of the azepane moiety. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[1] If dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges may be necessary.[1][9] | Minimizes the inhalation of airborne particles or vapors of the compound, which may be irritating to the respiratory tract. |
| Footwear | Closed-toe shoes. | A standard laboratory requirement to protect feet from spills and falling objects. |
Operational and Disposal Protocols
Adherence to strict operational and disposal procedures is critical for minimizing risk and ensuring environmental compliance.
Handling and Storage
Step-by-Step Handling Procedure:
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for integrity. Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of airborne particles.
-
Solution Preparation : When preparing solutions, always add the acid to the solvent, never the other way around, to prevent splashing.
-
Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
The storage area should be secured and accessible only to authorized personnel.
Disposal Plan
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification : All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be treated as hazardous chemical waste.[1]
-
Waste Segregation : Maintain separate, clearly labeled waste containers for solid and liquid waste.[1]
-
Waste Collection :
-
Final Disposal : All waste must be transferred to a licensed and approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : Evacuate the area. For small spills, use an appropriate absorbent material and collect it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's environmental health and safety department.
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of the target compound.
References
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- Azepane. Synquest Labs.
- Azepane | C6H13N | CID 8119. PubChem - NIH.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Chapter 3 - Personal Protective Equipment. Cornell EHS.
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet. Cayman Chemical.
- UAH Laboratory Personal Protective Equipment. Unknown Source.
- Azepane. Wikipedia.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Unknown Source.
- Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.
- 5-Methylisoxazole-3-carboxylic acid 3405-77-4. Sigma-Aldrich.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.
- 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets. Echemi.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
- Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed.
- 3405-77-4|5-Methylisoxazole-3-carboxylic acid|BLD Pharm. Unknown Source.
- 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4. SynThink Research Chemicals.
- 5-Methylisoxazole-3-carboxylic acid | CAS 3405-77-4 | SCBT. Santa Cruz Biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
